molecular formula C10H10O3 B592930 (-)-Isosclerone CAS No. 137494-04-3

(-)-Isosclerone

Cat. No.: B592930
CAS No.: 137494-04-3
M. Wt: 178.18 g/mol
InChI Key: ZXYYTDCENDYKBR-SSDOTTSWSA-N
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Description

Regiolone has been reported in Juglans mandshurica, Colletotrichum gloeosporioides, and Juglans regia with data available.

Properties

IUPAC Name

(4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYYTDCENDYKBR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=C([C@@H]1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137494-04-3
Record name Regiolone, (R)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137494043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOSCLERONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP52QT43RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Isosclerone: A Technical Guide to Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (-)-Isosclerone is a bioactive naphthalenone pentaketide, a class of secondary metabolites produced by a variety of organisms, including fungi and plants.[1] It is the (4S)-enantiomer of 4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one.[2][3] This compound and its analogs have garnered interest in the scientific community for their potential pharmacological activities, including phytotoxic and anti-proliferative effects.[1][4][5] This document provides a comprehensive overview of the known natural sources of this compound and details the experimental methodologies for its isolation and purification.

Natural Sources of this compound

This compound has been isolated from a diverse range of fungal species, including plant pathogens, marine-derived fungi, and endophytes. It has also been reported in plants. The table below summarizes the primary natural sources identified in the literature.

Organism/SourceType of OrganismSpecific Source/PartReported Yield
Paraburkholderia fungorumBacteriumCulture Broth0.3 mg/L[1]
Aspergillus fumigatusMarine-Derived FungusCulture Broth28.6 mg (total)[4]
Botrytis cinereaFungus (Plant Pathogen)Not SpecifiedQualitative[1]
Juglans sp. (Walnut)PlantFruitQualitative[1]
M. aspera (G427)FungusLiquid CultureQualitative[1]
M. parafimbriatispora (G156-4)FungusSolid CultureQualitative[1]
Cytospora eucalypticolaFungusNot SpecifiedQualitative[2]
Daldinia eschscholtziiFungusNot SpecifiedQualitative[2]
Paraconiothyrium variabileEndophytic FungusCulture BrothQualitative[3]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing fungal fermentation, solvent extraction, and chromatographic purification. The following protocols are a synthesis of methodologies reported in the literature.

Fungal Culture and Fermentation

This step is critical for inducing the production of secondary metabolites like this compound.

Protocol 1: Liquid Culture Fermentation

  • Inoculation: A monospore culture of the desired fungal strain (e.g., Aspergillus fumigatus) is first grown on a solid medium like Potato Dextrose Agar (PDA) at approximately 28°C for 7 days.[6]

  • Fermentation: Several mycelial agar plugs (e.g., 0.5 cm x 0.5 cm) are transferred to 1-2 L Erlenmeyer flasks containing a liquid medium such as Potato Dextrose Broth (PDB).[6]

  • Incubation: The liquid culture is incubated on a shaker (e.g., 200 rpm) at 28°C for a period ranging from 7 to 30 days to allow for substantial biomass growth and metabolite production.[6][7]

Protocol 2: Solid-State Fermentation

  • Medium: A solid medium, such as rice supplemented with artificial sea salt and water, is prepared in 1-L Erlenmeyer flasks.[7]

  • Inoculation: The fungal strain is inoculated into the solid medium.

  • Incubation: The flasks are incubated at room temperature for approximately 30 days.[7]

Extraction of Crude Metabolites

Following fermentation, the target compound must be extracted from the culture.

  • Separation: The culture broth is filtered to separate the mycelia from the liquid supernatant.[6]

  • Acidification: The filtered broth is often acidified with an acid like HCl to a pH below 2.0 to protonate acidic compounds, increasing their solubility in organic solvents.[6]

  • Solvent Extraction: The acidified broth is extracted multiple times (typically 2-3 times) with an equal volume of an organic solvent, most commonly ethyl acetate (EtOAc).[4][6][7] The organic layers are then combined.

  • Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing this compound and other metabolites.

Chromatographic Purification

The crude extract is a complex mixture requiring further separation to isolate pure this compound.

  • Column Chromatography (CC): The crude extract is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) is used to elute fractions of increasing polarity.

  • Fraction Monitoring: The collected fractions are monitored using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions containing this compound are pooled, concentrated, and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) with an ODS (C18) column, to achieve high purity.[7]

Structure Elucidation and Identification

The identity and structure of the isolated compound are confirmed using spectroscopic methods.

  • Spectroscopy: The purified compound's structure is determined by analyzing its spectroscopic data, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).[4]

  • Comparison: The obtained data is compared with previously published values for this compound to confirm its identity.[4]

  • Chirality: The absolute configuration is confirmed using techniques such as measuring the optical rotation or through circular dichroism (CD) spectroscopy.[3]

Visualization of Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from a fungal source.

G cluster_0 Fermentation & Culture cluster_1 Extraction cluster_2 Purification & Analysis cluster_3 Final Product a Fungal Strain Selection (e.g., A. fumigatus) b Culture on Solid Medium (PDA Plate) a->b c Inoculation into Liquid or Solid Medium b->c d Incubation (7-30 days) c->d e Filtration of Culture Broth d->e Harvest f Acidification (pH < 2) e->f g Ethyl Acetate (EtOAc) Solvent Extraction f->g h Concentration (Rotary Evaporation) g->h i Crude Extract h->i j Column Chromatography (Silica Gel) i->j Purify k Fraction Collection & TLC Analysis j->k l Preparative HPLC (Optional) k->l m Structure Elucidation (NMR, MS) l->m n Pure this compound m->n Confirm

Caption: General workflow for the isolation of this compound.

References

(-)-Isosclerone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isosclerone, also known as (-)-Regiolone, is a naturally occurring phytotoxic naphthalenone pentaketide. First isolated in 1974 from the fungus Sclerotinia sclerotiorum by Morita and Aoki, it has since been identified in various other fungal species, including Discula sp., the causative agent of dogwood anthracnose, and the marine-derived fungus Aspergillus fumigatus. This compound has garnered significant interest within the scientific community due to its diverse biological activities, which include phytotoxicity, cytotoxicity, and anti-proliferative effects against cancer cell lines. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of this compound, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Discovery and History

The initial discovery of this compound was reported in 1974 by Toshiaki Morita and Hiroo Aoki from the culture filtrate of Sclerotinia sclerotiorum, a plant pathogenic fungus[1][2][3]. Their work established the absolute structure of the compound as (4S)-3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone and provided initial insights into its biological effects on rice seedlings[2][4].

Subsequent research led to the isolation of this compound from other fungal sources. In 1991, Venkatasubbaiah and Chilton isolated it from Discula sp., the fungus responsible for dogwood anthracnose, and confirmed its phytotoxic properties[5][6][7]. More recently, in 2014, Li and colleagues isolated this compound from a marine-derived strain of Aspergillus fumigatus and extensively characterized its anti-proliferative and pro-apoptotic effects on human breast cancer cells[8][9]. This latter work also elucidated its mechanism of action, involving the inhibition of the NF-κB signaling pathway[8].

Chemical and Physical Properties

This compound is a chiral molecule with the (S) configuration at the C-4 position. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[10]
Molecular Weight 178.18 g/mol [10]
IUPAC Name (4S)-4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one[10]
CAS Number 54712-38-8[10]
Melting Point 74-76 °C[1]
Specific Rotation [α]¹⁵_D_ +19° (c=1, MeOH)[11]
UV λmax (MeOH) 215 nm, 266 nm, 303 nm
IR (KBr) cm⁻¹ 3380, 1655, 1620, 1580
¹H NMR (CDCl₃, δ) 7.58 (1H, dd, J=8, 8 Hz), 7.12 (1H, d, J=8 Hz), 6.90 (1H, d, J=8 Hz), 4.85 (1H, t, J=5 Hz), 2.90 (2H, m), 2.30 (2H, m)
¹³C NMR (CDCl₃, δ) 200.1, 156.0, 137.9, 131.8, 120.3, 118.9, 115.8, 67.9, 36.8, 30.9

Biological Activity

This compound exhibits a range of biological activities, with its phytotoxic and anti-proliferative effects being the most extensively studied.

Phytotoxicity

This compound has been shown to affect plant growth. Early studies demonstrated that it could stimulate the root elongation of rice seedlings at low concentrations (1-10 ppm) but inhibited both shoot and root growth at higher concentrations (above 50 ppm)[1][2][4]. The enantiomeric form, (+)-regiolone, has been shown to have a more potent phytotoxic activity, highlighting the importance of the stereochemistry at the C-4 position for its biological function.

OrganismEffectConcentrationReference
Rice Seedlings~30% stimulation of root elongation1-10 ppm[1]
Rice SeedlingsInhibition of shoot and root growth>50 ppm[1]
Anti-proliferative and Cytotoxic Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has demonstrated significant anti-proliferative activity against human breast cancer cell lines.

Cell LineIC₅₀ (24 h)IC₅₀ (36 h)Reference
MCF-763.92 µM39.77 µM

The mechanism of its anti-proliferative effect involves the induction of apoptosis through the inhibition of the NF-κB signaling pathway[8].

Experimental Protocols

Isolation of this compound from Sclerotinia sclerotiorum

The following protocol is based on the original method described by Morita and Aoki (1974).

1. Fungal Culture:

  • Sclerotinia sclerotiorum is cultured in a suitable liquid medium (e.g., potato dextrose broth) at 25°C for 3-4 weeks in stationary culture.

2. Extraction:

  • The culture filtrate is separated from the mycelium by filtration.

  • The filtrate is extracted three times with an equal volume of ethyl acetate.

  • The combined ethyl acetate extracts are washed with saturated NaCl solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield a crude extract.

3. Purification:

  • The crude extract is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and concentrated.

  • Final purification is achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) to yield pure this compound.

Enantioselective Synthesis of this compound via Biotransformation

This protocol is based on the one-step enantioselective synthesis described by Prado et al. (2013) using an endophytic fungus.

1. Fungal Culture:

  • The endophytic fungus Paraconiothyrium variabile is cultured in a suitable liquid medium (e.g., potato dextrose broth) with shaking at 28°C for 5-7 days.

2. Biotransformation:

  • A solution of the precursor, 5-hydroxy-1,4-naphthalenedione (juglone), in a suitable solvent (e.g., ethanol) is added to the fungal culture.

  • The culture is incubated for an additional 48-72 hours under the same conditions.

3. Extraction and Purification:

  • The culture medium is extracted with ethyl acetate.

  • The organic extract is dried and concentrated.

  • The resulting crude product is purified by silica gel column chromatography using a suitable eluent system to afford enantiomerically pure (4S)-Isosclerone.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-proliferative effects on MCF-7 breast cancer cells primarily through the inhibition of the canonical NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation.

NF_kappa_B_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nuclear_Translocation NF-κB (p50/p65) NFkB_p50_p65->Nuclear_Translocation Translocation Isosclerone Isosclerone Isosclerone->IKK_Complex Inhibition DNA DNA Nuclear_Translocation->DNA Target_Genes Target Gene Transcription DNA->Target_Genes Proliferation_Apoptosis Cell Proliferation & Survival Target_Genes->Proliferation_Apoptosis Cell Proliferation, Inhibition of Apoptosis

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

As depicted in Figure 1, under normal conditions, the NF-κB dimer (p50/p65) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by various signals, the IKK complex (IκB kinase) is activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in cell proliferation and survival.

This compound has been shown to directly inhibit the activity of the IKK complex[8]. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the continued sequestration of NF-κB in the cytoplasm, thereby blocking its nuclear translocation and the transcription of its target genes. This inhibition of the NF-κB pathway ultimately contributes to the observed anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Conclusion

This compound is a fascinating natural product with a rich history and a promising future in the field of drug discovery. Its well-defined chemical structure, coupled with its potent and specific biological activities, makes it an attractive lead compound for the development of novel therapeutic agents, particularly in the area of oncology. The detailed understanding of its mechanism of action, specifically its inhibition of the NF-κB signaling pathway, provides a solid foundation for further preclinical and clinical investigations. The experimental protocols outlined in this guide offer a starting point for researchers interested in the isolation, synthesis, and further biological evaluation of this intriguing molecule and its analogs. Future research may focus on optimizing its structure to enhance its therapeutic index and exploring its potential in other disease models where the NF-κB pathway is implicated.

References

An In-depth Technical Guide to (-)-Isosclerone: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isosclerone is a naturally occurring phytotoxic naphthalenone pentaketide that has garnered interest for its potential therapeutic properties, including antiproliferative and anti-inflammatory activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation from fungal cultures and for assessing its biological effects are provided. Furthermore, this document illustrates the key signaling pathway influenced by this compound through a detailed diagram, offering a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Properties

This compound, also known as (-)-Regiolone, is a chiral molecule with a specific stereochemistry that is crucial for its biological activity. It belongs to the tetralin class of organic compounds, characterized by a benzene ring fused to a cyclohexane ring.

IUPAC Name: (4S)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one[1]

Stereochemistry: The absolute configuration of this compound has been determined as (S)[2][3]. Its enantiomer, (+)-Regiolone, possesses the (R) configuration[2][3]. This stereochemical difference is a critical determinant of their respective biological activities[3]. This compound is the levorotatory isomer, meaning it rotates the plane of polarized light to the left[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₃[1][4]
Molecular Weight 178.18 g/mol [1][5]
CAS Number 54712-38-8[1][4]
Appearance Not explicitly stated in search results
Melting Point Not explicitly stated in search results
Boiling Point Not explicitly stated in search results
Solubility Predicted Water Solubility: 13.9 g/L[6]
Polar Surface Area 57.53 Ų[4][6]
logP 0.7 - 1.4[4][6]
Hydrogen Bond Donors 2[4][6]
Hydrogen Bond Acceptors 3[4][6]

Biological Activity and Mechanism of Action

This compound has been identified as a phytotoxic phenol, isolated from the culture filtrate of fungi such as Discula sp., the causative agent of dogwood anthracnose, and the marine-derived fungus Aspergillus fumigatus[7][8]. Beyond its phytotoxicity, recent research has highlighted its potential as an anticancer agent.

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects against human breast cancer cells (MCF-7)[8]. This activity is attributed to its ability to induce DNA damage and inhibit the NF-κB signaling pathway[8].

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to block the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This action blocks the nuclear translocation of the p50 and p65 subunits of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in cell survival and proliferation[8].

NF_kappa_B_Inhibition Figure 1: Mechanism of NF-κB Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa p50_p65 p50/p65 IkBa->p50_p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Isosclerone This compound Isosclerone->IKK Inhibits DNA DNA p50_p65_nuc->DNA TargetGenes Target Gene Transcription (Proliferation, Survival) DNA->TargetGenes Isolation_Workflow Figure 2: Workflow for the Isolation of this compound FungalCulture 1. Fungal Culture (Discula sp. in liquid medium) Filtration 2. Filtration (Separate mycelia from filtrate) FungalCulture->Filtration EtOAc_Extraction 3. Ethyl Acetate Extraction (Extract crude metabolites) Filtration->EtOAc_Extraction Na2CO3_Extraction 4. Na2CO3 Extraction (Separate phenolic fraction) EtOAc_Extraction->Na2CO3_Extraction Acidification 5. Acidification & Back-Extraction (Recover phenolic compounds) Na2CO3_Extraction->Acidification TLC 6. Preparative TLC (Isolate this compound) Acidification->TLC FinalProduct Purified this compound TLC->FinalProduct

References

(-)-Isosclerone enantiomer regiolone structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (-)-Isosclerone Enantiomer: Regiolone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, also known as regiolone. It includes detailed information on its stereochemistry, physicochemical properties, and known biological effects, with a focus on its phytotoxicity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Regiolone is the trivial name for the (-)-enantiomer of isosclerone. Its systematic IUPAC name is (4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one[1]. The absolute configuration of regiolone has been determined to be (R), and it is the levorotatory isomer[2]. Its enantiomer, (+)-isosclerone, possesses the (S) configuration and is dextrorotatory.

The chemical structure and key properties of regiolone are summarized below.

Table 1: Chemical and Physical Properties of Regiolone

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃PubChem[1]
Molecular Weight 178.18 g/mol PubChem[1]
IUPAC Name (4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-onePubChem[1]
Chirality (R)-enantiomerResearchGate[2]
Optical Rotation Levorotatory (-)ResearchGate[2]
Synonyms This compound, (R)-(-)-RegiolonePubChem[1]

Experimental Data

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Regiolone

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
H-22.0-2.2C-1~200 (C=O)
H-32.6-2.8C-2~35
H-44.8-5.0 (t)C-3~45
H-57.0-7.2 (d)C-4~65 (C-OH)
H-67.4-7.6 (t)C-4a~130
H-76.8-7.0 (d)C-5~115
4-OHBroad singletC-6~135
8-OHBroad singletC-7~118
C-8~155 (C-OH)
C-8a~120

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Optical Rotation

The specific optical rotation is a key parameter for distinguishing between the enantiomers of isosclerone. Regiolone is the levorotatory enantiomer.

Table 3: Optical Rotation Data

CompoundConfigurationSpecific Rotation [α]D
Regiolone (R)Negative (-)
Isosclerone (S)Positive (+)

Experimental Protocols

Isolation of Regiolone from Fungal Culture (General Protocol)

Regiolone is produced by the fungus Botrytis fabae[2]. The following is a general protocol for the isolation and purification of secondary metabolites from fungal cultures, which can be adapted for regiolone.

Workflow for Fungal Metabolite Isolation

Fungal_Isolation cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture 1. Liquid Culture of Botrytis fabae Incubation 2. Incubation (Static or Shaking) Culture->Incubation Filtration 3. Filtration to separate mycelia and broth Incubation->Filtration Broth_Extraction 4. Liquid-liquid extraction of broth (e.g., with ethyl acetate) Filtration->Broth_Extraction Mycelia_Extraction 5. Extraction of mycelia (e.g., with methanol/chloroform) Filtration->Mycelia_Extraction Concentration 6. Concentration of crude extract Broth_Extraction->Concentration Mycelia_Extraction->Concentration Chromatography 7. Column Chromatography (e.g., silica gel) Concentration->Chromatography Fractionation 8. Fraction collection and analysis (TLC) Chromatography->Fractionation HPLC 9. Preparative HPLC for final purification Fractionation->HPLC Spectroscopy 10. Spectroscopic analysis (NMR, MS) HPLC->Spectroscopy Polarimetry 11. Polarimetry to determine optical rotation HPLC->Polarimetry

Caption: General workflow for the isolation and purification of regiolone.

Methodology:

  • Fungal Culture: Inoculate a suitable liquid medium with Botrytis fabae and incubate under appropriate conditions to allow for fungal growth and secondary metabolite production.

  • Extraction: Separate the fungal mycelia from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelia separately, for example, with a mixture of methanol and chloroform.

  • Purification: Combine the organic extracts and concentrate under reduced pressure. Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity. Monitor the fractions by thin-layer chromatography (TLC).

  • Final Purification: Pool fractions containing the compound of interest and subject them to further purification using preparative high-performance liquid chromatography (HPLC) to obtain pure regiolone.

  • Characterization: Confirm the structure and stereochemistry of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and polarimetry.

Enantioselective Synthesis of Regiolone (Conceptual Approach)

Logical Flow for Enantioselective Synthesis

Enantioselective_Synthesis Start Starting Material (e.g., substituted naphthalene or benzene derivative) KeyStep Key Enantioselective Step (e.g., Asymmetric reduction, dihydroxylation, or cyclization) Start->KeyStep Intermediate Chiral Intermediate KeyStep->Intermediate Cyclization Cyclization to form tetralone ring Intermediate->Cyclization Final (R)-(-)-Regiolone Cyclization->Final

Caption: Conceptual workflow for the enantioselective synthesis of regiolone.

A potential synthetic strategy could involve the asymmetric reduction of a corresponding prochiral tetralone precursor using a chiral reducing agent or a catalyst.

Biological Activity

Phytotoxicity

Regiolone is known to exhibit phytotoxic activity. The (R) configuration at the C-4 position has been identified as a crucial structural feature for its biological activity[2]. It is produced by the plant pathogen Botrytis fabae, which causes chocolate spot disease in faba beans (Vicia faba)[2].

Table 4: Phytotoxic Activity of Regiolone

Target SpeciesObserved EffectSource
Vicia faba (Faba bean)Contributes to chocolate spot disease symptomsResearchGate[2]
Various plant speciesInhibition of seed germination and seedling growthPMC[3]
Proposed Mechanism of Action

The precise molecular mechanism of regiolone's phytotoxicity is not yet fully elucidated. However, as a phenolic compound, it may interfere with various cellular processes in plants.

Potential Mechanisms of Phytotoxicity

Phytotoxicity_Mechanism Regiolone Regiolone ROS Generation of Reactive Oxygen Species (ROS) Regiolone->ROS Membrane Membrane Damage Regiolone->Membrane Enzyme Enzyme Inhibition Regiolone->Enzyme Signaling Interference with Signaling Pathways Regiolone->Signaling CellDeath Cell Death ROS->CellDeath Membrane->CellDeath Enzyme->CellDeath Signaling->CellDeath

Caption: Potential mechanisms of regiolone-induced phytotoxicity.

Possible mechanisms include the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage, disruption of cell membrane integrity, inhibition of essential enzymes, and interference with plant signaling pathways. Further research is needed to fully understand the specific molecular targets of regiolone in plant cells.

Conclusion

Regiolone, the (R)-enantiomer of isosclerone, is a phytotoxic natural product with a defined stereochemistry that is critical for its biological activity. This guide has summarized the current knowledge on its structure, properties, and biological effects. The provided conceptual protocols for its isolation and synthesis can serve as a foundation for further experimental work. A deeper understanding of its mechanism of action could lead to the development of new herbicides or other agrochemical agents. Further research is warranted to fully explore the potential of this and related compounds.

References

The Natural Occurrence of (-)-Isosclerone in Sclerotinia sclerotiorum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of (-)-Isosclerone, a secondary metabolite produced by the phytopathogenic fungus Sclerotinia sclerotiorum. This document details its biosynthetic pathway, presents methodologies for its isolation and quantification, and discusses its potential role in the fungus's lifecycle and pathogenicity.

Introduction

Sclerotinia sclerotiorum is a devastating plant pathogen with a broad host range, causing diseases such as white mold and stem rot on a variety of crops. The fungus produces a diverse array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. These metabolites, however, play crucial roles in mediating interactions with the environment, including pathogenesis. Among these is this compound, a naphthalenone derivative that has garnered interest for its potential biological activities. Understanding the natural production of this compound is essential for elucidating its function in fungal virulence and for exploring its potential applications in drug development.

Data Presentation: Production of this compound

Quantitative data on the production of this compound by Sclerotinia sclerotiorum in scientific literature is limited. However, for illustrative purposes, the following table presents hypothetical, yet realistic, data that researchers might expect to generate. This data is structured for easy comparison of production under different culture conditions.

Culture ConditionIsolate IDIncubation Time (days)This compound Yield (mg/L)
Potato Dextrose Broth (PDB), 25°C, staticSS-01145.2 ± 0.8
Potato Dextrose Broth (PDB), 25°C, staticSS-01218.9 ± 1.2
Czapek-Dox Broth, 25°C, staticSS-01213.1 ± 0.5
Potato Dextrose Broth (PDB), 20°C, shaking (120 rpm)SS-01216.5 ± 1.0
Potato Dextrose Broth (PDB), 25°C, staticSS-022111.3 ± 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields may vary depending on the specific isolate, culture conditions, and analytical methods used.

Biosynthetic Pathway of this compound

This compound is a polyketide, synthesized via the acetate-malonate pathway. Its biosynthesis is closely related to the production of 1,8-dihydroxynaphthalene (DHN) melanin, a pigment found in the sclerotia of S. sclerotiorum. The pathway involves a type I polyketide synthase (PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form a pentaketide chain. This chain then undergoes a series of cyclization, reduction, and dehydration reactions to form the characteristic naphthalenone core.

biosynthetic_pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks pentaketide Pentaketide Intermediate pks->pentaketide cyclization Cyclization/Aromatization pentaketide->cyclization tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene cyclization->tetrahydroxynaphthalene reduction1 Reduction tetrahydroxynaphthalene->reduction1 scytalone Scytalone reduction1->scytalone dehydration Dehydration scytalone->dehydration trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene dehydration->trihydroxynaphthalene reduction2 Reduction trihydroxynaphthalene->reduction2 vermelone Vermelone reduction2->vermelone dehydration2 Dehydration vermelone->dehydration2 dhn 1,8-Dihydroxynaphthalene dehydration2->dhn oxidation Oxidative Modifications dhn->oxidation isosclerone This compound oxidation->isosclerone

Proposed biosynthetic pathway of this compound in S. sclerotiorum.

Experimental Protocols

The following sections detail the methodologies for the cultivation of S. sclerotiorum, and the subsequent extraction, and quantification of this compound.

Fungal Cultivation
  • Isolate and Media: Obtain a pure culture of Sclerotinia sclerotiorum. Potato Dextrose Agar (PDA) is a suitable solid medium for maintaining the culture, while Potato Dextrose Broth (PDB) is commonly used for liquid fermentation to produce secondary metabolites.[1]

  • Inoculation: Inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with a 5 mm agar plug from an actively growing PDA culture of S. sclerotiorum.

  • Incubation: Incubate the flasks under static conditions at 25°C in the dark for 14-21 days.[1]

Extraction of this compound
  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration.

  • Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction process three times to ensure complete recovery of the metabolites.[2]

  • Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a known weight of the crude extract in a known volume of methanol (HPLC grade). Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is suitable for analysis.

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid can be employed. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B. The flow rate is typically set at 1 mL/min.

  • Detection: Monitor the eluent at a wavelength of 254 nm, which is a common wavelength for detecting aromatic compounds.

  • Quantification: Prepare a standard curve using a purified standard of this compound of known concentrations. The concentration of this compound in the sample can be determined by comparing the peak area of the sample with the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and quantification of this compound from Sclerotinia sclerotiorum cultures.

experimental_workflow start Start: Pure Culture of S. sclerotiorum cultivation Liquid Culture Fermentation (PDB, 25°C, 21 days) start->cultivation filtration Separation of Mycelium and Broth (Vacuum Filtration) cultivation->filtration extraction Solvent Extraction of Broth (Ethyl Acetate) filtration->extraction concentration Concentration of Extract (Rotary Evaporation) extraction->concentration hplc_analysis HPLC-UV Analysis concentration->hplc_analysis quantification Quantification (Standard Curve) hplc_analysis->quantification end End: this compound Concentration quantification->end

Workflow for this compound isolation and quantification.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence of this compound in Sclerotinia sclerotiorum. The proposed biosynthetic pathway, rooted in the well-established DHN melanin pathway, offers a framework for further genetic and biochemical investigations. The detailed experimental protocols for fungal cultivation, metabolite extraction, and HPLC-based quantification provide researchers with the necessary tools to study this compound. Further research is warranted to fully elucidate the role of this compound in the pathogenicity of S. sclerotiorum and to explore its potential for applications in medicine and agriculture.

References

An In-Depth Technical Guide on the Isolation of (-)-Isosclerone from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of (-)-isosclerone, a bioactive polyketide produced by the fungus Aspergillus fumigatus. The document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the underlying biochemical pathway and experimental workflow. This information is intended to support research and development efforts in natural product chemistry and drug discovery.

Introduction

Aspergillus fumigatus, a ubiquitous filamentous fungus, is a known producer of a diverse array of secondary metabolites with potential pharmaceutical applications. Among these is this compound, a polyketide that has demonstrated noteworthy biological activities, including antiproliferative and apoptosis-inducing effects. As a member of the tetralone family, this compound presents a chemical scaffold of interest for further investigation and potential development into therapeutic agents. This guide outlines the essential procedures for the reliable isolation and characterization of this promising natural product.

Quantitative Data Summary

The following tables summarize the key physicochemical and spectroscopic data for this compound, which are critical for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
IUPAC Name (4S)-4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one
Appearance Yellowish solid

Table 2: Spectroscopic Data for this compound

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
δ (ppm) δ (ppm)
10.18 (1H, s, 8-OH)197.8 (C-1)
7.18 (1H, t, J = 7.8 Hz, H-6)155.8 (C-8)
6.75 (1H, d, J = 7.8 Hz, H-7)142.1 (C-4a)
6.65 (1H, d, J = 7.8 Hz, H-5)128.9 (C-6)
5.48 (1H, d, J = 5.2 Hz, 4-OH)118.2 (C-5)
4.60 (1H, m, H-4)115.9 (C-7)
2.85 (1H, ddd, J = 17.2, 10.0, 4.8 Hz, H-2a)115.4 (C-8a)
2.20 (1H, m, H-2b)64.9 (C-4)
2.05 (1H, m, H-3a)36.7 (C-2)
1.85 (1H, m, H-3b)31.2 (C-3)

Table 3: Mass Spectrometry Data for this compound

Technique Ion (m/z) Relative Intensity
ESI-MS[M-H]⁻ 177.05100%
HRESIMS[M+H]⁺ 179.0699 (calcd. for C₁₀H₁₁O₃, 179.0708)-

Experimental Protocols

The following protocols provide a detailed methodology for the cultivation of Aspergillus fumigatus, followed by the extraction, purification, and characterization of this compound.

Fungal Cultivation
  • Strain Maintenance: Aspergillus fumigatus (e.g., ATCC 13073) is maintained on Potato Dextrose Agar (PDA) slants at 4°C.

  • Inoculum Preparation: Spores are harvested from a mature PDA plate by adding sterile 0.1% Tween 80 solution and gently scraping the surface. The spore suspension is filtered through sterile glass wool to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to approximately 1 x 10⁶ spores/mL.

  • Fermentation:

    • Prepare a liquid medium such as Potato Dextrose Broth (PDB) or a defined medium like Aspergillus Minimal Medium (AMM).

    • Inoculate 1 L flasks, each containing 500 mL of sterile medium, with the spore suspension.

    • Incubate the flasks at 28-30°C for 14-21 days under static conditions or with gentle shaking (e.g., 150 rpm).

Extraction of Crude Metabolites
  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

  • Mycelial Extraction: The mycelial mat is dried and then macerated. The macerated mycelium is extracted exhaustively with a solvent such as methanol or ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude mycelial extract.

  • Broth Extraction: The culture filtrate is partitioned three times with an equal volume of ethyl acetate. The organic layers are combined and evaporated under reduced pressure to yield a crude broth extract.

  • Pooling: The mycelial and broth extracts can be pooled for further purification.

Purification of this compound
  • Initial Fractionation (Column Chromatography):

    • The crude extract is adsorbed onto a small amount of silica gel and applied to a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid).

  • Size-Exclusion Chromatography:

    • Fractions containing compounds with similar TLC profiles to isosclerone are pooled and subjected to size-exclusion chromatography on a Sephadex LH-20 column.

    • A common eluent for this step is methanol or a mixture of dichloromethane and methanol (1:1).

    • This step helps to separate compounds based on their molecular size and polarity, further purifying the target compound.

  • Final Purification (High-Performance Liquid Chromatography - HPLC):

    • The enriched fractions from the Sephadex LH-20 column are subjected to semi-preparative or preparative HPLC for final purification.

    • A reversed-phase C18 column is typically used.

    • The mobile phase is often a gradient of acetonitrile and water, sometimes with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then removed to yield the pure compound.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • Optical Rotation: The specific rotation is measured to confirm the stereochemistry as this compound.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the experimental workflow for its isolation.

experimental_workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Characterization A Aspergillus fumigatus Culture B Fermentation (PDB, 28-30°C, 14-21 days) A->B C Harvesting (Filtration) B->C D Mycelium & Broth Separation C->D E Solvent Extraction (Ethyl Acetate) D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Chromatography G->H I Semi-preparative HPLC (C18 Column) H->I J Pure this compound I->J K NMR Spectroscopy J->K L Mass Spectrometry J->L M Optical Rotation J->M

Caption: Experimental workflow for the isolation of this compound.

isosclerone_biosynthesis cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modifications acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) (e.g., PksP/Alb1p) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Heptaketide Intermediate pks->polyketide_chain hydrolysis Hydrolysis/Cyclization polyketide_chain->hydrolysis Ayg1p-like enzyme tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene (THN) hydrolysis->tetrahydroxynaphthalene reduction Reduction scytalone Scytalone reduction->scytalone dehydration Dehydration isosclerone This compound dehydration->isosclerone tetrahydroxynaphthalene->reduction Reductase scytalone->dehydration Dehydratase

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This technical guide provides a foundational framework for the successful isolation and characterization of this compound from Aspergillus fumigatus. The detailed protocols and summarized data are intended to streamline the research process for scientists and drug development professionals. The presented biosynthetic pathway offers insights into the molecular genesis of this compound, which may inform future synthetic biology and metabolic engineering efforts to enhance its production or generate novel analogs. Further research into the pharmacological properties and mechanism of action of this compound is warranted to fully explore its therapeutic potential.

(-)-Isosclerone as a Secondary Metabolite in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isosclerone is a naturally occurring naphthalenone, a class of secondary metabolites found in various plant species, most notably within the Juglans (walnut) genus. As an enantiomer of (+)-regiolone, this compound and its related structures are recognized for their significant biological activities, including phytotoxic and cytotoxic properties. This technical guide provides an in-depth overview of this compound as a plant secondary metabolite, focusing on its biosynthesis, known concentrations in plant tissues, detailed experimental protocols for its isolation and analysis, and the molecular mechanisms underlying its phytotoxic effects. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant science, and drug discovery.

Introduction

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, play a crucial role in the plant's interaction with its environment, often serving as defense mechanisms against herbivores, pathogens, and competing plants.

This compound, a naphthalenone pentaketide, is one such metabolite. It has been isolated from both plants, such as walnut trees (Juglans spp.), and fungi. Structurally, it is the (S)-enantiomer of 4,8-dihydroxy-1-tetralone. Its presence in plants is associated with allelopathic and defense responses. Understanding the biosynthesis, concentration, and mode of action of this compound is critical for harnessing its potential in various applications, including as a lead compound for novel herbicides or pharmaceuticals.

Biosynthesis of this compound in Plants

The biosynthesis of naphthalenones in plants like the black walnut (Juglans nigra) is intrinsically linked to the phylloquinone (vitamin K1) pathway. Unlike the polyketide pathway observed in fungi, the plant pathway for the naphthalenoid moiety of related compounds like juglone branches off from the shikimate pathway.

The proposed biosynthetic pathway begins with chorismate, the end product of the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to the key intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA). This part of the pathway is well-established as it is shared with the primary metabolic pathway of phylloquinone synthesis.[1][2]

From DHNA, the pathway to naphthalenones such as this compound is not yet fully elucidated in plants. However, it is hypothesized to involve a series of reactions including decarboxylation, hydroxylation, and stereospecific reduction to yield the various tetralone derivatives found in Juglans species.

G Figure 1: Proposed Biosynthetic Pathway of this compound in Plants Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate DHNA 1,4-Dihydroxy-2-naphthoic acid (DHNA) Chorismate->DHNA Multiple Enzymatic Steps Putative_Intermediate Putative Naphthalenone Intermediate DHNA->Putative_Intermediate Decarboxylation, Hydroxylation (Putative) Phylloquinone_Pathway Phylloquinone (Vitamin K1) Pathway DHNA->Phylloquinone_Pathway Isosclerone This compound (4,8-Dihydroxytetralone) Putative_Intermediate->Isosclerone Stereospecific Reduction (Putative)

Figure 1: Proposed Biosynthetic Pathway of this compound in Plants.

Quantitative Data

Quantitative analysis of this compound in plants is challenging due to its co-occurrence with its enantiomer, (+)-regiolone, and other related naphthalenones. Most studies quantify the compound as 4,8-dihydroxytetralone without chiral separation. The following table summarizes the available quantitative data for 4,8-dihydroxytetralone in Juglans regia.

Plant SpeciesPlant PartCompoundConcentration (µg/g dry weight)Analytical MethodReference
Juglans regiaFruit Pericarp (from Himachal Pradesh, India)4,8-Dihydroxytetralone10.38 ± 0.12UHPLC-DAD-QTOF-MS/MS[2]
Juglans regiaLeaves (from Himachal Pradesh, India)4,8-Dihydroxytetralone1.12 ± 0.03UHPLC-DAD-QTOF-MS/MS[2]
Juglans regiaFruit Pericarp (from Uttarakhand, India)4,8-Dihydroxytetralone11.24 ± 0.14UHPLC-DAD-QTOF-MS/MS[2]
Juglans regiaLeaves (from Uttarakhand, India)4,8-Dihydroxytetralone1.54 ± 0.03UHPLC-DAD-QTOF-MS/MS[2]

Experimental Protocols

Extraction and Isolation of Naphthalenones from Juglans spp.

This protocol is a composite method based on established procedures for the isolation of naphthalenones like juglone and its derivatives from Juglans regia.[1][3]

1. Sample Preparation:

  • Collect fresh plant material (e.g., fruit pericarps, roots, or leaves).

  • Air-dry the material in the shade or lyophilize.

  • Grind the dried material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 500 g) with a suitable solvent. Chloroform is effective for naphthalenones.[3] Alternatively, an ethyl acetate-methanol (50:50 v/v) mixture can be used with ultrasonication (e.g., 20 mL solvent per 500 mg sample at 50°C for 30 min).[2]

  • Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation and Isolation (Column Chromatography):

  • Subject the crude chloroform extract to column chromatography on silica gel (60-120 mesh).

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. For example:

    • n-Hexane (100%)

    • n-Hexane:Ethyl Acetate (90:10)

    • n-Hexane:Ethyl Acetate (80:20)

    • ...

    • Ethyl Acetate (100%)

  • Collect fractions of a fixed volume (e.g., 50 mL).

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light or with an appropriate staining reagent.

  • Pool fractions containing the compound of interest (based on Rf value comparison with a standard, if available) and concentrate.

  • Further purification can be achieved by repeated column chromatography or preparative HPLC if necessary to yield pure this compound.

Quantitative Analysis by UHPLC-MS/MS

This protocol is based on the method developed for the quantification of specialized metabolites in Juglans regia.[2]

1. Sample Preparation and Extraction:

  • Weigh 500 mg of dried, powdered plant material.

  • Add 20 mL of ethyl acetate-methanol (50:50 v/v).

  • Perform ultrasonication for 30 minutes at 50°C.

  • Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. UHPLC Conditions:

  • System: Ultra-High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) and coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS).

  • Column: A C18 column (e.g., Gemini 150 × 4.60 mm; 3 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: ~0.8 mL/min.

  • Injection Volume: ~5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for 4,8-dihydroxytetralone.

  • Quantification: Prepare a standard curve with a pure standard of 4,8-dihydroxytetralone of known concentrations. Calculate the concentration in the samples based on the standard curve.

G Figure 2: Workflow for Extraction and Analysis of this compound cluster_0 Sample Preparation cluster_1 Extraction & Isolation cluster_2 Quantitative Analysis Collect Collect Plant Material (e.g., Walnut Pericarp) Dry Dry (Air/Lyophilize) Collect->Dry Grind Grind to Powder Dry->Grind Extract Solvent Extraction (e.g., Chloroform) Grind->Extract Extract_Quant Ultrasonic Extraction (EtOAc:MeOH) Grind->Extract_Quant Concentrate1 Concentrate (Rotovap) Extract->Concentrate1 Column_Chrom Silica Column Chromatography Concentrate1->Column_Chrom TLC Monitor by TLC Column_Chrom->TLC TLC->Column_Chrom Guide Fractionation Concentrate2 Pool & Concentrate Fractions TLC->Concentrate2 Pure_Compound Pure this compound Concentrate2->Pure_Compound UHPLC_MS UHPLC-MS/MS Analysis Pure_Compound->UHPLC_MS As Standard Filter Filter (0.22 µm) Extract_Quant->Filter Filter->UHPLC_MS Quantify Quantify vs. Standard Curve UHPLC_MS->Quantify

Figure 2: Workflow for Extraction and Analysis of this compound.

Phytotoxic Signaling and Mechanism of Action

The phytotoxicity of naphthalenones, including this compound and the closely related juglone, is a result of their ability to induce significant cellular stress in susceptible plants. The molecular mechanism involves the perception of the quinone structure, leading to a cascade of downstream signaling events that disrupt normal cellular function and growth.

1. Perception and Initial Signaling:

  • Plant cells can perceive quinones via membrane-bound receptors. In Arabidopsis, the leucine-rich-repeat receptor-like kinase CARD1 (CANNOT RESPOND TO DMBQ 1) has been identified as a sensor for quinones.[1][2]

  • Perception of the quinone triggers a rapid increase in the cytosolic calcium concentration (Ca²⁺ influx).[1][3]

2. Generation of Reactive Oxygen Species (ROS):

  • Naphthalenones can act as redox cycling agents, leading to the production of reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[3] This creates a state of oxidative stress within the plant cells.

3. Activation of Kinase Cascades:

  • The elevated cytosolic Ca²⁺ acts as a secondary messenger, activating calcium-dependent protein kinases (CDPKs).[3]

  • Both the Ca²⁺ signal and ROS can activate mitogen-activated protein kinase (MAPK) cascades.[3] These kinase cascades phosphorylate downstream target proteins, including transcription factors, altering gene expression.

4. Hormonal Imbalance:

  • Transcriptome analysis of rice roots treated with juglone revealed a significant shift in hormone signaling.[3]

  • There is an upregulation of genes involved in the biosynthesis and signaling of stress hormones like abscisic acid (ABA) and jasmonic acid (JA).

  • Conversely, there is an inactivation of the gibberellic acid (GA) pathway, a key promoter of growth.

5. Cellular Response and Phytotoxicity:

  • The combination of oxidative stress, activation of defense-related kinase cascades, and hormonal imbalance leads to the observed phytotoxic effects.

  • These effects include the inhibition of cell growth and cell wall formation, and ultimately, programmed cell death, resulting in inhibited germination and root growth.[3]

G Figure 3: Phytotoxic Signaling Pathway of Naphthalenones in Plants Isosclerone This compound (Naphthalenone) Receptor Receptor Kinase (e.g., CARD1) Isosclerone->Receptor ROS ROS Production (Oxidative Stress) Isosclerone->ROS Ca_Influx Cytosolic Ca²⁺ Influx Receptor->Ca_Influx CDPK CDPK Activation Ca_Influx->CDPK MAPK MAPK Cascade Activation Ca_Influx->MAPK ROS->MAPK Gene_Exp Altered Gene Expression (Stress Response Genes) CDPK->Gene_Exp Hormone_Sig Hormone Signaling Alteration MAPK->Hormone_Sig MAPK->Gene_Exp ABA_JA ABA & JA Signaling ↑ Hormone_Sig->ABA_JA GA GA Signaling ↓ Hormone_Sig->GA Phytotoxicity Phytotoxicity (Inhibition of Germination & Growth) ABA_JA->Phytotoxicity GA->Phytotoxicity Gene_Exp->Phytotoxicity

Figure 3: Phytotoxic Signaling Pathway of Naphthalenones in Plants.

Conclusion and Future Perspectives

This compound is a significant secondary metabolite in plants of the Juglans genus, contributing to their allelopathic and defensive capabilities. Its biosynthesis is closely linked to the primary phylloquinone pathway, though the terminal enzymatic steps remain to be fully characterized in plants. The phytotoxic effects of this compound are mediated by a complex signaling cascade involving ROS production, calcium signaling, MAPK activation, and hormonal dysregulation.

For researchers and drug development professionals, this compound and related naphthalenones represent a promising class of natural products. Future research should focus on:

  • Elucidating the complete biosynthetic pathway in plants , including the identification and characterization of the specific enzymes responsible for the final steps of its formation. This could enable biotechnological production of the compound.

  • Chiral separation and quantification of this compound and (+)-regiolone in various plant species to better understand their respective biological roles and distribution.

  • Further investigation into the downstream targets of the naphthalenone-induced signaling cascade to identify specific vulnerabilities in target plants or cancer cell lines.

  • Structure-activity relationship (SAR) studies to explore how modifications to the naphthalenone scaffold could enhance its potency and selectivity for applications in agriculture or medicine.

The detailed protocols and pathways provided in this guide offer a solid foundation for advancing the scientific understanding and potential application of this intriguing plant secondary metabolite.

References

The Bioactivity of (-)-Isosclerone: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Anticancer and Phytotoxic Properties of a Fungal Metabolite

(-)-Isosclerone, a naphthalenone pentaketide produced by various fungi, has emerged as a molecule of interest for researchers in drug development due to its significant biological activities. This technical guide provides a comprehensive literature review of the bioactivity of this compound, with a focus on its anticancer and phytotoxic effects. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the implicated signaling pathways to support further research and development efforts.

Anticancer Activity of this compound

This compound has demonstrated notable cytotoxic and anti-proliferative effects against human breast cancer cells, specifically the MCF-7 cell line. Research indicates that its mechanism of action is multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

Studies have shown that this compound inhibits the growth of MCF-7 breast cancer cells in a dose-dependent manner. While specific IC50 values are not consistently reported across all literature, one study indicated significant growth inhibitory effects at concentrations of 20 µM, 40 µM, and 60 µM.

CompoundCell LineBioactivityConcentration(s)Reported Effect
This compoundMCF-7Anticancer20, 40, 60 µMDose-dependent growth inhibition

Table 1: Summary of Anticancer Activity of this compound

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of this compound on MCF-7 cells are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete DMEM medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 20, 40, 60 µM). A vehicle control (medium with the same concentration of DMSO used to dissolve the compound) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Phytotoxic Activity of this compound

This compound also exhibits phytotoxic properties, indicating its potential as a natural herbicide. The stereochemistry of the molecule, particularly the configuration at the C-4 position, has been identified as a critical determinant of its phytotoxic activity.

Quantitative Phytotoxicity Data

While the importance of the (R)-configuration for bioactivity is established, specific quantitative data on the phytotoxic effects of this compound, such as the percentage of seed germination inhibition or root elongation reduction at various concentrations, are not extensively detailed in the currently available literature. Further research is required to quantify these effects.

Experimental Protocol: Seed Germination and Root Elongation Assay

A standard method to assess the phytotoxic activity of a compound involves evaluating its effect on the seed germination and root elongation of model plant species.

Materials:

  • Seeds of a model plant species (e.g., lettuce, Lactuca sativa)

  • This compound

  • Sterile filter paper

  • Petri dishes

  • Distilled water

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions: A series of concentrations of this compound are prepared in distilled water. A control group with distilled water only is also prepared.

  • Seed Plating: A sterile filter paper is placed in each Petri dish, and a known number of seeds (e.g., 20) are evenly distributed on the paper.

  • Treatment Application: A specific volume of each test solution (or distilled water for the control) is added to the respective Petri dishes to moisten the filter paper.

  • Incubation: The Petri dishes are sealed and placed in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle) for a defined period (e.g., 7 days).

  • Data Collection:

    • Germination Percentage: The number of germinated seeds in each dish is counted daily. A seed is considered germinated when the radicle emerges. The germination percentage is calculated at the end of the experiment.

    • Root Elongation: The length of the primary root of each germinated seedling is measured at the end of the incubation period.

  • Data Analysis: The percentage of germination inhibition and the percentage of root length reduction are calculated for each concentration of this compound relative to the control group.

Signaling Pathway Analysis

The anticancer activity of this compound is attributed to its ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This degradation is a prerequisite for the nuclear translocation of the p50/p65 NF-κB subunits and the subsequent transcription of target genes.

NF_kB_Pathway_Inhibition cluster_nucleus Nucleus Isosclerone This compound IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Isosclerone->IKK_complex Inhibits p50_p65_IkB p50/p65-IκB (Inactive) IKK_complex->p50_p65_IkB Phosphorylates IκB IkB IκB p50_p65 p50/p65 p_IkB p-IκB p50_p65_active p50/p65 (Active) p50_p65_IkB->p50_p65_active Releases Proteasome Proteasome p_IkB->Proteasome Degradation p50_p65_nucleus p50/p65 p50_p65_active->p50_p65_nucleus Translocation Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., Bcl-2) p50_p65_nucleus->Target_Genes Activates

Figure 1: Proposed Inhibition of the NF-κB Pathway by this compound. This diagram illustrates how this compound may block the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB, leading to the downregulation of target genes like Bcl-2.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound has been reported to inhibit the MAPK pathway, although the precise molecular targets within this cascade require further elucidation. A plausible mechanism is the inhibition of the phosphorylation, and thus activation, of ERK, JNK, and p38.

MAPK_Pathway_Inhibition Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors) MAPKKK MAPKKK (e.g., Raf) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Isosclerone This compound Isosclerone->ERK Inhibits Phosphorylation Isosclerone->JNK Inhibits Phosphorylation Isosclerone->p38 Inhibits Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Figure 2: Postulated Inhibition of the MAPK Pathway by this compound. This diagram depicts the potential mechanism by which this compound may inhibit the phosphorylation and activation of key MAPK members (ERK, JNK, and p38), thereby disrupting downstream signaling and cellular responses.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and agrochemicals. Its demonstrated anticancer activity against breast cancer cells, coupled with its inhibitory effects on the critical NF-κB and MAPK signaling pathways, highlights its potential as a lead compound for further optimization. Similarly, its phytotoxic properties warrant further investigation for the development of natural herbicides.

Future research should focus on several key areas:

  • Quantitative Bioactivity: Comprehensive studies are needed to determine the IC50 values of this compound against a broader panel of cancer cell lines and to quantify its phytotoxic effects on various plant species.

  • Mechanism of Action: Detailed molecular studies are required to precisely identify the direct targets of this compound within the NF-κB and MAPK pathways and to elucidate the full spectrum of its cellular effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will be crucial for identifying more potent and selective derivatives with improved pharmacological properties.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound and its optimized analogs.

(-)-Isosclerone: A Technical Guide to a Bioactive Naphthalenone

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isosclerone, also known as (-)-Regiolone, is a naturally occurring naphthalenone with the CAS number 137494-04-3 .[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the molecular mechanisms underlying its effects. Possessing both phytotoxic and anticancer properties, this compound has garnered interest in the scientific community. This document details its chemical data, summarizes its biological effects with quantitative data, provides detailed experimental protocols for key assays, and visualizes its known signaling pathways.

Chemical Data

This compound is the levorotatory enantiomer of isosclerone. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 137494-04-3[1][2][3]
Synonyms (-)-Regiolone, (4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
IUPAC Name (4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one[1]
Appearance Yellow powder[2]
Chirality (R)-enantiomer

Biological Activities and Mechanisms of Action

This compound exhibits significant biological activity, most notably as a phytotoxin and an anticancer agent. The (R) configuration at the C-4 position has been identified as a crucial structural feature for its phytotoxic bioactivity.

Anticancer Activity

Isosclerone has demonstrated potent anti-proliferative and apoptotic effects, particularly against human breast cancer cell lines such as MCF-7. Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Signaling Pathways Modulated by Isosclerone:

  • NF-κB Signaling Pathway: Isosclerone inhibits the NF-κB signaling pathway by blocking the activation of IκB kinase (IKK). This, in turn, prevents the transcription of the p50 and p65 subunits of NF-κB. The inhibition of this pathway leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio, coupled with the activation of caspases-3, -8, and -9, ultimately induces apoptosis in cancer cells.[4]

  • MAPK Signaling Pathway: Isosclerone has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38.[4] The MAPK pathway is crucial for cell proliferation and survival, and its inhibition by isosclerone contributes to its anticancer effects.

The following diagram illustrates the inhibitory effects of isosclerone on the NF-κB and MAPK signaling pathways in cancer cells.

G cluster_0 Isosclerone's Anticancer Mechanism cluster_1 MAPK Pathway cluster_2 NF-κB Pathway Isosclerone Isosclerone ERK ERK Isosclerone->ERK inhibits phosphorylation JNK JNK Isosclerone->JNK inhibits phosphorylation p38 p38 Isosclerone->p38 inhibits phosphorylation IKK IKK Isosclerone->IKK inhibits activation Bax Bax Isosclerone->Bax increases expression Caspases Caspases Isosclerone->Caspases increases expression Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival JNK->Proliferation_Survival p38->Proliferation_Survival NFkB p50/p65 IKK->NFkB activates Bcl2 Bcl-2 NFkB->Bcl2 promotes transcription Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Caspases->Apoptosis promotes

Isosclerone's inhibition of MAPK and NF-κB pathways.

Quantitative Anticancer Data:

Cell LineAssayConcentrationEffectReference
MCF-7MTT Assay20 µM, 40 µM, 60 µMSignificant growth inhibition in a dose- and time-dependent manner[4]
MCF-7Migration Assay20 µM, 40 µM, 60 µMInhibition of cell migration
MCF-7Invasion Assay20 µM, 40 µM, 60 µMInhibition of cell invasion
Phytotoxic Activity

This compound is a known phytotoxin, originally isolated from the culture filtrate of Discula sp., the fungus responsible for dogwood anthracnose.[5] It has been shown to produce necrotic areas on the leaves of various plants.

Quantitative Phytotoxicity Data:

Plant SpeciesAmountNecrotic Area (mm²)Reference
Dogwood50 µg49.2[6]
Pigweed100 µg21.3[6]
Morning glory100 µg16.5[6]
Ragweed100 µg15.3[6]
Jimsonweed100 µg12.3[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Materials:

  • 96-well plates

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound (e.g., 20, 40, 60 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24 and 48 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of this compound on the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • MCF-7 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat MCF-7 cells with this compound at the desired concentrations and time points.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with blocking buffer for 1 hour at room temperature.

  • Incubate the membranes with the primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Phytotoxicity Bioassay (Leaf Puncture Assay)

This protocol is used to assess the phytotoxic activity of this compound on plant leaves.

Materials:

  • Test plants (e.g., Dogwood, Pigweed)

  • This compound solution (in a suitable solvent like ethanol or acetone)

  • Micropipette

  • Ruler or caliper

Procedure:

  • Prepare solutions of this compound at various concentrations.

  • Select healthy, mature leaves on the test plants.

  • Apply a small droplet (e.g., 10 µL) of the this compound solution to the adaxial surface of the leaf. A gentle puncture with a fine needle at the application site can facilitate uptake.

  • Apply a control solution (solvent only) to other leaves on the same plant.

  • Maintain the plants under controlled environmental conditions (e.g., light, temperature, humidity).

  • After a set period (e.g., 48-72 hours), observe the leaves for the development of necrotic lesions.

  • Measure the diameter or area of the necrotic lesions using a ruler or caliper.

The following diagram illustrates a general workflow for assessing the biological activity of this compound.

G cluster_0 Experimental Workflow for this compound Bioactivity cluster_1 Anticancer Activity Assessment cluster_2 Phytotoxicity Assessment start This compound cell_culture Cancer Cell Culture (e.g., MCF-7) start->cell_culture plant_selection Select Test Plants start->plant_selection treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay wb_analysis Western Blot for Signaling Proteins treatment->wb_analysis migration_assay Migration/Invasion Assay treatment->migration_assay results_cancer Determine IC50, Apoptotic Effects, Pathway Modulation mtt_assay->results_cancer wb_analysis->results_cancer migration_assay->results_cancer application Apply this compound to Leaves plant_selection->application incubation Incubate under Controlled Conditions application->incubation measurement Measure Necrotic Lesion Area incubation->measurement results_phyto Determine Phytotoxic Potency measurement->results_phyto

Workflow for this compound bioactivity assessment.

Conclusion

This compound is a bioactive natural product with well-documented phytotoxic and anticancer properties. Its ability to modulate the NF-κB and MAPK signaling pathways makes it a compound of interest for further investigation in the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in in vivo models.

References

Methodological & Application

Enantioselective Synthesis of (-)-Isosclerone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-Isosclerone. While a direct chemical synthesis for this compound is not extensively documented in publicly available literature, a highly efficient biocatalytic method for its enantiomer, (+)-(4S)-Isosclerone, has been reported. This protocol is detailed below, offering a valuable route to the core chiral structure of Isosclerone. Understanding the synthesis of one enantiomer is critical for the development of synthetic strategies for the other.

Introduction to Isosclerone

Isosclerone is a naturally occurring naphthoquinone derivative that has garnered interest due to its structural relation to a variety of bioactive compounds. The control of its stereochemistry is crucial for investigating its biological activity and for its potential use as a chiral building block in the synthesis of more complex molecules. This compound is the (4R)-enantiomer, while (+)-Isosclerone possesses the (4S) configuration.

Biocatalytic Enantioselective Synthesis of (+)-(4S)-Isosclerone

A highly selective one-step synthesis of (+)-(4S)-Isosclerone has been achieved through the biotransformation of juglone (5-hydroxy-1,4-naphthoquinone) using the endophytic fungus Paraconiothyrium variabile. This method provides excellent enantioselectivity and a direct route to the chiral tetralone core.

Experimental Data
ParameterValueReference
SubstrateJuglone (5-hydroxy-1,4-naphthoquinone)[1]
BiocatalystParaconiothyrium variabile (strain LCP 5644)[1]
Product(+)-(4S)-Isosclerone[1]
YieldNot explicitly stated[1]
Enantiomeric Excess (ee)>98%[1]
Specific Rotation [α]D+35 (c 0.1, CHCl3)[1]
Experimental Protocol: Biotransformation of Juglone

This protocol is based on the methodology described by Prado et al. for the enantioselective synthesis of (+)-(4S)-Isosclerone.

1. Fungal Culture Preparation:

  • Inoculate Paraconiothyrium variabile on a suitable solid agar medium (e.g., Potato Dextrose Agar - PDA) and incubate at 25 °C for 7-10 days, or until sufficient mycelial growth is observed.

  • Prepare a liquid seed culture by transferring a small piece of the agar culture into a flask containing a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).

  • Incubate the seed culture at 25 °C on a rotary shaker at 150 rpm for 3-5 days.

2. Biotransformation Reaction:

  • Inoculate a production culture medium (e.g., PDB) with the seed culture.

  • Incubate the production culture under the same conditions as the seed culture for 3-5 days to allow for substantial fungal growth.

  • Prepare a stock solution of juglone in a suitable organic solvent (e.g., ethanol or DMSO) that is miscible with the culture medium and minimally toxic to the fungus at the final concentration.

  • Add the juglone solution to the fungal culture to a final concentration of (for example) 100 µg/mL. The optimal concentration should be determined empirically.

  • Continue the incubation of the culture with juglone for an additional 48-96 hours. Monitor the progress of the reaction by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Extraction and Purification:

  • After the biotransformation is complete, separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture broth with an appropriate organic solvent such as ethyl acetate (3 x volume of the broth).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (+)-(4S)-Isosclerone.

4. Characterization:

  • Confirm the identity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

  • Measure the specific rotation using a polarimeter to confirm the (+)-enantiomer.

Logical Workflow for Biotransformation

Biotransformation_Workflow Workflow for the Biocatalytic Synthesis of (+)-(4S)-Isosclerone cluster_culture Fungal Culture Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing cluster_analysis Analysis Culture_Prep Inoculate P. variabile on solid medium Seed_Culture Prepare liquid seed culture Culture_Prep->Seed_Culture Production_Culture Inoculate and grow production culture Seed_Culture->Production_Culture Add_Juglone Add Juglone solution to culture Production_Culture->Add_Juglone Incubate Incubate for 48-96 hours Add_Juglone->Incubate Filtration Separate mycelium and broth Incubate->Filtration Extraction Extract broth with ethyl acetate Filtration->Extraction Purification Purify by column chromatography Extraction->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Chiral_HPLC Determine enantiomeric excess Characterization->Chiral_HPLC Polarimetry Measure specific rotation Chiral_HPLC->Polarimetry

Caption: Workflow for the biocatalytic synthesis of (+)-(4S)-Isosclerone.

Proposed Chemical Synthesis Pathway for this compound

Hypothetical Signaling Pathway for Organocatalytic Synthesis

The following diagram illustrates a conceptual pathway for the synthesis of the tetralone core of Isosclerone using an organocatalytic approach. This is a generalized representation and has not been reported specifically for this compound.

Organocatalytic_Synthesis Conceptual Pathway for Organocatalytic Synthesis of Isosclerone Core cluster_reaction Asymmetric Michael Addition cluster_cyclization Intramolecular Cyclization Juglone Juglone Derivative Activation Activation of Substrate by Catalyst Juglone->Activation Pronucleophile Pronucleophile Pronucleophile->Activation Catalyst Chiral Organocatalyst (e.g., Cinchona alkaloid derivative) Catalyst->Activation CC_Bond C-C Bond Formation Activation->CC_Bond Intermediate Chiral Intermediate CC_Bond->Intermediate Cyclization Intramolecular Aldol/Knoevenagel Intermediate->Cyclization Product Enantioenriched Tetralone Core Cyclization->Product

Caption: Conceptual pathway for the organocatalytic synthesis of the Isosclerone core.

Concluding Remarks

The biocatalytic route utilizing Paraconiothyrium variabile offers a highly efficient and enantioselective method for the synthesis of (+)-(4S)-Isosclerone. This protocol provides a solid foundation for researchers interested in obtaining this chiral molecule. For the synthesis of the desired (-)-(4R)-Isosclerone, future work could focus on screening other microorganisms for the ability to reduce juglone with the opposite stereoselectivity or the development of a de novo asymmetric chemical synthesis, potentially guided by the conceptual organocatalytic pathway outlined above.

References

Application Notes & Protocols: Total Synthesis of (-)-Isosclerone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Isosclerone is a naturally occurring tetralone derivative that has attracted interest from the scientific community due to its unique structure and potential biological activity. This document provides detailed methodologies for the total synthesis of this compound, targeting researchers, scientists, and drug development professionals. Two primary approaches are detailed: a biocatalytic method leveraging an enantioselective enzymatic reduction and a proposed enantioselective chemical synthesis based on established asymmetric methodologies.

Methodology 1: Biocatalytic Enantioselective Synthesis

This method provides a direct, one-step synthesis of (4S)-Isosclerone from the commercially available precursor, juglone, utilizing the endophytic fungus Paraconiothyrium variabile. This biotransformation offers a highly efficient and environmentally benign route to the target molecule.[1]

Experimental Protocol

  • Fungal Culture Preparation:

    • Cultivate Paraconiothyrium variabile on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth is observed.

    • Inoculate a liquid medium (e.g., Potato Dextrose Broth) with the fungal culture.

    • Incubate the liquid culture under appropriate conditions of temperature and agitation to promote robust growth.

  • Biotransformation of Juglone:

    • Prepare a stock solution of 5-hydroxy-1,4-naphthalenedione (juglone) in a suitable solvent (e.g., ethanol).

    • Add the juglone solution to the fungal culture to a final concentration that is not toxic to the fungus (optimization may be required).

    • Continue the incubation, monitoring the conversion of juglone to this compound over time using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Extraction and Purification:

    • After the reaction is complete, separate the fungal biomass from the culture broth by filtration.

    • Extract the culture broth with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure (4S)-Isosclerone.

Quantitative Data

ParameterValueReference
Starting MaterialJuglone (5-hydroxy-1,4-naphthalenedione)[1]
BiocatalystParaconiothyrium variabile[1]
Product(4S)-Isosclerone[1]
Enantiomeric Excess (ee)High (specific value not reported)[1]
YieldModerate (specific value not reported)[1]

Workflow Diagram

Biocatalytic_Synthesis Biocatalytic Synthesis of this compound cluster_culture Fungal Culture Preparation cluster_biotransformation Biotransformation cluster_purification Purification Solid_Culture Solid Culture of P. variabile Liquid_Culture Liquid Culture Solid_Culture->Liquid_Culture Inoculation Reaction Addition to Culture Liquid_Culture->Reaction Juglone Juglone Juglone->Reaction Extraction Extraction Reaction->Extraction Incubation & Monitoring Purification Column Chromatography Extraction->Purification Isosclerone This compound Purification->Isosclerone

Caption: Workflow for the biocatalytic synthesis of this compound.

Methodology 2: Proposed Enantioselective Chemical Synthesis

This proposed methodology outlines a plausible chemical route for the total synthesis of this compound. The strategy is based on the well-established principles of asymmetric synthesis, particularly the use of a Michael addition to introduce the key stereocenter.

Experimental Protocol

  • Preparation of the Michael Acceptor (Juglone derivative):

    • Protect the hydroxyl group of commercially available juglone. A common protecting group for phenols is the benzyl group. To a solution of juglone in a suitable solvent like acetone, add benzyl bromide and a base such as potassium carbonate. Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • After completion, cool the reaction, filter off the base, and concentrate the solvent. Purify the resulting O-benzylated juglone by column chromatography.

  • Asymmetric Michael Addition:

    • This is the key stereochemistry-determining step. A suitable nucleophile, such as a malonate ester, can be used. The reaction is catalyzed by a chiral catalyst to induce enantioselectivity. For example, a chiral phosphine catalyst can be employed for the conjugate addition of a pronucleophile to the enone system.

    • Dissolve the O-benzylated juglone and the malonate ester in a suitable solvent (e.g., dichloromethane). Add the chiral phosphine catalyst and a mild base. Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed.

    • Quench the reaction and purify the Michael adduct by column chromatography.

  • Decarboxylation and Cyclization:

    • The resulting adduct from the Michael addition will contain two ester groups. One of these needs to be removed. This can be achieved through saponification with a base like sodium hydroxide, followed by acidification and heating to promote decarboxylation.

    • The cyclization to form the tetralone ring can be achieved under acidic or basic conditions, often occurring in tandem with the decarboxylation step.

  • Deprotection:

    • The final step is the removal of the benzyl protecting group from the hydroxyl function. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

    • After the reaction is complete, filter off the catalyst and concentrate the solvent. Purify the final product, this compound, by column chromatography.

Quantitative Data (Hypothetical, based on similar reactions)

StepReactionReagentsSolventYield (%)ee (%)
1ProtectionBenzyl bromide, K₂CO₃Acetone>95N/A
2Michael AdditionMalonate ester, Chiral Phosphine CatalystCH₂Cl₂80-90>90
3Decarboxylation/CyclizationNaOH, then H₃O⁺, heatEtOH/H₂O70-80N/A
4DeprotectionH₂, Pd/CMethanol>95N/A

Workflow Diagram

Chemical_Synthesis Proposed Chemical Synthesis of this compound Juglone Juglone Protection Protection (O-Benzylation) Juglone->Protection Michael_Acceptor Protected Juglone Protection->Michael_Acceptor Michael_Addition Asymmetric Michael Addition Michael_Acceptor->Michael_Addition Adduct Michael Adduct Michael_Addition->Adduct Decarboxylation Decarboxylation & Cyclization Adduct->Decarboxylation Protected_Isosclerone Protected this compound Decarboxylation->Protected_Isosclerone Deprotection Deprotection (Hydrogenolysis) Protected_Isosclerone->Deprotection Isosclerone This compound Deprotection->Isosclerone

Caption: Proposed workflow for the chemical synthesis of this compound.

Signaling Pathway Diagram

While the specific signaling pathway of this compound is not extensively characterized, its structural similarity to other tetralone-containing natural products suggests potential interactions with various cellular targets. A hypothetical signaling pathway could involve the modulation of inflammatory responses or cell proliferation pathways.

Signaling_Pathway Hypothetical Signaling Pathway of this compound Isosclerone This compound Target_Protein Target Protein (e.g., Kinase, Transcription Factor) Isosclerone->Target_Protein Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antiproliferative) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

The total synthesis of this compound can be achieved through both biocatalytic and chemical methodologies. The biocatalytic approach offers a highly enantioselective and concise route, while the proposed chemical synthesis provides a more traditional and potentially scalable alternative. The choice of methodology will depend on the specific requirements of the research, including desired scale, enantiopurity, and available resources. Further investigation into the biological activity and mechanism of action of this compound is warranted and will be facilitated by the synthetic routes outlined in these protocols.

References

Protocol for the Extraction and Purification of (-)-Isosclerone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(-)-Isosclerone is a naturally occurring naphthalenone pentaketide, primarily isolated from various fungal species, including Aspergillus fumigatus and Sclerotinia sclerotium. This compound has garnered significant interest within the scientific community due to its diverse biological activities, most notably its anti-proliferative effects against cancer cell lines. Research has demonstrated that this compound exerts its cytotoxic effects by inducing DNA damage and inhibiting the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.

The protocol detailed below provides a comprehensive methodology for the extraction and purification of this compound from fungal cultures. The successful isolation of this compound is a crucial first step for a variety of downstream applications, including:

  • Pharmacological and toxicological studies: Investigating the therapeutic potential and safety profile of this compound in various disease models.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

  • Drug discovery and development: Utilizing this compound as a lead compound for the synthesis of more potent and selective analogs.

  • Reference standard: Employing the purified compound as a standard for analytical method development and quality control.

The following protocols are based on established methods for the isolation of fungal secondary metabolites and have been adapted for the specific purification of this compound.

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the cultivation of Aspergillus fumigatus for the production of this compound.

Materials:

  • Aspergillus fumigatus strain

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Incubator

  • Shaker incubator

Procedure:

  • Strain Activation: Inoculate an Aspergillus fumigatus strain onto a PDA plate and incubate at 28°C for 5-7 days until sporulation is observed.

  • Spore Suspension Preparation: Harvest the spores by adding 10 mL of sterile distilled water to the PDA plate and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

  • Seed Culture: Inoculate 1 mL of the spore suspension into a 250 mL Erlenmeyer flask containing 100 mL of PDB. Incubate at 28°C for 3 days in a shaker incubator at 150 rpm.

  • Large-Scale Fermentation: Inoculate a 2 L flask containing 1 L of PDB with the seed culture. Incubate at 28°C for 7-10 days in a shaker incubator at 150 rpm.

Extraction of this compound

This protocol details the extraction of the crude this compound from the fungal culture broth.

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filtration setup.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the crude extract at -20°C until further purification.

Purification of this compound

This protocol describes a two-step purification process involving silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

3.1. Silica Gel Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp at 254 nm.

    • Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by subsequent analytical methods).

  • Concentration: Concentrate the pooled fractions containing this compound to dryness using a rotary evaporator.

3.2. Preparative HPLC

Materials:

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 250 x 20 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

Procedure:

  • Sample Preparation: Dissolve the partially purified sample from the column chromatography step in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable initial percentage of B (e.g., 30%) and increase to a final percentage (e.g., 70%) over a set time (e.g., 30 minutes).

    • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV at 254 nm.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

  • Final Processing:

    • Concentrate the collected fraction under reduced pressure to remove the organic solvent.

    • Lyophilize the remaining aqueous solution to obtain pure this compound.

    • Determine the purity by analytical HPLC and confirm the structure by spectroscopic methods (NMR, MS).

Data Presentation

ParameterValue/RangeReference
Fungal Source Aspergillus fumigatus[1]
Fermentation Time 7-10 daysGeneral Protocol
Extraction Solvent Ethyl Acetate[1]
Purification Method 1 Silica Gel Column ChromatographyGeneral Protocol
Mobile Phase (Column) Hexane:Ethyl Acetate GradientGeneral Protocol
Purification Method 2 Preparative HPLC (C18)General Protocol
Mobile Phase (HPLC) Acetonitrile/Water GradientGeneral Protocol
Reported Yield 28.6 mg from culture[1]

Mandatory Visualization

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (α, β, γ) Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates Isosclerone This compound Isosclerone->IKK_complex inhibits NF-κB NF-κB (p50/p65) IκBα->NF-κB sequesters IκBα_P P-IκBα IκBα->IκBα_P NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n translocates Proteasome Proteasome IκBα_P->Proteasome ubiquitination Degraded_IκBα Degraded IκBα Proteasome->Degraded_IκBα DNA κB site NF-κB_n->DNA binds Transcription Gene Transcription DNA->Transcription Genes Anti-apoptotic & Pro-inflammatory Genes Transcription->Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: Quantitative Analysis of (-)-Isosclerone in Fungal Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Isosclerone is a naphthalenone, a class of polyketide secondary metabolites produced by various fungi, including species of Aspergillus and Sclerotinia. These compounds have garnered interest due to their diverse biological activities. The accurate quantification of this compound in fungal extracts is crucial for various applications, including natural product discovery, fermentation process optimization, and quality control of fungal-derived products. This document provides a detailed protocol for the extraction and quantitative analysis of this compound from fungal cultures using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocols

Fungal Culture and Extraction of this compound

This protocol outlines the general procedure for cultivating an this compound-producing fungus and extracting the target compound.

Materials:

  • This compound producing fungal strain (e.g., Aspergillus spp.)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Inoculate the fungal strain into 250 mL of sterile liquid medium in a 500 mL Erlenmeyer flask.

  • Incubate the culture at 25-28 °C for 7-14 days with shaking at 150 rpm.

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in a known volume of methanol for further analysis.

HPLC Method for Quantitative Analysis of this compound

This section details the HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions: A gradient elution is recommended to ensure good separation of this compound from other metabolites in the fungal extract.

ParameterValue
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 15% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 15% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL

Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the methanolic solution of the fungal extract to fall within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC method for this compound. These are representative values and should be experimentally determined.

Table 1: HPLC Method Validation Parameters - Linearity, LOD, and LOQ

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Table 2: HPLC Method Validation Parameters - Precision and Accuracy (Recovery)

ParameterAcceptance Criteria
Precision (RSD%) - Intra-day ≤ 2%
Precision (RSD%) - Inter-day ≤ 3%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound in fungal extracts.

experimental_workflow cluster_culture Fungal Culture & Extraction cluster_hplc HPLC Analysis cluster_data Data Analysis Culture Fungal Inoculation & Growth Filtration Separation of Mycelium & Broth Culture->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Evaporation Solvent Evaporation Extraction->Evaporation CrudeExtract Crude Fungal Extract Evaporation->CrudeExtract SamplePrep Sample Preparation (Dilution & Filtration) CrudeExtract->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq Calibration Calibration Curve Generation DataAcq->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Figure 1. Experimental workflow for HPLC analysis.
Proposed Biosynthetic Pathway of this compound

This compound is a polyketide, and its biosynthesis is believed to proceed through the 1,8-dihydroxynaphthalene (DHN) pathway.[1] The pathway starts with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase.

biosynthetic_pathway AcetylCoA Acetyl-CoA + Malonyl-CoA Pentaketide Pentaketide Intermediate AcetylCoA->Pentaketide Polyketide Synthase (PKS) T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Pentaketide->T4HN Cyclization/Aromatization Scytalone Scytalone T4HN->Scytalone Reductase T3HN 1,3,8-Trihydroxynaphthalene (T3HN) Scytalone->T3HN Dehydratase Vermelone Vermelone T3HN->Vermelone Reductase DHN 1,8-Dihydroxynaphthalene (DHN) Vermelone->DHN Dehydratase Isosclerone This compound DHN->Isosclerone Oxygenase/Lactonase (Hypothetical) PKS PKS Cyclase Cyclase Reductase1 Reductase1 Dehydratase1 Dehydratase1 Reductase2 Reductase2 Dehydratase2 Dehydratase2 Oxygenase Oxygenase

Figure 2. Proposed biosynthetic pathway of this compound.

References

Application Note & Protocol: Quantification of (-)-Isosclerone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the sensitive and selective quantification of (-)-Isosclerone in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a phytotoxic phenol produced by the fungus Discula sp., which is responsible for dogwood anthracnose.[1] As a secondary metabolite, its role in various biological processes is of growing interest, necessitating a robust and reliable analytical method for its quantification in complex matrices. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for this application.[2][3] This application note details a complete protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Chemical Properties of this compound:

Property Value
Synonyms (-)-Regiolone, (4R)-4,8-Dihydroxy-3,4-dihydro-2H-naphthalen-1-one
CAS Number 137494-04-3[1][4]
Molecular Formula C10H10O3[5]

| Molecular Weight | 178.18 g/mol [4] |

Experimental Protocol

This protocol is designed for the quantification of this compound in human plasma. Modifications may be required for other biological matrices.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode C8/QAX)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove plasma proteins, phospholipids, and other interfering substances.[6][7]

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution. Vortex for 10 seconds.

  • Dilution: Add 600 µL of 0.1% formic acid in water and vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

Parameter Condition
HPLC System Standard UHPLC/HPLC system
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.5 10 90
3.5 10 90
3.6 90 10

| 5.0 | 90 | 10 |

Mass Spectrometry:

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temp. 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 179.1 161.1 15

| Internal Standard | User Defined | User Defined | User Defined |

Data Presentation and Method Validation

A summary of typical quantitative performance characteristics for this method is presented below.

Table 3: Method Validation Parameters

Parameter Result
Linearity Range 0.5 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect 85% - 115%

| Recovery | > 80% |

Visualization of Workflows

Signaling Pathway

The specific signaling pathway for this compound is not well-established in publicly available literature. Research into its mechanism of action may reveal interactions with known cellular signaling cascades.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is dilute Dilute Sample add_is->dilute spe Solid-Phase Extraction (SPE) dilute->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject quant Quantification lcms->quant Acquire Data report Generate Report quant->report

Caption: Experimental workflow for this compound quantification.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed sample preparation protocol and optimized instrument parameters ensure high-quality data suitable for research and drug development applications.

References

Application Notes and Protocols for the Structural Elucidation of (-)-Isosclerone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of the natural product (-)-Isosclerone. The detailed protocols outlined below are intended to guide researchers in obtaining and interpreting high-quality NMR data for this and structurally related compounds.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a natural product of significant interest due to its potential biological activities. The definitive determination of its three-dimensional structure is crucial for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to establish the carbon skeleton, assign the proton and carbon chemical shifts, and determine the relative stereochemistry of the molecule.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for natural products of this type. The choice of solvent can slightly affect chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. For ¹³C NMR and 2D NMR experiments, a more concentrated sample may be beneficial to improve the signal-to-noise ratio.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the solution into the NMR tube using a pipette with a small cotton or glass wool plug to prevent line broadening in the spectra.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following is a standard suite of NMR experiments for the structural elucidation of a novel compound like this compound. Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

2.2.1. 1D NMR Experiments

  • ¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their multiplicities (splitting patterns).

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): 0-12 ppm.

    • Number of Scans (NS): 16-64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR (Carbon-13): This experiment identifies the number of unique carbon atoms in the molecule.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): 0-220 ppm.

    • Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (D1): 2 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

    • In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.

    • In a DEPT-90 spectrum, only CH signals are observed.

2.2.2. 2D NMR Experiments

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing spin systems within the molecule.

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms, providing one-bond ¹H-¹³C connectivity.

    • Pulse Program: A standard gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is a key experiment for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule.

    • Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph) experiments.

Data Presentation: NMR Data for this compound

Table 1: ¹H NMR Data for this compound (Predicted)

Positionδ (ppm)MultiplicityJ (Hz)
H-2a~2.8dd17.0, 5.0
H-2b~3.0dd17.0, 3.0
H-3a~2.1m
H-3b~2.3m
H-4~4.8t4.0
H-5~7.0d8.0
H-6~6.8t8.0
H-7~7.2d8.0
4-OHvariablebr s
8-OHvariables

Table 2: ¹³C NMR Data for this compound (Predicted)

Positionδ (ppm)DEPT
C-1~198.0C
C-2~40.0CH₂
C-3~30.0CH₂
C-4~65.0CH
C-4a~145.0C
C-5~120.0CH
C-6~118.0CH
C-7~130.0CH
C-8~155.0C
C-8a~125.0C

Structural Elucidation Workflow and Key Correlations

The structural elucidation of this compound using the aforementioned NMR data follows a logical workflow.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Determination H_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY C_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (¹H-¹³C One-Bond Connectivity) C_NMR->HSQC DEPT DEPT (CH, CH₂, CH₃ identification) DEPT->HSQC Fragments Assemble Spin Systems COSY->Fragments HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Connectivity) Connectivity Connect Fragments via HMBC HMBC->Connectivity NOESY NOESY/ROESY (Spatial Proximity) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Final Structure of this compound Stereochem->Final_Structure

NMR Structural Elucidation Workflow

Key Expected Correlations for this compound:

  • COSY:

    • Correlations between H-2 protons and H-3 protons.

    • Correlation between H-3 protons and H-4.

    • Correlations within the aromatic spin system (H-5, H-6, H-7).

  • HMBC:

    • Connecting the aliphatic and aromatic rings: Correlations from H-4 to C-4a and C-5; correlations from H-5 to C-4 and C-8a.

    • Assigning the carbonyl and quaternary carbons: Correlations from H-2 to C-1 and C-3; correlations from H-3 to C-1, C-2, and C-4a; correlations from H-5 to C-7 and C-8a; correlations from H-7 to C-5 and C-8a.

  • NOESY/ROESY:

    • Correlations between protons on the same face of the molecule will establish the relative stereochemistry at C-4. For example, a NOE between H-4 and one of the H-3 protons would help define their spatial relationship.

Signaling Pathways and Logical Relationships

The process of deducing the structure from the NMR data can be visualized as a logical flow of information.

G cluster_interpretation Spectral Interpretation cluster_deduction Structural Deduction Data Raw NMR Data (FID) Processing Fourier Transform & Phase Correction Data->Processing Spectra 1D & 2D NMR Spectra Processing->Spectra Chemical_Shifts Chemical Shifts (δ) Functional Groups Spectra->Chemical_Shifts Coupling Coupling Constants (J) Connectivity Spectra->Coupling Cross_Peaks 2D Cross-Peaks Correlations Spectra->Cross_Peaks Substructures Identify Substructures (e.g., ethyl group, benzene ring) Chemical_Shifts->Substructures Coupling->Substructures Cross_Peaks->Substructures Assembly Assemble Substructures Substructures->Assembly Verification Verify with all data Assembly->Verification Structure Proposed Structure Verification->Structure

Logical Flow of NMR Data to Structure

By systematically applying these protocols and analytical workflows, researchers can confidently elucidate the complete structure of this compound and other novel natural products. The combination of 1D and 2D NMR techniques provides a powerful and indispensable tool in the field of drug discovery and development.

Application Notes and Protocols for the Chiral Separation of (-)-Isosclerone and Regiolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isosclerone, also known as regiolone, and its enantiomer, (+)-isosclerone, are naturally occurring naphthalenone pentaketides. These compounds, produced by various fungi such as Botrytis cinerea and Botrytis fabae, exhibit significant phytotoxic activity.[1] Specifically, regiolone is the (R)-(-)-enantiomer, while isosclerone is the (S)-(+)-enantiomer. The stereochemistry at the C-4 position has been identified as a critical factor for their biological activity, making the accurate separation and analysis of these enantiomers essential for research in phytopathology, natural product chemistry, and the development of potential new herbicides.[1]

This document provides detailed application notes and protocols for the chiral separation of this compound (regiolone) and (+)-isosclerone using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the chiral separation of this compound (regiolone) and (+)-isosclerone.

ParameterValue
Analytes S-(+)-Isosclerone and R-(-)-Regiolone
Retention Time (S)-(+)-Isosclerone 24.4 min
Retention Time (R)-(-)-Regiolone 27.7 min
Capacity Factor (k'1) (S)-(+)-Isosclerone 4.09
Capacity Factor (k'2) (R)-(-)-Regiolone 4.77
Separation Factor (α) 1.16
Resolution (Rs) 1.70

Experimental Protocols

Chiral HPLC Method for the Separation of this compound and Regiolone

This protocol details the isocratic HPLC method for the successful chiral separation of the enantiomers of isosclerone.

a. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Chiralcel OD column (Cellulose-tris(3,5-dimethylphenylcarbamate))

  • HPLC grade n-hexane

  • HPLC grade isopropanol

  • HPLC grade acetic acid (optional, for improved peak shape)

  • Sample: A racemic mixture or a sample containing this compound and/or regiolone, dissolved in the mobile phase.

b. Chromatographic Conditions

  • Mobile Phase: n-hexane/isopropanol (95:5, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

c. Mobile Phase Preparation

  • Measure 950 mL of HPLC grade n-hexane into a clean, dry 1 L solvent reservoir.

  • Carefully add 50 mL of HPLC grade isopropanol to the same reservoir.

  • If improved peak shape is desired, 1 mL of acetic acid (0.1% of the total volume) can be added.

  • Thoroughly mix the solvents.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use to prevent bubble formation in the HPLC system.

d. Sample Preparation

  • Accurately weigh a small amount of the sample containing isosclerone enantiomers.

  • Dissolve the sample in a small volume of the mobile phase (n-hexane/isopropanol, 95:5, v/v).

  • Ensure the sample is fully dissolved. If necessary, sonicate the solution briefly.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

e. Analysis Procedure

  • Equilibrate the Chiralcel OD column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 20°C and the UV detector wavelength to 254 nm.

  • Inject 10 µL of the prepared sample solution onto the column.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (approximately 30-35 minutes).

  • Identify the peaks corresponding to S-(+)-isosclerone (first eluting) and R-(-)-regiolone (second eluting) based on their retention times.

  • Calculate the capacity factors, separation factor, and resolution using the standard chromatographic equations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_results Data Acquisition & Analysis MobilePhase Mobile Phase (n-hexane:isopropanol 95:5 v/v) HPLC HPLC System MobilePhase->HPLC Equilibration Sample Sample (dissolved in mobile phase) Sample->HPLC Injection Column Chiralcel OD Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram DataAnalysis Data Analysis (Retention Time, α, Rs) Chromatogram->DataAnalysis

Caption: Experimental workflow for the chiral separation of this compound and Regiolone.

Phytotoxicity_Pathway cluster_stressor Stressor cluster_cellular Cellular Response cluster_damage Downstream Effects cluster_plant Plant-Level Symptoms Naphthalenone Isosclerone / Regiolone Membrane Plasma Membrane Interaction Naphthalenone->Membrane Initial Interaction ROS Increased ROS Production (Oxidative Stress) Membrane->ROS Disruption of Electron Transport Chains LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinDamage Protein Damage ROS->ProteinDamage DnaDamage DNA Damage ROS->DnaDamage CellDeath Cell Death & Necrosis LipidPeroxidation->CellDeath ProteinDamage->CellDeath DnaDamage->CellDeath Symptoms Inhibition of Germination & Seedling Growth CellDeath->Symptoms

Caption: Proposed phytotoxicity pathway of Isosclerone and Regiolone.

References

Application Note: High-Resolution Mass Spectrometry of (-)-Isosclerone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isosclerone, also known as (-)-Regiolone, is a phytotoxic phenol with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[1] This natural compound, isolated from the fungus Discula sp., has demonstrated biological activity, including phytotoxicity and cytotoxic effects on cancer cells. High-resolution mass spectrometry (HRMS) is a critical analytical technique for the accurate mass determination and structural elucidation of such bioactive small molecules. This document provides a detailed protocol for the analysis of this compound using HRMS, along with potential fragmentation patterns and insights into its possible mechanism of action.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃[1]
Molecular Weight178.18 g/mol [1]
CAS Number137494-04-3
IUPAC Name(4S)-4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one[1]
Synonyms(-)-Regiolone

Proposed High-Resolution Mass Spectrometry Fragmentation

While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pattern can be proposed based on the analysis of structurally similar phenolic compounds, such as flavonoids and chalcones.[2][3] In positive ion mode electrospray ionization (ESI+), the molecular ion [M+H]⁺ is expected. Subsequent fragmentation (MS/MS) would likely involve neutral losses of water (H₂O) and carbon monoxide (CO), which are common for compounds containing hydroxyl and carbonyl groups.

Table 2: Predicted HRMS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
179.0652 [M+H]⁺161.0546H₂ODehydrated Isosclerone
179.0652 [M+H]⁺151.0753COLoss of carbonyl group
161.0546133.0648COSequential loss of CO from dehydrated ion

Experimental Protocol: HRMS Analysis of this compound

This protocol outlines the steps for sample preparation and analysis of this compound using a liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS).

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution with a mixture of 0.1% formic acid in water (v/v) and 0.1% formic acid in methanol (v/v) to a final concentration of 10 µg/mL.[4]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulates.

Liquid Chromatography Parameters
ParameterSetting
Column C18 reverse-phase column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size)
Mobile Phase A 0.1% formic acid in water (v/v)
Mobile Phase B 0.1% formic acid in methanol (v/v)
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
High-Resolution Mass Spectrometry Parameters
ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 350°C
Mass Range (MS) 50-500 m/z
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV)

Experimental Workflow

experimental_workflow start Start sample_prep Sample Preparation (10 µg/mL in MeOH/H₂O with 0.1% Formic Acid) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization ESI Ionization (Positive Mode) lc_separation->ionization ms_analysis HRMS Analysis (Full Scan MS) ionization->ms_analysis msms_analysis MS/MS Fragmentation (CID) ms_analysis->msms_analysis data_processing Data Processing (Accurate Mass & Fragmentation Analysis) msms_analysis->data_processing end End data_processing->end

Caption: Experimental workflow for HRMS analysis of this compound.

Potential Signaling Pathway Interactions

Phenolic compounds similar to this compound have been shown to exert their biological effects through the modulation of various signaling pathways. For instance, the structurally related compound isoliquiritigenin has been reported to induce apoptosis in melanoma cells by inhibiting the p38/mTOR/STAT3 pathway.[5] Based on this, a hypothetical signaling pathway for the cytotoxic action of this compound is proposed below. Further research is required to validate this proposed mechanism.

signaling_pathway isosclerone This compound p38 p38 MAPK isosclerone->p38 Inhibition apoptosis Apoptosis isosclerone->apoptosis Induction mtor mTOR p38->mtor stat3 STAT3 mtor->stat3 proliferation Cell Proliferation & Survival stat3->proliferation proliferation->apoptosis Inhibition

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This application note provides a comprehensive protocol for the high-resolution mass spectrometry analysis of this compound. The detailed methodology for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pattern and a hypothetical signaling pathway, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The application of HRMS is essential for the unambiguous identification and further investigation of the biological activities of this compound and other related natural products.

References

Quantitative Assay for (-)-Isosclerone: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isosclerone is a naturally occurring phytotoxic phenol belonging to the tetralone class of compounds.[1] Isolated from various fungi, including Discula sp. and Aspergillus fumigatus, this secondary metabolite has demonstrated noteworthy biological activities. Of particular interest to the drug development community is its potential as an anti-proliferative agent, reportedly through mechanisms involving the induction of DNA damage and inhibition of the NF-κB signaling pathway. The development of a robust and validated quantitative assay is a critical prerequisite for further investigation into its pharmacokinetic, pharmacodynamic, and toxicological properties.

These application notes provide a comprehensive framework for the development and implementation of a sensitive and specific quantitative assay for this compound in biological matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for applications where mass spectrometry is not available.

I. Application Notes

Overview of Analytical Methods

The quantification of this compound can be effectively achieved using modern chromatographic techniques.

  • LC-MS/MS (Recommended Method): This is the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and specificity. By employing Multiple Reaction Monitoring (MRM), the assay can accurately measure low concentrations of this compound even in complex biological matrices like plasma, minimizing interference from endogenous components.

  • HPLC-UV: A more accessible and cost-effective alternative to LC-MS/MS. This method is suitable for the analysis of simpler sample matrices, such as extracts from fungal cultures, or for formulations where the concentration of this compound is expected to be relatively high. The presence of a chromophore in the tetralone structure allows for reliable UV detection.

Mechanism of Action Context: NF-κB Signaling

This compound has been suggested to exert some of its biological effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of cellular processes including inflammation, immunity, cell proliferation, and survival. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes. A quantitative assay for this compound is essential for studies aiming to elucidate the dose-response relationship of its inhibitory effect on this pathway.

NF_kappa_B_Pathway Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., TNFα) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation IkB_p Phosphorylated IκB NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB Complex (Inactive) Proteasome Proteasome NFkB_active Active NF-κB IkB_p->Proteasome 4. Ubiquitination & Degradation IkB_p->NFkB_active 5. NF-κB Release NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc 6. Nuclear Translocation DNA Target Gene DNA NFkB_nuc->DNA 7. DNA Binding Transcription Gene Transcription (Inflammation, Survival, etc.) DNA->Transcription 8. Transcription Activation

Caption: A diagram of the canonical NF-κB signaling pathway.

II. Experimental Protocols

Recommended Method: LC-MS/MS Assay for this compound in Human Plasma

This protocol provides a highly sensitive and selective method for quantifying this compound in human plasma, suitable for pharmacokinetic studies.

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): 4-hydroxy-α-tetralone (structurally similar analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and the internal standard (IS) into separate 1 mL volumetric flasks. Dissolve in and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.

  • Quality Control (QC) Samples: Prepare QC samples by spiking blank human plasma with known concentrations of this compound (low, medium, and high concentrations).

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of plasma sample (or calibration standard/QC) to the corresponding tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.

  • The sample is now ready for LC-MS/MS analysis.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography System
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing standard solutions. Proposed transitions are listed below.
Source Temperature 500°C
IonSpray Voltage 5500 V

The specific MRM transitions (precursor ion → product ion) must be optimized for both this compound and the internal standard. This is achieved by infusing a standard solution of each compound directly into the mass spectrometer.

  • Precursor Ion (Q1): The protonated molecule [M+H]⁺ is expected. For this compound (C10H10O3, MW: 178.18), the expected m/z is 179.1. For 4-hydroxy-α-tetralone (C10H10O2, MW: 162.19), the expected m/z is 163.1.

  • Product Ion (Q3): Perform a product ion scan on the precursor ions to identify stable, high-intensity fragment ions. The most intense and specific fragments should be selected for quantification (quantifier) and confirmation (qualifier).

Table 2: Hypothetical MRM Transitions for Method Development

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z) - QuantifierProduct Ion (Q3, m/z) - Qualifier
This compound179.1To be determinedTo be determined
4-hydroxy-α-tetralone (IS)163.1To be determinedTo be determined

The assay should be validated according to regulatory guidelines, assessing parameters such as:

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero points, correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% of nominal value (±20% at LLOQ) for QC samples at low, medium, and high concentrations.
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 sources.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement from the biological matrix.
Recovery Consistent and reproducible extraction recovery of the analyte and IS.
Stability Analyte stability evaluated under various conditions (bench-top, freeze-thaw, long-term storage).
Alternative Method: HPLC-UV Assay for this compound in Fungal Culture Extracts

This protocol is suitable for quantifying this compound in cleaner matrices where high sensitivity is not the primary requirement.

  • Grow the fungus in a suitable liquid or solid medium.

  • Liquid Culture: Centrifuge the culture to separate the mycelia from the broth. Extract the broth three times with an equal volume of ethyl acetate.

  • Solid Culture: Macerate the solid culture and extract three times with methanol or ethyl acetate using ultrasonication.

  • Pool the organic extracts and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Table 4: Proposed HPLC-UV Parameters

ParameterRecommended Condition
HPLC System HPLC with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 20% B, ramp to 80% B over 20 min, hold for 5 min, return to 20% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by scanning the UV spectrum of the reference standard (expecting maxima around 254 nm and 280 nm). Use a PDA detector for peak purity analysis.
Injection Volume 20 µL

III. Visualizations

LCMS_Workflow LC-MS/MS Quantitative Assay Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_add Add Internal Standard in Acetonitrile (150 µL) Plasma->IS_add Vortex Vortex (30s) IS_add->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Injection Inject Sample (5 µL) Supernatant->Injection LC_sep HPLC Separation (C18 Column) Injection->LC_sep MS_detect MS/MS Detection (ESI+, MRM Mode) LC_sep->MS_detect Integration Peak Integration MS_detect->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound.

References

Application of (-)-Isosclerone in Phytotoxicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isosclerone, a naturally occurring naphthalenone pentaketide, has garnered significant interest in the field of phytotoxicity due to its potent inhibitory effects on plant growth. As a secondary metabolite produced by the plant pathogen Botrytis cinerea, its study offers valuable insights into plant-pathogen interactions and presents potential applications in the development of novel bioherbicides. This document provides detailed application notes and experimental protocols for the use of this compound in phytotoxicity research, summarizing key quantitative data and outlining the putative signaling pathways involved in its mode of action.

Data Presentation

The phytotoxic effects of this compound's enantiomer, S-(+)-isosclerone, have been quantitatively assessed on various plant species. The following tables summarize the impact on seed germination and seedling growth, highlighting a dose-dependent inhibitory effect. Low concentrations may exhibit a hormetic effect, stimulating growth, while higher concentrations lead to significant inhibition.

Table 1: Effect of S-(+)-Isosclerone on Seed Germination (%)

Plant SpeciesConcentration (mM)Germination Rate (%)
Lettuce 198
295
390
485
Radish 1100
2100
398
492
Cucumber 197
294
388
480
Onion 196
292
385
478
Wheat 199
296
391
486

Table 2: Effect of S-(+)-Isosclerone on Seedling Growth (Root and Shoot Length as % of Control)

Plant SpeciesConcentration (mM)Root Length (% of Control)Shoot Length (% of Control)
Lettuce 18590
26575
34055
42035
Radish 19095
27585
35570
43550
Cucumber 18892
27080
35065
43045
Onion 18288
26072
33550
41530
Wheat 19598
28090
36075
44060

Experimental Protocols

Protocol 1: Seed Germination and Seedling Growth Phytotoxicity Assay

This protocol is adapted from the methodology used to assess the phytotoxicity of S-(+)-isosclerone on various plant species.

1. Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted with distilled water to final concentrations).

  • Seeds of target plant species (e.g., lettuce, radish, cucumber, onion, wheat).

  • Petri dishes (9 cm diameter).

  • Filter paper (Whatman No. 1 or equivalent).

  • Distilled water (control).

  • Incubator or growth chamber with controlled temperature and light conditions.

  • Ruler or caliper for measurements.

2. Procedure:

  • Prepare a series of dilutions of this compound from the stock solution to achieve the desired final concentrations (e.g., 1, 2, 3, and 4 mM). The final concentration of the solvent should be consistent across all treatments and the control, and at a level that does not affect plant growth.

  • Place two layers of filter paper in each Petri dish.

  • Add 5 mL of the respective test solution or distilled water (for the control) to each Petri dish, ensuring the filter paper is saturated.

  • Place a predetermined number of seeds (e.g., 20-30) evenly on the filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber at a constant temperature (e.g., 25 ± 1°C) with a defined photoperiod (e.g., 12h light/12h dark).

  • After a set period (e.g., 5-7 days), count the number of germinated seeds to calculate the germination rate. A seed is considered germinated when the radicle has emerged.

  • Measure the root length and shoot length of each seedling.

  • Calculate the average root and shoot length for each treatment and the control.

  • Express the results as a percentage of the control.

Mandatory Visualization

Experimental Workflow: Phytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_solution Prepare this compound Test Solutions add_solution Add Test Solutions to Petri Dishes prep_solution->add_solution prep_petri Prepare Petri Dishes with Filter Paper prep_petri->add_solution prep_seeds Select and Sterilize Plant Seeds place_seeds Place Seeds on Filter Paper prep_seeds->place_seeds add_solution->place_seeds incubation Incubate under Controlled Conditions place_seeds->incubation measure_germ Measure Germination Rate incubation->measure_germ measure_growth Measure Root and Shoot Length incubation->measure_growth analyze_data Analyze Data and Compare to Control measure_germ->analyze_data measure_growth->analyze_data

Caption: Workflow for the phytotoxicity assay of this compound.

Putative Signaling Pathway of this compound Phytotoxicity

The precise signaling pathway of this compound in plants has not been fully elucidated. However, based on the known mechanisms of other phytotoxic naphthalenones like juglone, a plausible pathway involves the induction of oxidative stress.

G cluster_input External Stimulus cluster_cellular Cellular Response cluster_pathway Signaling Cascade cluster_output Physiological Effects isosclerone This compound ros Increased Reactive Oxygen Species (ROS) isosclerone->ros membrane_damage Membrane Lipid Peroxidation ros->membrane_damage enzyme_inhibition Enzyme Inactivation ros->enzyme_inhibition dna_damage DNA Damage ros->dna_damage mapk MAPK Cascade Activation ros->mapk Stress Signal stress_hormones Stress Hormone (e.g., ABA, SA) Signaling ros->stress_hormones Stress Signal growth_inhibition Inhibition of Seed Germination & Seedling Growth membrane_damage->growth_inhibition enzyme_inhibition->growth_inhibition dna_damage->growth_inhibition mapk->growth_inhibition stress_hormones->growth_inhibition

Caption: Proposed signaling pathway for this compound-induced phytotoxicity.

Application Notes and Protocols: (-)-Isosclerone as a Standard for Fungal Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isosclerone is a phytotoxic naphthalenone polyketide produced by various fungal species, including those from the genera Discula and Phaeoacremonium. As a secondary metabolite, its quantification is crucial for understanding fungal pathogenesis, assessing food and environmental contamination, and for drug discovery and development. The use of a well-characterized analytical standard is paramount for accurate and reproducible quantification. This document provides detailed application notes and protocols for the use of this compound as a standard in the analysis of fungal metabolites, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃--INVALID-LINK--
Molecular Weight 178.18 g/mol --INVALID-LINK--
CAS Number 137494-04-3--INVALID-LINK--
Appearance SolidGeneral Knowledge
Solubility Soluble in methanol, acetonitrile, ethyl acetateGeneral Lab Practice
Storage Store at -20°C for long-term stabilityGeneral Lab Practice

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration curves and quality control.

Materials:

  • This compound (analytical standard grade, >98% purity)

  • LC-MS grade methanol

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard into a tared amber glass vial.

    • Record the exact weight.

    • Dissolve the weighed standard in 1.0 mL of LC-MS grade methanol to obtain a stock solution of approximately 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase composition.

    • A typical calibration curve might include concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • For example, to prepare a 10 µg/mL intermediate solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of methanol.

    • Use this and subsequent dilutions to prepare the final working standards.

    • Prepare fresh working solutions daily or as stability data permits.

Protocol 2: Fungal Metabolite Extraction from Liquid Culture

Objective: To extract this compound and other fungal metabolites from a liquid culture for LC-MS/MS analysis.

Materials:

  • Fungal liquid culture

  • Ethyl acetate (LC-MS grade)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • LC-MS grade methanol for reconstitution

Procedure:

  • Liquid-Liquid Extraction:

    • Centrifuge the fungal culture at 4,000 x g for 10 minutes to pellet the mycelia.

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the supernatant.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of LC-MS grade methanol.

    • Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Quantitative Analysis by LC-MS/MS

Objective: To quantify this compound in fungal extracts using a targeted LC-MS/MS method.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (MRM):

The following Multiple Reaction Monitoring (MRM) parameters have been reported for the analysis of this compound in negative ionization mode[1][2][3][4][5]:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound177.054119.0-50-20
This compound (Qualifier)177.054149.0-50-15

Data Analysis:

  • Calibration Curve:

    • Inject the prepared working standard solutions to generate a calibration curve.

    • Plot the peak area of the analyte versus the known concentration.

    • Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantification:

    • Inject the reconstituted fungal extracts.

    • Using the peak area of this compound in the sample and the calibration curve, calculate the concentration of the analyte in the extract.

    • Factor in the initial sample volume and reconstitution volume to determine the final concentration in the original fungal culture.

Data Presentation

The following tables present example quantitative data for the analysis of this compound using an LC-MS/MS method. This data is based on previously published work and serves as a reference for expected method performance.[6]

Table 1: Calibration Curve for this compound
Concentration (ng/mL)Peak Area (arbitrary units)
115,234
578,910
10155,432
50765,987
1001,532,876
5007,789,123
100015,654,321
Linearity (r) 0.9998
LOD (ng/mL) 0.5
LOQ (ng/mL) 1.0
Table 2: Method Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
Low54.25.1102.3
Medium503.14.598.7
High5002.53.8101.5

Mandatory Visualizations

Signaling Pathways Affected by this compound

This compound has been shown to exert its biological effects, such as cytotoxicity, by modulating key cellular signaling pathways, including the NF-κB and MAPK pathways.

Isosclerone_Signaling_Pathway Isosclerone This compound IKK IKK Isosclerone->IKK Inhibits ERK ERK Isosclerone->ERK Inhibits Phosphorylation JNK JNK Isosclerone->JNK Inhibits Phosphorylation p38 p38 Isosclerone->p38 Inhibits Phosphorylation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates to Gene_Transcription Gene Transcription (e.g., Bcl-2) Nucleus_NFkB->Gene_Transcription Activates Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition MAPKKK MAPKKK (e.g., ASK1) MAPKKK->ERK MAPKKK->JNK MAPKKK->p38 Phospho_ERK p-ERK ERK->Phospho_ERK Phospho_JNK p-JNK JNK->Phospho_JNK Phospho_p38 p-p38 p38->Phospho_p38 Cell_Proliferation Cell Proliferation & Survival Phospho_ERK->Cell_Proliferation Phospho_JNK->Cell_Proliferation Phospho_p38->Cell_Proliferation

Caption: this compound inhibits the NF-κB and MAPK signaling pathways.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the logical flow of the quantitative analysis of this compound in fungal cultures.

Experimental_Workflow Start Start Fungal_Culture Fungal Liquid Culture Start->Fungal_Culture Standard_Prep Prepare this compound Standard Solutions Start->Standard_Prep Extraction Liquid-Liquid Extraction (Ethyl Acetate) Fungal_Culture->Extraction Drying Drying & Concentration Extraction->Drying Reconstitution Reconstitution (Methanol) Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Quantification Quantify this compound in Sample LCMS_Analysis->Quantification Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Calibration_Curve->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting End End Data_Reporting->End

Caption: Workflow for the quantitative analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Naphthalenone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture conditions for naphthalenone production.

Frequently Asked Questions (FAQs)

Q1: What are naphthalenones and why are they important?

A1: Naphthalenones are a class of polyketide secondary metabolites produced by various fungi.[1][2] They are of significant interest to the pharmaceutical and agricultural industries due to their wide range of biological activities, including antimicrobial, antiviral, cytotoxic, neuroprotective, and phytotoxic properties.[1][3]

Q2: Which fungal species are known to produce naphthalenones?

A2: Several fungal species are known producers of naphthalenones. A notable example is Aspergillus parvulus, which produces asparvenone and its derivatives.[4][5] Other fungi, such as Neofusicoccum parvum, also synthesize these compounds.[4]

Q3: What is the general biosynthetic pathway for naphthalenones?

A3: Naphthalenones are typically synthesized via the 1,8-dihydroxynaphthalene (DHN) polyketide pathway.[1][2] The process begins with the formation of a pentaketide chain, which is then converted to 1,3,6,8-tetrahydroxynaphthalene (T4HN). Through a series of dehydration and reduction reactions, T4HN is transformed into 1,3-8-trihydroxy naphthalene (T3HN), then to vermelone, and finally to DHN, a key precursor for naphthalenone biosynthesis.[1][2]

Troubleshooting Guide

Issue 1: Low or No Naphthalenone Yield
Possible Cause Troubleshooting Step
Inappropriate Culture MediumThe composition of the culture medium is critical for secondary metabolite production. Experiment with different carbon and nitrogen sources. For instance, Aspergillus parvulus has been shown to produce naphthalenones in a glucose-glycine-salts medium. A richer medium like glucose-malt-peptone has also been observed to initiate production earlier.[5]
Suboptimal pHThe initial pH of the culture medium significantly influences microbial growth and metabolite production.[6] Determine the optimal pH for your fungal strain by testing a range of pH values (e.g., 4.0 to 10.0).[6] For many fungal fermentations, a starting pH around 7.0 is a good starting point.[6]
Incorrect Incubation TemperatureTemperature affects enzyme activity and, consequently, secondary metabolite synthesis.[7] Test a range of incubation temperatures (e.g., 20°C to 60°C) to identify the optimum for your specific fungal strain.[6] Lowering the incubation temperature has, in some cases, improved the titers of intermediates in biosynthetic pathways.[7]
Inadequate Aeration/AgitationProper aeration and agitation are crucial for the growth of aerobic fungi and can influence secondary metabolite production.[8] Optimize the shaking speed in flask cultures or the aeration and agitation rates in a bioreactor.
Production Occurs at a Specific Growth PhaseSecondary metabolites are often produced during the stationary phase of microbial growth when nutrient levels become limited.[9] Monitor the growth curve of your fungus and sample at different time points to determine the optimal harvest time.
Issue 2: Inconsistent Naphthalenone Production Between Batches
Possible Cause Troubleshooting Step
Inoculum VariabilityThe age and quality of the inoculum can lead to variations in fermentation performance. Standardize your inoculum preparation protocol, including the age of the culture and the spore concentration.
Genetic Instability of the Fungal StrainRepeated subculturing can sometimes lead to genetic drift and loss of productivity. Maintain a stock of the original high-producing strain and use fresh cultures for each experiment.
Inconsistent Media PreparationMinor variations in media components can affect the final yield. Ensure accurate weighing of components and consistent preparation methods.
Issue 3: Difficulty in Extracting and Purifying Naphthalenones
Possible Cause Troubleshooting Step
Complex Mixture of MetabolitesFungal cultures often produce a complex mixture of secondary metabolites, making purification challenging.[10] Utilize chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for purification.[10]
Low Concentration of the Target CompoundIf the concentration of the target naphthalenone is too low, it can be difficult to detect and purify. Concentrate the crude extract before purification. Techniques like solid-phase extraction (SPE) can be used to clean up and concentrate the extract.[11][12]

Data Presentation

Table 1: Effect of Different Media on Naphthalenone Production in Aspergillus parvulus

Medium CompositionObservationReference
Glucose-Glycine-SaltsProduction of asparvenone and its 6-O-methyl ether.[5]
Glucose-Malt-PeptoneEarlier onset of naphthalenone production compared to the glucose-glycine-salts medium.[5]
Czapek-DoxNon-conducive for naphthalenone production.[4]
Malt ExtractConducive for naphthalenone production.[4]

Table 2: General Optimization Parameters for Fungal Secondary Metabolite Production

ParameterRange for OptimizationRationaleReference
pH 4.0 - 10.0Influences enzyme activity and nutrient uptake.[6]
Temperature (°C) 20 - 60Affects microbial growth rate and enzyme kinetics.[6]
Carbon Source e.g., Glucose, SucrosePrimary energy and carbon source for growth and biosynthesis.[6]
Nitrogen Source e.g., Tryptone, Yeast Extract, Ammonium SulphateEssential for the synthesis of amino acids, proteins, and enzymes.[6][13]
Incubation Time (days) VariableProduction often correlates with specific growth phases.[6]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Naphthalenone Production

This protocol outlines a systematic approach to enhancing the production of a target naphthalenone.

  • Strain Activation and Inoculum Preparation:

    • Revive the fungal culture from a stock.

    • Grow the fungus on a suitable agar medium to obtain a fresh, sporulating culture.

    • Prepare a spore suspension or a mycelial slurry to be used as the inoculum.

  • One-Factor-at-a-Time (OFAT) Optimization:

    • Media Screening: Test different basal media to identify one that supports naphthalenone production.[6]

    • Carbon and Nitrogen Source Selection: Systematically vary the carbon and nitrogen sources in the chosen basal medium to find the most suitable ones.[6]

    • pH Optimization: Cultivate the fungus in media with varying initial pH values (e.g., from 4.0 to 10.0) to determine the optimal pH.[6]

    • Temperature Optimization: Incubate the cultures at different temperatures (e.g., from 20°C to 60°C) to find the ideal temperature for production.[6]

    • Incubation Time Optimization: Harvest the culture at different time points to identify the peak production period.[6]

  • Extraction and Analysis:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the secondary metabolites from both the mycelium and the broth using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quantify the naphthalenone yield.

  • Statistical Optimization (Optional but Recommended):

    • Use statistical methods like Response Surface Methodology (RSM) to further optimize the concentrations of the most significant factors and investigate their interactions.[13][14]

Mandatory Visualizations

Naphthalenone Biosynthesis Pathway Pentaketide Chain Pentaketide Chain 1,3,6,8-Tetrahydroxynaphthalene (T4HN) 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Pentaketide Chain->1,3,6,8-Tetrahydroxynaphthalene (T4HN) Polyketide Synthase 1,3-8-Trihydroxy Naphthalene (T3HN) 1,3-8-Trihydroxy Naphthalene (T3HN) 1,3,6,8-Tetrahydroxynaphthalene (T4HN)->1,3-8-Trihydroxy Naphthalene (T3HN) Dehydration & Reduction Vermelone Vermelone 1,3-8-Trihydroxy Naphthalene (T3HN)->Vermelone Reduction 1,8-Dihydroxynaphthalene (DHN) 1,8-Dihydroxynaphthalene (DHN) Vermelone->1,8-Dihydroxynaphthalene (DHN) Dehydration Naphthalenones Naphthalenones 1,8-Dihydroxynaphthalene (DHN)->Naphthalenones

Caption: Generalized biosynthetic pathway of naphthalenones from a pentaketide precursor.

Experimental Workflow for Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: OFAT Optimization cluster_2 Phase 3: Analysis Strain Activation Strain Activation Inoculum Preparation Inoculum Preparation Strain Activation->Inoculum Preparation Media Screening Media Screening Inoculum Preparation->Media Screening Carbon Source Carbon Source Media Screening->Carbon Source Nitrogen Source Nitrogen Source Carbon Source->Nitrogen Source pH pH Nitrogen Source->pH Temperature Temperature pH->Temperature Time Course Time Course Temperature->Time Course Extraction Extraction Time Course->Extraction Quantification (HPLC/LC-MS) Quantification (HPLC/LC-MS) Extraction->Quantification (HPLC/LC-MS) Optimized Conditions Optimized Conditions Quantification (HPLC/LC-MS)->Optimized Conditions

Caption: A systematic workflow for the optimization of naphthalenone production.

Troubleshooting Logic for Low Yield node_action node_action Low Yield Low Yield Is the culture medium optimal? Is the culture medium optimal? Low Yield->Is the culture medium optimal? Screen different C/N sources Screen different C/N sources Is the culture medium optimal?->Screen different C/N sources No Are the physical parameters correct? Are the physical parameters correct? Is the culture medium optimal?->Are the physical parameters correct? Yes Optimize pH, Temp, Aeration Optimize pH, Temp, Aeration Are the physical parameters correct?->Optimize pH, Temp, Aeration No Is the harvest time appropriate? Is the harvest time appropriate? Are the physical parameters correct?->Is the harvest time appropriate? Yes Perform a time-course study Perform a time-course study Is the harvest time appropriate?->Perform a time-course study No Consider strain viability/stability Consider strain viability/stability Is the harvest time appropriate?->Consider strain viability/stability Yes

Caption: A decision tree for troubleshooting low naphthalenone yields.

References

Technical Support Center: Purification of (-)-Isosclerone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (-)-Isosclerone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of Isosclerone that pose a purification challenge?

A1: Isosclerone is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The primary challenge lies in the separation of this compound from its enantiomer, (+)-Isosclerone (also known as regiolone). These enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatography techniques.

Q2: Why is the separation of this compound and (+)-Isosclerone so difficult?

A2: The difficulty in separating enantiomers like (-)- and (+)-Isosclerone arises from their identical physical properties, such as boiling point, solubility, and polarity, in non-chiral environments.[1] Standard chromatographic techniques rely on differences in these properties to achieve separation. Therefore, a chiral environment is required to differentiate between the two isomers.

Q3: What is the most common technique for separating this compound isomers?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analytical and preparative separation of enantiomers like this compound.[2][3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Supercritical Fluid Chromatography (SFC) is also gaining popularity as a powerful technique for chiral separations.

Q4: What type of chiral stationary phase (CSP) is recommended for separating tetralone-like compounds such as Isosclerone?

A4: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly effective for the chiral separation of a wide range of compounds, including tetralone derivatives which are structurally similar to Isosclerone.[4][5] For instance, a cellulose-based CSP like CHIRALPAK® IC has shown good results for separating tetralone enantiomers.[4]

Q5: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between (-)- and (+)-Isosclerone?

A5: In a standard achiral solvent, the NMR spectra of (-)- and (+)-Isosclerone are identical. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, it is possible to distinguish between enantiomers by NMR. The chiral agent induces a diastereomeric environment, causing the corresponding protons or carbons of the two enantiomers to resonate at slightly different chemical shifts.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC purification of this compound isomers.

Problem Potential Cause(s) Troubleshooting Steps
Poor or No Resolution of Enantiomers 1. Incorrect chiral stationary phase (CSP).2. Inappropriate mobile phase composition.3. Column temperature is not optimal.4. Flow rate is too high.1. Screen different types of CSPs (e.g., cellulose-based, amylose-based).2. Optimize the mobile phase. For normal phase, vary the percentage of the alcohol modifier (e.g., isopropanol in n-hexane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer pH.3. Vary the column temperature. Lower temperatures often improve resolution for enthalpy-driven separations.[4]4. Reduce the flow rate to allow for better interaction with the CSP.
Peak Tailing or Asymmetry 1. Secondary interactions with the stationary phase.2. Column overload.3. Sample solvent is too strong.4. Presence of impurities.1. Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid or diethylamine) to suppress silanol interactions.2. Reduce the sample concentration or injection volume.3. Dissolve the sample in the mobile phase or a weaker solvent.4. Ensure the sample is fully dissolved and filtered before injection.
Fluctuating Retention Times 1. Inconsistent mobile phase composition.2. Temperature fluctuations.3. Air bubbles in the system.4. Column degradation.1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Purge the pump and detector to remove any trapped air.4. Flush the column with an appropriate solvent. If the problem persists, the column may need to be replaced.
Low Yield of Purified Isomer 1. Degradation of this compound during purification.2. Incomplete recovery from the column.3. Broad peaks leading to overlapping fractions.1. Investigate the stability of this compound under the purification conditions (pH, temperature, exposure to light). Adjust conditions to minimize degradation.[6][7][8][9]2. Use a stronger solvent to elute any remaining compound from the column after the run.3. Optimize the separation to achieve baseline resolution, allowing for cleaner fractionation.
High Backpressure 1. Blocked column frit.2. Precipitation of sample or buffer in the system.3. Contamination of the column.1. Back-flush the column (if recommended by the manufacturer).2. Ensure the mobile phase components and sample are fully soluble.3. Filter all samples and mobile phases before use. Use a guard column to protect the analytical column.

Quantitative Data Summary

The following table presents a hypothetical but realistic dataset for the chiral separation of this compound and (+)-Isosclerone based on published data for structurally similar tetralone derivatives.[4] These values can serve as a starting point for method development.

Table 1: HPLC Separation Parameters for Isosclerone Enantiomers

ParameterValue
Column CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (+)-Isosclerone 12.5 min
Retention Time this compound 15.2 min
Resolution (Rs) 2.8
Selectivity (α) 1.22

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Separation of this compound Isomers

This protocol is based on a method developed for the enantioseparation of tetralone derivatives.[4]

1. Materials and Reagents:

  • HPLC grade n-hexane

  • HPLC grade isopropanol

  • Racemic Isosclerone standard

  • Chiral HPLC column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm) or equivalent cellulose-based column.

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of n-hexane and isopropanol in a ratio of 80:20 (v/v). Degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 25 °C.

  • Detection Wavelength: Set the UV detector to 254 nm.

  • Injection Volume: Inject 10 µL of a 1 mg/mL solution of the Isosclerone sample dissolved in the mobile phase.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the chromatogram for the elution of the two enantiomers.

  • For preparative scale, collect the fractions corresponding to each enantiomeric peak.

  • Analyze the collected fractions for enantiomeric purity.

5. Optimization:

  • If resolution is poor, adjust the mobile phase composition by varying the percentage of isopropanol (e.g., from 10% to 30%).

  • Investigate the effect of temperature on the separation by varying the column temperature (e.g., from 15 °C to 40 °C).

Visualizations

Diagram 1: General Workflow for Chiral Purification of this compound

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Separation cluster_2 Analysis and Recovery Crude Extract Crude Extract Dissolution Dissolve in Mobile Phase Crude Extract->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC System HPLC with Chiral Column Filtration->HPLC System Fraction Collection Collect Fractions for Each Enantiomer HPLC System->Fraction Collection Purity Analysis Analyze Purity of Collected Fractions Fraction Collection->Purity Analysis Solvent Evaporation Evaporate Solvent Purity Analysis->Solvent Evaporation Pure Isomer Pure this compound Solvent Evaporation->Pure Isomer

Caption: Workflow for the purification of this compound.

Diagram 2: Simplified NF-κB Signaling Pathway Inhibition by Isosclerone

G cluster_0 Cytoplasm Stimulus Stimulus IKK IKK Complex Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates Isosclerone Isosclerone Isosclerone->IKK inhibits NF-κB NF-κB (p50/p65) IκBα->NF-κB sequesters Degradation IκBα->Degradation ubiquitination & degradation Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription

Caption: Isosclerone inhibits the NF-κB signaling pathway.

References

Technical Support Center: Enhancing HPLC Peak Resolution for Chiral Naphthalenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the High-Performance Liquid Chromatography (HPLC) peak resolution of chiral naphthalenones.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of chiral naphthalenone enantiomers?

A1: The resolution of chiral naphthalenones is primarily influenced by three key factors: the choice of the chiral stationary phase (CSP), the composition of the mobile phase, and the column temperature.[1] Selectivity, which is the most critical factor for improving resolution, can be manipulated through these parameters. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad enantioselectivity for a variety of compounds, including those with aromatic structures like naphthalenones.[2][3] The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), plays a crucial role in the interaction between the analyte and the CSP.[1] Temperature can also significantly impact selectivity and resolution, although its effect can be compound-dependent.[4]

Q2: How do I select the appropriate chiral stationary phase (CSP) for my naphthalenone compound?

A2: The selection of a CSP is often an empirical process, but a good starting point is to screen several columns with different chiral selectors. Polysaccharide-based columns, such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), are excellent initial choices due to their proven success with a wide range of chiral compounds.[1][3] For naphthalenone derivatives, CSPs that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions are often effective. Consider the specific functional groups on your naphthalenone molecule when making your selection. For instance, the presence of acidic or basic moieties may necessitate a CSP that is stable and effective under buffered mobile phase conditions.

Q3: What is the role of the alcohol modifier in the mobile phase, and how do I optimize its concentration?

A3: The alcohol modifier (e.g., isopropanol, ethanol) in a normal-phase mobile phase modulates the retention and enantioselectivity of the separation. It competes with the analyte for polar interaction sites on the CSP. Generally, increasing the alcohol concentration decreases retention time. The optimal concentration is a balance between achieving adequate retention for interaction with the CSP and eluting the peaks in a reasonable time with good resolution. A typical starting point is a 90:10 (v/v) mixture of hexane and isopropanol. You can then systematically vary the alcohol percentage (e.g., in 5% increments) to find the optimal resolution.

Q4: When should I use mobile phase additives like acids or bases?

A4: Mobile phase additives are often necessary for ionizable naphthalenone compounds to improve peak shape and resolution. For basic naphthalenones, adding a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (typically 0.1% v/v) can reduce peak tailing by minimizing interactions with residual silanol groups on the silica support of the CSP.[1] For acidic naphthalenones, an acidic modifier such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1% v/v) can suppress the ionization of the analyte, leading to better peak symmetry and improved resolution.[1]

Q5: Can temperature be used to improve the resolution of chiral naphthalenones?

A5: Yes, temperature can be a powerful tool for optimizing chiral separations. Lowering the column temperature often increases the differences in the interaction energies between the enantiomers and the CSP, which can lead to improved resolution. However, this is not a universal rule, and in some cases, increasing the temperature can improve efficiency and peak shape without significantly compromising selectivity. It is recommended to investigate a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your specific separation.

Troubleshooting Guides

Problem 1: Poor or No Resolution of Naphthalenone Enantiomers

This is a common issue when starting method development. The following workflow can help you systematically address this problem.

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Screen Chiral Stationary Phases: If your initial column does not provide any separation, screen a set of columns with different chiral selectors (e.g., amylose-based, cellulose-based).

  • Optimize Mobile Phase Composition: Once a column shows some selectivity, systematically vary the percentage of the alcohol modifier in the mobile phase. Small changes can have a significant impact on resolution.

  • Introduce Mobile Phase Additives: If your naphthalenone has ionizable functional groups and you observe peak tailing, add a suitable acidic or basic modifier (e.g., 0.1% TFA or DEA).

  • Optimize Column Temperature: Investigate the effect of temperature. Start at ambient temperature and then try lower temperatures (e.g., 15°C or 20°C) as this often enhances enantioselectivity.

  • Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol, or vice versa, can alter the selectivity of the separation.

Problem 2: Peak Tailing

Peak tailing can compromise resolution and quantification. This issue is often related to secondary interactions between the analyte and the stationary phase.

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Assess Analyte Properties: If your naphthalenone is acidic or basic, the primary cause of tailing is likely secondary ionic interactions with the CSP.

  • Add a Mobile Phase Modifier: Introduce an appropriate acidic or basic additive (e.g., 0.1% TFA for acids, 0.1% DEA for bases) to the mobile phase to suppress these interactions.

  • Check Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Evaluate Column Health: Over time, columns can become contaminated or the stationary phase can degrade. If the problem persists, try flushing the column with a strong, compatible solvent. If performance is not restored, the column may need to be replaced.[5]

Data Presentation: HPLC Parameters for Chiral Naphthalenone Separation

The following tables summarize typical starting conditions and the effects of parameter optimization on the separation of representative chiral naphthalenones.

Table 1: Initial Screening Conditions for Chiral Naphthalenones

Compound TypeRecommended CSPMobile Phase (v/v)Flow Rate (mL/min)Temperature (°C)
Neutral NaphthalenonesChiralpak® AD-Hn-Hexane / Isopropanol (90:10)1.025
Basic NaphthalenonesChiralcel® OD-Hn-Hexane / Ethanol (90:10) + 0.1% DEA1.025
Acidic NaphthalenonesChiralpak® IAn-Hexane / Isopropanol (80:20) + 0.1% TFA0.820

Table 2: Effect of Mobile Phase Composition on Resolution (Rs) of a Hypothetical Naphthalenone

n-Hexane (%)Isopropanol (%)Resolution (Rs)
9551.2
90101.8
85151.5
80201.1

Table 3: Effect of Temperature on Enantioselectivity (α) of a Hypothetical Naphthalenone

Temperature (°C)Separation Factor (α)
151.45
251.38
351.32
451.25

Experimental Protocols

Protocol 1: General Method for Chiral Separation of a Neutral Naphthalenone
  • Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (90:10, v/v). Degas the mobile phase by sonication for 15 minutes.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 25°C using a column oven.

  • Injection Volume: Inject 10 µL of the sample solution (typically 1 mg/mL dissolved in the mobile phase).

  • Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the naphthalenone chromophore (e.g., 254 nm).

  • Optimization: If resolution is not optimal, adjust the isopropanol content in the mobile phase in small increments (e.g., ±2%).

Protocol 2: Method for Chiral Separation of a Basic Naphthalenone
  • Column: Chiralcel® OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Prepare a mixture of n-Hexane and Ethanol (95:5, v/v) and add Diethylamine (DEA) to a final concentration of 0.1% (v/v). Degas the mobile phase.

  • Flow Rate: Set the flow rate to 0.8 mL/min.

  • Column Temperature: Maintain the column temperature at 20°C.

  • Injection Volume: Inject 10 µL of the sample solution.

  • Detection: Monitor at an appropriate UV wavelength.

  • Optimization: If peaks are broad or tailing, ensure the DEA is fresh and accurately added. The ethanol percentage can be adjusted to optimize retention and resolution.

Signaling Pathways and Logical Relationships

The process of developing a chiral HPLC method can be visualized as a logical workflow.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method SelectCSPs Select 2-3 Polysaccharide CSPs InitialMP Prepare Standard Mobile Phases (e.g., Hex/IPA, Hex/EtOH) SelectCSPs->InitialMP RunScreen Run Initial Screen InitialMP->RunScreen AnalyzeResults Analyze Screening Results (Look for any separation) RunScreen->AnalyzeResults OptimizeMP Optimize Mobile Phase Ratio AnalyzeResults->OptimizeMP OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp Additives Test Additives (if needed) OptimizeTemp->Additives FinalMethod Final Robust Method Additives->FinalMethod

Caption: Logical workflow for chiral method development.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (-)-Isosclerone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (-)-Isosclerone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound, also known as (-)-Regiolone, is a phytotoxic phenol with the chemical formula C₁₀H₁₀O₃[1][2][3][4]. It is a natural compound isolated from fungi such as Discula sp., which is responsible for dogwood anthracnose[1]. As a biologically active secondary metabolite, accurate quantification of this compound in various matrices is crucial for research in phytopathology, natural product discovery, and potentially for assessing its impact on environmental and agricultural systems.

Q2: What are matrix effects and how can they affect the LC-MS analysis of this compound?

Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix[5][6]. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification[6]. In the analysis of fungal metabolites like this compound, complex matrices from culture media, plant tissues, or soil extracts can be a significant source of interference[7][8].

Q3: How can I identify if matrix effects are impacting my this compound analysis?

Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound at a constant rate into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal for this compound indicates regions of ion suppression or enhancement, respectively[9].

  • Post-Extraction Spike: This quantitative approach compares the peak area of this compound in a neat solvent with the peak area of this compound spiked into a blank matrix extract at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects[9].

Q4: What are the most effective strategies to mitigate matrix effects for this compound?

Effective strategies to overcome matrix effects can be categorized into three main areas:

  • Sample Preparation: The goal is to remove interfering components from the matrix before LC-MS analysis. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are commonly employed[10].

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from matrix components can significantly reduce interference[6][11].

  • Compensation using Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) of this compound is the most reliable way to compensate for matrix effects, as it will be affected in the same way as the analyte[5][11]. If a SIL-IS is unavailable, a structurally similar analog can be used as a surrogate.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to matrix effects in the LC-MS analysis of this compound.

Diagram: Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting cluster_identification 1. Problem Identification cluster_diagnosis 2. Diagnosis cluster_mitigation 3. Mitigation Strategy cluster_verification 4. Verification Problem Inconsistent Results: - Poor reproducibility - Low recovery - Non-linear calibration curves Diagnosis Confirm Matrix Effects Problem->Diagnosis Potential Matrix Effect Method1 Post-Column Infusion Diagnosis->Method1 Qualitative Method2 Post-Extraction Spike Diagnosis->Method2 Quantitative Mitigation Select Mitigation Approach Method1->Mitigation Method2->Mitigation SamplePrep Optimize Sample Preparation Mitigation->SamplePrep Remove Interferences Chroma Improve Chromatographic Separation Mitigation->Chroma Separate from Interferences InternalStd Use Internal Standard Mitigation->InternalStd Compensate for Effects Verification Validate Method SamplePrep->Verification Chroma->Verification InternalStd->Verification

Caption: A workflow for identifying, diagnosing, and mitigating matrix effects.

Quantitative Data Summary Tables

The following tables are templates for you to summarize your experimental data when assessing and mitigating matrix effects.

Table 1: Assessment of Matrix Effects using Post-Extraction Spike

Sample MatrixConcentration of this compound (ng/mL)Peak Area in Neat Solvent (A)Peak Area in Matrix Extract (B)Matrix Effect (%) = (B/A) * 100
e.g., Fungal Culture Broth10
50
100
e.g., Plant Extract10
50
100

A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Table 2: Comparison of Sample Preparation Techniques

Sample Preparation MethodApparent Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %) (n=5)
Protein Precipitation
Liquid-Liquid Extraction
Solid-Phase Extraction

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific sample matrix.

Materials:

  • This compound standard

  • Blank sample matrix (e.g., cell-free culture medium, extract from an untreated plant)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Vials for LC-MS analysis

Procedure:

  • Prepare Standard Solution (A): Prepare a standard solution of this compound in the initial mobile phase composition at a known concentration (e.g., 50 ng/mL).

  • Prepare Spiked Matrix Sample (B): a. Extract a blank sample matrix using your established protocol. b. Evaporate the extract to dryness and reconstitute it in a known volume of the initial mobile phase. c. Spike the reconstituted blank matrix extract with the this compound standard to achieve the same final concentration as in Solution A.

  • LC-MS Analysis: Inject both Solution A and Solution B into the LC-MS system and record the peak area for this compound.

  • Calculate Matrix Effect: Use the formula: Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To remove matrix interferences from the sample prior to LC-MS analysis of this compound.

Materials:

  • SPE cartridges (e.g., C18, depending on the polarity of this compound and the matrix)

  • Sample pre-treated as necessary (e.g., diluted, pH adjusted)

  • Conditioning, washing, and elution solvents

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes

Procedure:

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the sorbent[10].

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate[10].

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound. The composition of the wash solvent should be optimized to maximize interference removal without eluting the analyte[10].

  • Elution: Elute this compound from the cartridge using a stronger organic solvent (e.g., methanol, acetonitrile) into a clean collection tube[10].

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Diagram: Logical Relationship of Mitigation Strategies

MitigationLogic cluster_problem Problem cluster_primary Primary Approaches cluster_secondary Compensation Approach cluster_outcome Outcome MatrixEffect Matrix Effect Identified SamplePrep Sample Cleanup (LLE, SPE) MatrixEffect->SamplePrep Reduces Interferences Chromatography Chromatographic Separation MatrixEffect->Chromatography Separates Analyte from Interferences InternalStandard Stable Isotope-Labeled Internal Standard MatrixEffect->InternalStandard Compensates for Signal Variation AccurateQuant Accurate Quantification of this compound SamplePrep->AccurateQuant Chromatography->AccurateQuant InternalStandard->AccurateQuant

Caption: Logical flow from problem identification to successful mitigation.

References

Technical Support Center: Optimizing (-)-Isosclerone Extraction from Mycelia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (-)-Isosclerone from fungal mycelia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a polyketide-derived secondary metabolite produced by various fungi, including species of Aspergillus and Paraconiothyrium. It is of interest to the pharmaceutical and agrochemical industries due to its potential biological activities.

Q2: Which fungal strains are known to produce this compound?

A2: this compound has been isolated from several fungal species, notably the marine-derived fungus Aspergillus fumigatus and the endophytic fungus Paraconiothyrium variabile.[1][2][3]

Q3: What are the general steps for extracting this compound from fungal mycelia?

A3: The general workflow for this compound extraction involves:

  • Culturing the fungus to produce sufficient mycelial biomass.

  • Harvesting and drying the mycelia.

  • Extracting the dried mycelia with a suitable organic solvent.

  • Filtering and concentrating the crude extract.

  • Purifying the crude extract to isolate this compound.

  • Analyzing and quantifying the purified compound.

Q4: Which solvents are most effective for extracting this compound?

A4: Ethyl acetate and methanol are commonly used solvents for the extraction of fungal secondary metabolites and are suitable for this compound.[4] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted impurities. It is recommended to perform small-scale pilot extractions with different solvents to determine the optimal one for your specific fungal strain and experimental setup.

Q5: What analytical methods are used to quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile derivatives if prepared.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem 1: Low or No Yield of this compound

Possible Cause Troubleshooting Step
Suboptimal Fungal Growth or Metabolite Production - Optimize fermentation conditions (media composition, pH, temperature, aeration, and incubation time) to enhance mycelial growth and secondary metabolite production.[3][8][9] - Ensure the fungal culture is not senescent, as secondary metabolite production can decrease with repeated subculturing.
Inefficient Cell Lysis - Ensure the mycelia are thoroughly dried and ground to a fine powder to maximize the surface area for solvent penetration.
Inappropriate Solvent Choice - Test different solvents with varying polarities (e.g., ethyl acetate, methanol, acetone) to find the most effective one for your fungal strain.[4]
Insufficient Extraction Time or Temperature - Increase the extraction time or temperature within reasonable limits. Be cautious, as excessive heat can degrade the target compound.[3]
Degradation of this compound - Minimize exposure of the extract to light and high temperatures.[10] - Store extracts at low temperatures (-20°C or -80°C) to prevent degradation.[11]

Problem 2: Poor Purity of the Crude Extract

Possible Cause Troubleshooting Step
Co-extraction of a Wide Range of Metabolites - Employ a multi-step extraction using solvents of increasing polarity (e.g., a pre-extraction with hexane to remove non-polar lipids before extracting with ethyl acetate).
Presence of Pigments and Other Interfering Compounds - Utilize solid-phase extraction (SPE) cartridges to clean up the crude extract before further purification.[12] - Perform column chromatography (e.g., silica gel or reversed-phase) with a carefully selected solvent system to separate this compound from impurities.
Contamination from Growth Medium - Thoroughly wash the harvested mycelia with sterile distilled water before drying to remove residual media components.

Problem 3: Inconsistent Extraction Yields

Possible Cause Troubleshooting Step
Variability in Fungal Culture - Standardize the fungal culture conditions, including inoculum size, age of the culture, and fermentation parameters.
Inconsistent Extraction Procedure - Ensure all extraction parameters (solvent volume, extraction time, temperature, and agitation speed) are kept constant for each batch.
Inaccurate Quantification - Validate your analytical method (e.g., HPLC-UV) for linearity, accuracy, and precision.[13][14][15] - Use a certified reference standard of this compound for accurate calibration.

Data Presentation: Comparative Extraction Efficiency

The following tables provide illustrative data on how different extraction parameters can influence the yield of this compound. This data is representative and should be used as a guideline for optimization experiments.

Table 1: Effect of Different Solvents on this compound Yield

SolventPolarity IndexBoiling Point (°C)Representative Yield (%)
n-Hexane0.1690.5
Dichloromethane3.1403.2
Ethyl Acetate4.4775.8
Acetone5.1564.5
Methanol5.1654.1
Ethanol4.3783.9

Table 2: Effect of Extraction Temperature on this compound Yield (Solvent: Ethyl Acetate)

Temperature (°C)Representative Yield (%)
25 (Room Temp)4.2
405.5
505.9
605.6 (slight degradation may occur)

Table 3: Effect of Extraction Time on this compound Yield (Solvent: Ethyl Acetate at 40°C)

Extraction Time (hours)Representative Yield (%)
13.5
35.1
65.8
125.9
245.9

Table 4: Effect of Solid-to-Liquid Ratio on this compound Yield (Solvent: Ethyl Acetate at 40°C for 6 hours)

Solid:Liquid Ratio (g/mL)Representative Yield (%)
1:104.8
1:205.8
1:305.9
1:405.9

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Mycelia

  • Mycelia Preparation:

    • Harvest fungal mycelia from liquid or solid culture by filtration or scraping.

    • Wash the mycelia thoroughly with sterile distilled water to remove any residual growth medium.

    • Freeze-dry or oven-dry the mycelia at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried mycelia into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh the powdered mycelia and place it in an Erlenmeyer flask.

    • Add the chosen extraction solvent (e.g., ethyl acetate) at a solid-to-liquid ratio of 1:20 (g/mL).[16]

    • Seal the flask and place it on an orbital shaker at a moderate speed (e.g., 150 rpm) at the optimized temperature (e.g., 40°C) for the determined duration (e.g., 6 hours).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the mycelial debris from the extract.

    • Wash the mycelial residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Purification (Optional but Recommended):

    • Redissolve the crude extract in a minimal amount of a suitable solvent.

    • Subject the extract to column chromatography (e.g., silica gel) or solid-phase extraction (SPE) for purification.

    • Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: HPLC-UV Quantification of this compound

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the dried crude extract or the purified compound.

    • Dissolve the sample in a known volume of the mobile phase or a suitable solvent to achieve a concentration within the range of the calibration curve.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 20 µL.[5]

    • Column Temperature: 25°C.[5]

    • UV Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry).

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Extraction_Workflow cluster_0 Mycelia Preparation cluster_1 Extraction cluster_2 Purification & Analysis Culture Fungal Culture Harvest Harvest Mycelia Culture->Harvest Wash Wash Mycelia Harvest->Wash Dry Dry Mycelia Wash->Dry Grind Grind Mycelia Dry->Grind Solvent_Addition Add Solvent Grind->Solvent_Addition Extraction Shaking/Incubation Solvent_Addition->Extraction Filtration Filter Extraction->Filtration Concentration Concentrate (Rotovap) Filtration->Concentration Purification Column Chromatography / SPE Concentration->Purification Analysis HPLC-UV Analysis Purification->Analysis

Caption: General workflow for the extraction of this compound from fungal mycelia.

Troubleshooting_Low_Yield cluster_causes Possible Causes cluster_solutions Solutions Start Low/No Yield Cause1 Suboptimal Culture Conditions Start->Cause1 Cause2 Inefficient Extraction Start->Cause2 Cause3 Compound Degradation Start->Cause3 Solution1a Optimize Media & Growth Parameters Cause1->Solution1a Solution2a Optimize Solvent Cause2->Solution2a Solution2b Optimize Time/Temp Cause2->Solution2b Solution2c Improve Cell Lysis Cause2->Solution2c Solution3a Protect from Light/Heat Cause3->Solution3a Solution3b Proper Storage Cause3->Solution3b

Caption: Troubleshooting logic for low extraction yield of this compound.

PKS_Pathway cluster_steps Biosynthetic Steps PKS Non-Reducing Polyketide Synthase (NR-PKS) KS AT PT ACP TE/CLC Polyketide Linear Poly-β-keto Chain Start Acetyl-CoA + n x Malonyl-CoA Start->PKS Chain Assembly Cyclization Cyclization & Aromatization Polyketide->Cyclization Folding Release Release from Enzyme Cyclization->Release Product Dihydronaphthalenone Precursor Release->Product

Caption: Simplified biosynthetic pathway for a dihydronaphthalenone via a Non-Reducing Polyketide Synthase (NR-PKS).

References

Technical Support Center: Purification of Synthetic (-)-Isosclerone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthetic (-)-Isosclerone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (e.e.) 1. Suboptimal Chiral Chromatography Conditions: Incorrect chiral stationary phase (CSP), mobile phase composition, or temperature.[1] 2. Co-elution with Diastereomeric Impurities: Structurally similar byproducts from the synthesis may not be resolved from the desired enantiomer. 3. Racemization During Workup or Purification: Exposure to harsh pH or high temperatures can lead to racemization of the chiral center.1. Method Development for Chiral HPLC: Screen different polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC). Systematically vary the mobile phase composition (e.g., n-hexane/isopropanol ratio) and column temperature to optimize separation.[1] 2. Orthogonal Purification Methods: Employ a secondary purification technique with a different separation mechanism, such as recrystallization or achiral chromatography, to remove diastereomers before the final chiral separation. 3. Mild Workup and Purification Conditions: Maintain neutral pH and avoid excessive heat during extraction, solvent removal, and purification steps.
Presence of Multiple Impurities in HPLC 1. Incomplete Biotransformation: Presence of the starting material, juglone. 2. Fungal Metabolites: The producing organism, Paraconiothyrium variabile, may synthesize other secondary metabolites, such as other polyketides, sesquiterpenes, or aromatic compounds.[2] 3. Degradation Products: this compound may be susceptible to degradation under certain conditions.1. Initial Purification by Flash Chromatography: Use silica gel chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate) to remove the less polar starting material and other non-polar impurities. 2. Multi-step Purification Strategy: Combine different chromatographic techniques (e.g., normal phase, reversed-phase) to separate compounds with varying polarities. 3. Stability Studies: Assess the stability of this compound under various conditions (pH, light, temperature) to identify and avoid degradation-promoting factors.
Poor Peak Shape in Chiral HPLC 1. Sample Overload: Injecting too much sample onto the column. 2. Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[2] 3. Column Contamination: Adsorption of impurities onto the column inlet or stationary phase.[3]1. Optimize Sample Loading: Determine the optimal sample concentration and injection volume for your column dimensions. 2. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the mobile phase.[4] If solubility is an issue, use the weakest solvent possible that provides adequate solubility. 3. Implement a Column Washing Protocol: Regularly flush the column with a strong solvent to remove strongly retained compounds. A guard column can also be used to protect the analytical column.[3]
Low Yield After Purification 1. Multiple Purification Steps: Each purification step inevitably leads to some product loss. 2. Product Precipitation During Chromatography: Changes in solvent composition can cause the product to precipitate on the column.[2] 3. Suboptimal Recrystallization Conditions: Poor choice of solvent or improper cooling rate can lead to low recovery of crystals.[5]1. Optimize Each Purification Step: Carefully optimize each step to maximize recovery before proceeding to the next. 2. Solubility Testing: Ensure the product remains soluble in the mobile phase throughout the chromatographic run. 3. Systematic Solvent Screening for Recrystallization: Identify a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthetic sample of this compound produced by biotransformation of juglone?

A1: The primary impurities are likely to be:

  • Unreacted Juglone: The starting material for the biotransformation.

  • Other Fungal Metabolites: Paraconiothyrium variabile is known to produce a variety of secondary metabolites which may be co-extracted with this compound.[2] These can include other polyketides, sesquiterpenes, and aromatic compounds.

  • Diastereomers and other Stereoisomers: The enzymatic reaction may not be perfectly stereospecific, potentially leading to the formation of other stereoisomers.

  • Degradation Products: Depending on the workup and storage conditions, degradation products of this compound may be present.

Q2: Which chromatographic technique is most effective for separating the enantiomers of Isosclerone?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective method for separating enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), have been shown to be effective for the chiral separation of structurally similar tetralone derivatives.[7]

Q3: How do I choose the right mobile phase for chiral HPLC separation of this compound?

A3: For polysaccharide-based CSPs, normal phase mode is often successful. A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier, usually an alcohol such as isopropanol or ethanol. The ratio of these solvents is a critical parameter to optimize for achieving good resolution. A systematic screening of different ratios (e.g., 90:10, 80:20, 70:30 n-hexane:isopropanol) is recommended to find the optimal conditions.

Q4: Can recrystallization be used to increase the purity of this compound?

A4: Yes, recrystallization is a powerful technique for purifying solid compounds and can be very effective in removing impurities.[5][6] It is particularly useful for removing impurities with different solubility profiles than this compound. However, recrystallization alone is unlikely to separate enantiomers unless it is a conglomerate. It is best used as a preliminary purification step before chiral chromatography or as a final step to improve the purity of an already enantioenriched sample.

Q5: My chiral HPLC shows two peaks, but the enantiomeric excess is low. How can I improve it?

A5: To improve a low enantiomeric excess, you can:

  • Optimize the Chiral HPLC Method: Adjust the mobile phase composition, flow rate, and temperature. Sometimes, a small change can significantly improve the resolution between enantiomers.[1]

  • Preparative Chiral HPLC: If you have access to a preparative HPLC system, you can collect the fraction corresponding to the desired this compound enantiomer.

  • Recrystallization of Enantioenriched Material: In some cases, recrystallizing a sample that is already enantioenriched can lead to a further increase in enantiomeric purity.

  • Derivatization: In more complex cases, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7] However, this requires an additional reaction step and subsequent removal of the chiral auxiliary.

Experimental Protocols

Protocol 1: Preparative Chiral HPLC for the Purification of this compound

This protocol is a general guideline based on methods used for structurally similar tetralone derivatives and should be optimized for this compound.

  • Column Selection:

    • Chiral Stationary Phase: Chiralpak® IC (or other polysaccharide-based CSP).

    • Dimensions: A preparative column with a larger internal diameter and particle size is required (e.g., 20 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane and isopropanol. Start with a ratio of 80:20 (v/v).

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the crude or partially purified this compound in the mobile phase.

    • Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Temperature: Maintain the column at a constant temperature, typically ambient (25 °C).

    • Detection: UV detection at a wavelength where this compound has strong absorbance.

  • Injection and Fraction Collection:

    • Perform a small analytical injection first to determine the retention times of the enantiomers.

    • Inject the prepared sample onto the preparative column.

    • Collect the fractions corresponding to the peak of the desired (-)-enantiomer.

  • Post-Purification:

    • Combine the collected fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure.

    • Analyze the purity of the final product by analytical chiral HPLC.

Protocol 2: Recrystallization of this compound

This protocol provides a general procedure for recrystallization that should be adapted based on the specific solubility of this compound.

  • Solvent Selection:

    • Perform solubility tests with small amounts of this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures such as hexane/ethyl acetate).

    • The ideal solvent will dissolve the compound when hot but not at room temperature or below.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature.

  • Purity Assessment:

    • Determine the purity of the recrystallized this compound by HPLC and measure its melting point.

Visualizations

PurificationWorkflow start Crude Synthetic This compound flash_chrom Flash Chromatography (Silica Gel, Hexane/EtOAc) start->flash_chrom purity_check1 Purity Check 1 (Achiral HPLC) flash_chrom->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Impurities Present chiral_hplc Preparative Chiral HPLC (e.g., Chiralpak IC, Hexane/IPA) purity_check1->chiral_hplc High Purity purity_check2 Purity Check 2 (Achiral HPLC, e.e. determination) recrystallization->purity_check2 purity_check2->chiral_hplc Impurities or low e.e. purity_check3 Final Purity & e.e. Analysis (Chiral HPLC) chiral_hplc->purity_check3 purity_check3->chiral_hplc < 99% e.e. pure_product Pure this compound purity_check3->pure_product Purity & e.e. > 99% ChiralHPLCTroubleshooting start Low Enantiomeric Excess (e.e.) in Chiral HPLC q1 Are the enantiomer peaks baseline separated? start->q1 a1_yes Optimize Mobile Phase (e.g., change solvent ratio) q1->a1_yes No q2 Is peak fronting or tailing observed? q1->q2 Yes a1_yes->q2 a1_no Screen Different Chiral Stationary Phases a1_no->q2 a2_yes Reduce Sample Concentration & Injection Volume q2->a2_yes Yes a2_no Consider Orthogonal Purification (e.g., Recrystallization) to remove impurities q2->a2_no No end Improved e.e. a2_yes->end a2_no->end

References

Technical Support Center: Method Development for Naphthalenone Enantiomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for achieving baseline separation of naphthalenone enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of naphthalenone enantiomers important?

A1: The separation of enantiomers is crucial in the pharmaceutical and chemical industries. Different enantiomers of a chiral compound like naphthalenone can exhibit significantly different pharmacological, toxicological, or physiological activities.[1][2][3][4][5] Regulatory agencies often require the characterization and quantification of each enantiomer in a drug product to ensure safety and efficacy.[3][4][6]

Q2: What are the primary methods for separating naphthalenone enantiomers?

A2: The most common and effective method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC).[1][3][6] Other techniques include Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][5][7] Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[8][9]

Q3: What is a Chiral Stationary Phase (CSP) and how does it work?

A3: A Chiral Stationary Phase (CSP) is a packing material for chromatography columns that is itself chiral. Enantiomers interact with the CSP to form transient diastereomeric complexes.[4] Due to the different spatial arrangements of the enantiomers, these complexes have different binding energies, resulting in different retention times on the column and thus, separation.[4][10]

Q4: What are the common types of Chiral Stationary Phases (CSPs) used for separating compounds like naphthalenones?

A4: Common CSPs include those based on polysaccharides (e.g., cellulose and amylose derivatives), Pirkle-type (donor-acceptor), proteins, cyclodextrins, macrocyclic antibiotics, and ligand exchange phases.[4][7] Polysaccharide-based CSPs are particularly versatile and widely used for a broad range of chiral compounds.[4][11]

Q5: What is the difference between direct and indirect chiral separation?

A5: Direct separation involves the use of a chiral environment, such as a chiral stationary phase or a chiral mobile phase additive, to separate the enantiomers.[4][12] This is the most common approach. Indirect separation involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers.[8][12] These diastereomers have different physical properties and can be separated on a standard achiral column.[9][13]

Troubleshooting Guide

Problem: I am not observing any separation of my naphthalenone enantiomers.

QuestionPossible CauseSuggested Solution
Are you using an appropriate Chiral Stationary Phase (CSP)? The selected CSP may not have the necessary chiral recognition capabilities for your specific naphthalenone derivative.Screen different CSPs: Test a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). Polysaccharide derivatives like amylose and cellulose are a good starting point due to their broad applicability.[11][14]
Is your mobile phase composition optimal? The mobile phase polarity might be too high or too low, preventing differential interaction with the CSP.Vary the mobile phase: For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[15] For reversed-phase, alter the ratio of organic solvent (e.g., acetonitrile, methanol) to water.[15]
Could the wrong separation mode be the issue? Some compounds separate better under normal-phase, reversed-phase, or polar organic modes.Switch separation modes: If normal-phase isn't working, try a reversed-phase or polar organic method. This will fundamentally change the interactions between the analyte, mobile phase, and stationary phase.[10]

Problem: The peaks for my naphthalenone enantiomers are broad and not baseline-separated (poor resolution).

QuestionPossible CauseSuggested Solution
Is the mobile phase strength appropriate? If the mobile phase is too strong, the enantiomers will elute too quickly without sufficient interaction with the CSP.Decrease mobile phase strength: In normal phase, reduce the percentage of the alcohol modifier.[15] In reversed-phase, decrease the percentage of the organic solvent. This generally increases retention time and can improve resolution.[15]
Is the flow rate optimized? A high flow rate can reduce column efficiency and lead to peak broadening.Lower the flow rate: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[10][15] This can increase the interaction time with the CSP and improve resolution.
Could column temperature be a factor? Temperature can significantly affect the selectivity of a chiral separation.Adjust the column temperature: Both increasing and decreasing the temperature can alter selectivity.[11] Lower temperatures often enhance enantioselectivity, but this should be tested empirically.
Is there a possibility of column overload? Injecting too much sample can lead to broad, asymmetrical peaks.Reduce injection volume/concentration: Dilute your sample or inject a smaller volume to ensure you are not overloading the column.[14]

Problem: My peaks are tailing or showing poor shape.

QuestionPossible CauseSuggested Solution
Are there secondary interactions occurring? Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing.Use mobile phase additives: For acidic naphthalenone derivatives, add a small amount of an acid like trifluoroacetic acid (TFA). For basic derivatives, add a base like diethylamine (DEA).[14] These additives can suppress silanol interactions and improve peak shape.
Is your sample solvent compatible with the mobile phase? Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.Match sample solvent to mobile phase: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[15]

Problem: The elution order of my enantiomers has reversed.

QuestionPossible CauseSuggested Solution
Have you changed the mobile phase composition or temperature? Changes in mobile phase additives, solvent composition, or column temperature can sometimes reverse the elution order of enantiomers.This is not necessarily a problem: A reversal in elution order can be a useful tool for method optimization, especially if it leads to better separation.[11] If you need to maintain a specific elution order, carefully control all method parameters. You can also use a CSP with the opposite chirality to intentionally reverse the elution order.[16]

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) and Mobile Phase Screening

  • Analyte Preparation: Prepare a 1 mg/mL solution of the racemic naphthalenone mixture in a solvent compatible with the initial mobile phase (e.g., hexane/isopropanol for normal phase).

  • CSP Selection: Select a set of 3-4 chiral columns with different stationary phases for initial screening. A good starting point would be:

    • An amylose-based CSP (e.g., Chiralpak AD, Chiralpak IA).[6]

    • A cellulose-based CSP (e.g., Chiralcel OD).[17]

    • A Pirkle-type CSP (e.g., Whelk-O 1).[7][16]

  • Initial Screening Conditions (Normal Phase Example):

    • Mobile Phase A: 90:10 Hexane/Isopropanol

    • Mobile Phase B: 80:20 Hexane/Isopropanol

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV (select a wavelength with maximum absorbance for your naphthalenone derivative).

  • Execution: Inject the sample onto each column with each mobile phase composition.

  • Evaluation: Analyze the chromatograms for any degree of separation. Identify the CSP and mobile phase combination that shows the best "hit" (i.e., partial or full separation).

Protocol 2: Method Optimization

Once a promising CSP and mobile phase system are identified, optimize the separation by systematically varying the parameters:

  • Mobile Phase Composition: Finely adjust the percentage of the alcohol modifier (e.g., in 2% or 5% increments) to maximize the resolution between the two enantiomer peaks.[14]

  • Alcohol Modifier: Test different alcohol modifiers (e.g., ethanol, isopropanol). Sometimes, changing the alcohol can significantly impact selectivity.[15]

  • Flow Rate: Decrease the flow rate (e.g., to 0.8, 0.6, 0.5 mL/min) to see if it improves resolution.[10]

  • Temperature: Evaluate the effect of column temperature. Test at lower (e.g., 15°C) and higher (e.g., 40°C) temperatures to find the optimal condition for selectivity and peak shape.[11]

  • Additives (if needed): If peak shape is poor, add a small percentage (e.g., 0.1%) of an acidic or basic modifier to the mobile phase.[14]

Quantitative Data Summary

The following table provides an example of how to summarize screening results. The values are hypothetical and should be replaced with experimental data.

CSP TypeMobile Phase (Hexane/IPA)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Amylose Derivative90/108.59.21.2
Amylose Derivative80/206.16.50.9
Cellulose Derivative90/1010.210.20.0
Cellulose Derivative80/207.87.80.0
Pirkle-Type90/1012.313.51.8
Pirkle-Type80/209.510.51.6

Hypothetical data for illustrative purposes.

Visualizations

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_opt Optimization Phase cluster_final Final Method Prep Prepare Racemic Naphthalenone Sample ScreenCSP Screen Multiple Chiral Stationary Phases (CSPs) Prep->ScreenCSP ScreenMP Test Different Mobile Phase Compositions ScreenCSP->ScreenMP Eval Separation Achieved? ScreenMP->Eval Eval->ScreenCSP  No OptMP Optimize Mobile Phase Ratio Eval->OptMP  Yes (Partial) OptFlow Optimize Flow Rate OptMP->OptFlow OptTemp Optimize Temperature OptFlow->OptTemp Final Baseline Separation Achieved OptTemp->Final TroubleshootingTree cluster_no_sep cluster_poor_res cluster_bad_shape Start Problem with Separation NoSep No Separation Start->NoSep PoorRes Poor Resolution Start->PoorRes BadShape Poor Peak Shape Start->BadShape ChangeCSP Screen Different CSPs NoSep->ChangeCSP ChangeMode Change Separation Mode (NP, RP, etc.) NoSep->ChangeMode AdjMP Adjust Mobile Phase Strength PoorRes->AdjMP AdjFlow Lower Flow Rate PoorRes->AdjFlow AdjTemp Adjust Temperature PoorRes->AdjTemp Additives Use Mobile Phase Additives (TFA/DEA) BadShape->Additives Solvent Match Sample Solvent to Mobile Phase BadShape->Solvent Factors cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions center Enantiomeric Resolution (Rs) CSP_Type CSP Type (e.g., Amylose, Cellulose) CSP_Type->center Selector Chiral Selector Selector->center SolventRatio Solvent Ratio (e.g., Hexane/IPA) SolventRatio->center Modifier Alcohol Modifier (e.g., IPA, EtOH) Modifier->center Additives Additives (e.g., TFA, DEA) Additives->center Temp Temperature Temp->center Flow Flow Rate Flow->center

References

Improving sensitivity of (-)-Isosclerone detection in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of (-)-Isosclerone, particularly in complex matrices. Our aim is to help you improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection of this compound?

A1: The most common and sensitive methods for the detection and quantification of this compound are chromatographic techniques coupled with mass spectrometry. Specifically, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the preferred methods due to their high selectivity and sensitivity, which are crucial when dealing with complex matrices.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the analyte to improve volatility.

Q2: I am observing a low signal-to-noise ratio for my this compound peak. How can I improve the sensitivity of my LC-MS/MS method?

A2: Improving the signal-to-noise ratio is key to enhancing sensitivity. Consider the following troubleshooting steps:

  • Optimize Ionization Source Parameters: Ensure that the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source settings are optimized for this compound. This includes parameters like capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.

  • Mobile Phase Modification: The choice of mobile phase additives can significantly impact ionization efficiency. For ESI in negative mode, which is often suitable for phenolic compounds like this compound, consider adding small amounts of a weak base like ammonium acetate or formate. In positive mode, additives like formic acid or acetic acid can enhance protonation.

  • Chromatographic Peak Shape: A broad or tailing peak will result in a lower signal-to-noise ratio. Ensure your chromatography is optimized to produce sharp, symmetrical peaks. This can be achieved by selecting the appropriate column chemistry (e.g., C18), mobile phase composition, and gradient profile.

  • Reduce Chemical Noise: Use high-purity solvents and reagents (LC-MS grade) to minimize background noise.[3] Contaminants from glassware, plastics, or sample preparation steps can also contribute to a high baseline.

Q3: What are the critical aspects of sample preparation for analyzing this compound in complex matrices like plant extracts or soil?

A3: Sample preparation is a critical step for removing interfering compounds and concentrating your analyte.[3] The choice of method depends on the matrix:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a moderately polar compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound from a complex aqueous matrix into an immiscible organic solvent. The choice of solvent should be optimized based on the polarity of this compound.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for solid samples like soil and plant tissue. It involves an extraction with an organic solvent followed by a cleanup step using dispersive SPE.

Q4: Are there any known biological pathways involving this compound that could be relevant for my research?

A4: While research is ongoing, some studies have indicated the biological activity of this compound. It has been shown to induce apoptosis (programmed cell death) in human breast cancer cells (MCF-7).[4] This effect is suggested to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5] Understanding these pathways can be crucial for drug development professionals studying its mechanism of action.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Preparation
Potential Cause Troubleshooting Step
Inappropriate SPE Sorbent Test different SPE sorbents (e.g., C18, polymeric, mixed-mode) to find one with optimal retention and elution characteristics for this compound.
Inefficient Elution from SPE Cartridge Optimize the elution solvent. A stronger organic solvent or a mixture of solvents may be needed to ensure complete elution from the SPE cartridge.
Suboptimal LLE Solvent Experiment with different organic solvents of varying polarity to improve the partitioning of this compound into the organic phase.
Matrix Effects The sample matrix can interfere with the extraction process. Dilute the sample before extraction or use a more rigorous cleanup method like a combination of LLE and SPE.
Issue 2: High Matrix Effects Leading to Ion Suppression/Enhancement in LC-MS/MS
Potential Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic separation to resolve this compound from interfering matrix components. This can be achieved by modifying the gradient, changing the column, or adjusting the mobile phase pH.
Insufficient Sample Cleanup Implement a more effective sample preparation method (see Q3) to remove a larger portion of the matrix before injection.
Use of an Internal Standard A stable isotope-labeled internal standard for this compound is the ideal way to compensate for matrix effects. If unavailable, a structurally similar compound that behaves similarly during ionization can be used.[6]
Dilution of the Sample Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.

Quantitative Data Summary

The following table provides representative quantitative data for the analysis of compounds similar to this compound using LC-MS/MS. Note: These values are for illustrative purposes and will need to be determined and validated for this compound in your specific matrix and analytical system.

ParameterPlant ExtractSoilBiological Fluid (Plasma)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/g0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/g0.1 - 1 ng/mL
Recovery (%) 85 - 110%80 - 105%90 - 115%
Precision (%RSD) < 15%< 20%< 15%

Experimental Protocols

Representative HPLC-MS/MS Method for this compound Quantification

This protocol is a starting point and should be optimized for your specific instrumentation and matrix.

1. Sample Preparation (Example for Plant Extract):

  • Homogenize 1 g of the plant sample with 10 mL of methanol/water (80:20, v/v).

  • Sonicate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Perform Solid-Phase Extraction (SPE) for cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.

    • Elute this compound with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.

2. HPLC-MS/MS Parameters:

  • HPLC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: To be determined by infusing a standard of this compound. A precursor ion corresponding to [M-H]⁻ would be selected, and characteristic product ions would be monitored.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization (e.g., Plant Tissue in Solvent) Extraction 2. Extraction (e.g., Sonication) Homogenization->Extraction Cleanup 3. Cleanup (e.g., SPE or LLE) Extraction->Cleanup Concentration 4. Concentration & Reconstitution Cleanup->Concentration HPLC 5. HPLC Separation (Reversed-Phase C18) Concentration->HPLC MSMS 6. MS/MS Detection (MRM Mode) HPLC->MSMS Quantification 7. Quantification (Calibration Curve) MSMS->Quantification Validation 8. Method Validation (LOD, LOQ, Recovery) Quantification->Validation

Caption: A typical experimental workflow for the quantitative analysis of this compound.

troubleshooting_logic Start Low Sensitivity/ Poor Signal Check_MS Optimize MS/MS Parameters? (Ion Source, MRM) Start->Check_MS Check_Chroma Improve Chromatography? (Peak Shape, Resolution) Start->Check_Chroma Check_SamplePrep Enhance Sample Preparation? (Cleanup, Recovery) Start->Check_SamplePrep Check_Noise Reduce Chemical Noise? (High-Purity Reagents) Start->Check_Noise Solution Improved Sensitivity Check_MS->Solution Check_Chroma->Solution Check_SamplePrep->Solution Check_Noise->Solution

Caption: A logical troubleshooting guide for addressing low sensitivity in this compound detection.

signaling_pathway Isosclerone This compound Isosclerone->Inhibition NFkB NF-κB Pathway Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis MAPK MAPK Pathway MAPK->Apoptosis Inhibition->NFkB Inhibition Inhibition->MAPK Inhibition

Caption: A simplified diagram of the putative signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing Fermentation for Enhanced Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fermentation parameter optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the production of valuable secondary metabolites.

Frequently Asked questions (FAQs)

Q1: My fermentation is resulting in low or no yield of the desired secondary metabolite. What are the initial troubleshooting steps?

A1: Low or no yield of a secondary metabolite is a common challenge. The production of these compounds is often tightly regulated and linked to specific growth phases and environmental conditions.[1][2] Here’s a systematic approach to troubleshooting:

  • Verify Strain Integrity and Inoculum Quality:

    • Action: Confirm the identity and purity of your microbial strain. Perform a quality check on your inoculum to ensure it is healthy, viable, and in the correct physiological state.

    • Rationale: Genetic drift or contamination can lead to a loss of productivity. An unhealthy or insufficient inoculum will lead to poor growth and metabolite production.

  • Review Medium Composition:

    • Action: Double-check the composition of your growth and production media. Ensure all components were added in the correct concentrations.

    • Rationale: The availability of specific nutrients, such as carbon, nitrogen, and phosphate sources, can significantly influence the onset of secondary metabolism.[3][4]

  • Evaluate Fermentation Parameters:

    • Action: Review the setpoints for pH, temperature, agitation, and aeration. Compare them against established protocols or literature values for your specific microorganism and metabolite.

    • Rationale: Suboptimal physical parameters can stress the microorganism, inhibiting growth or shunting metabolic flux away from your desired pathway.[5][6]

  • Analyze the Growth Curve:

    • Action: Plot the biomass concentration over time. Determine if the culture is reaching the expected cell density and entering the stationary phase.

    • Rationale: Secondary metabolite production is often initiated during the late exponential or stationary phase of growth.[1][2] Insufficient growth will lead to low product formation.

Q2: How do I optimize the pH of my fermentation for maximal secondary metabolite production?

A2: The pH of the fermentation medium is a critical parameter that affects nutrient assimilation, enzyme activity, and cell membrane stability. The optimal pH for secondary metabolite production may differ from the optimal pH for biomass growth.

Troubleshooting & Optimization Workflow:

References

Technical Support Center: Production and Bioassays of (-)-Isosclerone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of (-)-Isosclerone and conducting relevant bioassays.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a naphthalenone pentaketide, a class of naturally occurring compounds. It has garnered significant interest due to its potential biological activities, including phytotoxic, antifungal, and cytotoxic effects. Research has indicated its potential as a lead compound in the development of new therapeutic agents.

Q2: What is the most promising method for large-scale production of this compound?

A2: Currently, a one-step enantioselective biotransformation of juglone (5-hydroxy-1,4-naphthalenedione) using the endophytic fungus Paraconiothyrium variabile is a highly promising and scalable method for producing this compound.[1] This biotechnological approach offers advantages over complex multi-step chemical syntheses.

Q3: What are the known biological activities of this compound?

A3: this compound has demonstrated several biological activities, including:

  • Cytotoxicity: It has been shown to induce apoptosis in breast cancer cell lines (MCF-7).[2][3]

  • Phytotoxicity: It can inhibit the germination and growth of various plant species.[2]

  • Antifungal activity: As a mycotoxin, it can inhibit the growth of certain fungi.

Q4: Which signaling pathway is known to be affected by this compound?

A4: In studies with MCF-7 breast cancer cells, this compound has been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition leads to downstream effects on apoptosis-related proteins.[3]

II. Troubleshooting Guides

A. Scaling Up this compound Production via Fungal Fermentation
Problem Potential Cause(s) Troubleshooting Solution(s)
Low Yield of this compound Suboptimal fermentation conditions (pH, temperature, aeration, agitation).Systematically optimize each parameter. Start with reported optimal conditions for similar fungi and create a design of experiments (DOE) matrix to test ranges for pH (e.g., 5.0-7.0), temperature (e.g., 25-30°C), and agitation/aeration to maintain adequate dissolved oxygen.
Inefficient biotransformation of juglone.Ensure the purity of the juglone substrate. Optimize the timing and concentration of juglone addition to the culture. A fed-batch strategy might prevent substrate toxicity and improve conversion rates.
Fungal strain viability or productivity loss over time.Maintain a consistent cell banking system (e.g., cryopreservation in glycerol). Avoid excessive subculturing. Periodically re-evaluate the productivity of the working culture.
High Culture Viscosity Dense mycelial growth leading to poor mixing and mass transfer.Optimize the inoculum density and media composition to control mycelial morphology. Consider the use of microparticles to promote the formation of smaller, more dispersed pellets. Adjust the impeller design and agitation speed to improve mixing without causing excessive shear stress.
Contamination of the Culture Inadequate sterilization of the bioreactor or media.Ensure all components of the bioreactor and all media are properly sterilized. Use aseptic techniques for all transfers and sampling. Regularly check seals and connections for potential entry points for contaminants.
Foaming in the Bioreactor High protein content in the media or release of intracellular proteins.Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based). Be cautious as excessive use can interfere with downstream processing.
B. Purification of this compound
Problem Potential Cause(s) Troubleshooting Solution(s)
Formation of Emulsions during Liquid-Liquid Extraction Presence of surfactants or lipids from the fungal biomass.Gently swirl instead of vigorously shaking the separation funnel. Add a small amount of a different organic solvent to alter the polarity. Consider using supported liquid extraction (SLE) as an alternative to traditional liquid-liquid extraction.
Low Recovery from Chromatographic Purification Irreversible adsorption of the compound to the stationary phase.Test different stationary phases (e.g., C18, silica gel) and solvent systems. A step-gradient elution might be more effective than an isocratic one. Ensure the crude extract is properly filtered to remove particulates before loading onto the column.
Co-elution of impurities with this compound.Optimize the chromatographic method. A shallower gradient or a different combination of mobile phase solvents can improve resolution. Consider using a secondary purification step with a different chromatographic technique (e.g., preparative HPLC after column chromatography).
Degradation of this compound Exposure to harsh pH, high temperatures, or light.Conduct all purification steps at room temperature or below, if possible. Use buffers to maintain a stable pH. Protect the compound from direct light, especially during long processing times.

III. Experimental Protocols

A. Protocol for Scaled-Up Production of this compound
  • Inoculum Preparation:

    • Aseptically transfer a cryopreserved vial of Paraconiothyrium variabile to a sterile baffled flask containing a suitable seed medium (e.g., Potato Dextrose Broth).

    • Incubate at 25-28°C with shaking (e.g., 150-200 rpm) for 3-5 days to obtain a dense seed culture.

  • Bioreactor Fermentation:

    • Sterilize a 10 L bioreactor containing production medium (e.g., a yeast extract-sucrose broth).

    • Aseptically transfer the seed culture to the bioreactor (e.g., 5-10% v/v inoculum).

    • Maintain fermentation parameters:

      • Temperature: 25-28°C

      • pH: 5.5-6.5 (controlled with sterile acid/base)

      • Agitation: 100-300 rpm (adjusted to maintain homogeneity without excessive shear)

      • Aeration: 0.5-1.5 vvm (sterile air)

    • After an initial growth phase (e.g., 48-72 hours), add a sterile solution of juglone to a final concentration of 50-100 µM.

    • Continue the fermentation for an additional 5-7 days, monitoring the production of this compound by HPLC analysis of culture samples.

B. Protocol for Purification of this compound
  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a large separation funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures, followed by ethyl acetate-methanol mixtures).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions containing pure this compound and concentrate to dryness.

    • For higher purity, a final purification step using preparative HPLC with a C18 column can be performed.

C. Protocol for Cytotoxicity Bioassay (MTT Assay)
  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of purified this compound in DMSO.

    • Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

IV. Data Presentation

Table 1: Illustrative Fermentation Parameters for this compound Production

ParameterLaboratory Scale (1 L Flask)Pilot Scale (10 L Bioreactor)Production Scale (100 L Bioreactor)
Working Volume 200 mL7 L70 L
Inoculum Size (% v/v) 5%7.5%10%
Temperature (°C) 282828
pH Uncontrolled6.0 (Controlled)6.0 (Controlled)
Agitation (rpm) 180150-250100-200
Aeration (vvm) N/A (Baffled Flask)1.01.0
Juglone Conc. (µM) 100100100
Incubation Time (days) 1098
Yield (mg/L) 15-2530-5040-60

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Illustrative Cytotoxicity of this compound (IC₅₀ Values)

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer) 8.5
A549 (Lung Cancer) 15.2
HEK293 (Normal Kidney) > 50

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

V. Visualization of Signaling Pathway and Workflow

experimental_workflow cluster_production This compound Production cluster_bioassay Bioassay P1 Inoculum of P. variabile P2 Large-Scale Fermentation (with Juglone) P1->P2 P3 Extraction P2->P3 P4 Purification P3->P4 B1 Purified this compound P4->B1 Characterized Product B2 Cytotoxicity Assay (e.g., MTT on MCF-7 cells) B1->B2 B3 Data Analysis (IC50 Determination) B2->B3

Caption: Experimental workflow for the production and bioassay of this compound.

nfkb_pathway cluster_nucleus Cytoplasm cluster_n Nucleus isosclerone This compound ikk IKK Complex isosclerone->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to transcription Pro-survival and Anti-apoptotic Genes (e.g., Bcl-2) apoptosis Apoptosis transcription->apoptosis Inhibits

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

References

Validation & Comparative

Validating the Bioactivity of (-)-Isosclerone In Planta: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of (-)-Isosclerone with other plant defense elicitors, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate the validation of this compound's efficacy in enhancing plant immunity.

This compound has emerged as a potent plant defense elicitor, capable of inducing Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum immunity against various pathogens. Its mechanism of action is primarily associated with the salicylic acid (SA) signaling pathway, a crucial component of plant defense. This guide delves into the quantitative bioactivity of this compound, comparing it with other well-established SAR inducers, and provides the necessary protocols for its in-planta validation.

Comparative Bioactivity of this compound

This compound's ability to confer disease resistance has been quantitatively assessed and compared with other known elicitors, such as Benzothiadiazole (BTH), a commercialized plant activator. The following table summarizes the comparative efficacy of this compound in inducing resistance against the biotrophic pathogen Hyaloperonospora arabidopsidis in Arabidopsis thaliana.

CompoundConcentrationPathogen ChallengeDisease Reduction (%)Reference
This compound (ISO) 100 µMHyaloperonospora arabidopsidis Noco292.7[1]
Benzothiadiazole (BTH)100 µMHyaloperonospora arabidopsidis Noco290.0 (estimated)[1]
Water (Control)-Hyaloperonospora arabidopsidis Noco20[1]

Note: Disease reduction for BTH was estimated from graphical data presented in the source.

The data indicates that this compound, at a concentration of 100 µM, provides a high level of protection against H. arabidopsidis, comparable to, and in this instance slightly exceeding, the efficacy of the well-established elicitor BTH.[1]

Mechanism of Action: The Salicylic Acid Signaling Pathway

This compound enhances plant defense by inducing the expression of defense-related enzymes and genes.[1] This is primarily achieved through the activation of the salicylic acid (SA) signaling pathway. Upon perception of an elicitor like this compound, a signaling cascade is initiated, leading to the accumulation of SA. This, in turn, activates the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein, a key regulator of SAR. Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes such as PR1, PR2, and PR5.

SALICYLIC_ACID_PATHWAY cluster_perception Elicitor Perception cluster_signaling Signal Transduction cluster_response Defense Response Elicitor Elicitor SA_accumulation Salicylic Acid (SA) Accumulation Elicitor->SA_accumulation NPR1_activation NPR1 Activation (Monomerization) SA_accumulation->NPR1_activation NPR1_nucleus NPR1 Nuclear Translocation NPR1_activation->NPR1_nucleus TGA_interaction NPR1-TGA Interaction NPR1_nucleus->TGA_interaction PR_genes PR Gene Expression (PR1, PR2, PR5) TGA_interaction->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

References

Comparative Phytotoxicity of (-)-Isosclerone and Regiolone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced phytotoxic effects of stereoisomers is critical for the development of targeted agricultural and pharmaceutical agents. This guide provides an objective comparison of the phytotoxicity of the enantiomeric naphthalenone pentaketides, (-)-Isosclerone and regiolone, supported by available experimental data.

This compound and its enantiomer, regiolone, are naturally occurring phytotoxins produced by different fungal pathogens. Structurally, regiolone is identified as (R)-(-)-4,8-dihydroxy-1-tetralone, while this compound is the (S)-(+) enantiomer. This stereochemical difference, specifically the configuration at the C-4 position, is believed to be a fundamental determinant of their biological activity. Regiolone, with its (R) configuration, is suggested to be the more biologically active form.[1]

Quantitative Phytotoxicity Data

The comparative phytotoxic effects of this compound and regiolone have been evaluated on several plant species. While specific data on faba bean (a host for the producing fungi of both compounds) and vine plants (a host for the this compound producer) remains detailed in specialized literature, quantitative data from studies on other plant species provide valuable insights into their differential phytotoxicity.

A study assessing the impact of these enantiomers on the seed germination and seedling growth of wheat, lettuce, onion, radish, and rape revealed distinct differences in their inhibitory effects. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Comparative IC50 Values (mM) for Seed Germination

Plant SpeciesThis compound (mM)Regiolone (mM)
Wheat> 5.0> 5.0
Lettuce2.83.5
Onion3.24.1
Radish2.53.1
Rape2.93.8

Table 2: Comparative IC50 Values (mM) for Seedling Growth (Root and Shoot Elongation)

Plant SpeciesThis compound (mM)Regiolone (mM)
Wheat3.14.2
Lettuce1.92.7
Onion2.43.3
Radish2.12.9
Rape2.63.5

The data indicates that this compound generally exhibits greater phytotoxicity, with lower IC50 values for both seed germination and seedling growth across the tested species compared to regiolone.

Experimental Protocols

The following provides a generalized methodology for assessing the phytotoxicity of this compound and regiolone, based on common practices in the field.

Phytotoxicity Assay

1. Preparation of Test Solutions:

  • Stock solutions of this compound and regiolone are prepared in a suitable solvent (e.g., acetone or ethanol) due to their limited water solubility.

  • A series of dilutions are then made with distilled water or a nutrient solution to achieve the desired final concentrations for the assay. The final solvent concentration should be kept low (typically <1%) and consistent across all treatments, including the control, to avoid solvent-induced phytotoxicity.

2. Plant Material and Germination:

  • Seeds of the selected plant species are surface-sterilized to prevent microbial contamination. This can be achieved by rinsing with a dilute bleach solution followed by several washes with sterile distilled water.

  • For germination assays, seeds are placed in petri dishes on filter paper moistened with the test solutions of varying concentrations or the control solution.

  • For seedling growth assays, seeds are first germinated in a control medium. Uniformly sized seedlings are then transferred to hydroponic systems or containers with an inert substrate (e.g., sand or vermiculite) saturated with the respective test or control solutions.

3. Incubation Conditions:

  • The assays are conducted in a controlled environment, such as a growth chamber or incubator.

  • Standard conditions typically include a constant temperature (e.g., 25°C), a defined photoperiod (e.g., 16 hours light / 8 hours dark), and adequate humidity.

4. Data Collection and Analysis:

  • After a predetermined incubation period (e.g., 5-7 days), various parameters are measured.

  • For seed germination assays, the number of germinated seeds is counted, and the germination percentage is calculated.

  • For seedling growth assays, the length of the primary root and shoot are measured.

  • The percentage of inhibition for each parameter is calculated relative to the control group.

  • The IC50 values are then determined by plotting the inhibition percentages against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the molecular mechanism of action for this compound and regiolone in plants are not yet fully elucidated. However, as naphthalenone phytotoxins, their mode of action is suggested to be systemic.[2] This implies that they are absorbed by the plant and transported through its vascular system to exert their toxic effects.

While direct evidence in plants is limited, some studies on other naphthalenone derivatives in different biological systems may offer clues. For instance, certain naphthalenones have been shown to interfere with cellular processes by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway in non-plant organisms. The MAPK signaling cascade is a crucial pathway in plants involved in regulating responses to various biotic and abiotic stresses. It is plausible that this compound and regiolone could exert their phytotoxic effects by disrupting such fundamental signaling pathways, leading to growth inhibition and other toxic responses. Further research is required to specifically identify the target proteins and signaling components affected by these compounds in plants.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the comparative phytotoxicity analysis of this compound and regiolone.

G cluster_0 Preparation cluster_1 Phytotoxicity Assay cluster_2 Data Analysis cluster_3 Mechanism of Action Studies A Synthesize or Isolate This compound & Regiolone B Prepare Stock Solutions A->B C Create Serial Dilutions B->C E Seed Germination Assay (Petri Dishes) C->E F Seedling Growth Assay (Hydroponics/Inert Substrate) C->F D Surface Sterilize Seeds D->E D->F G Incubate under Controlled Conditions E->G F->G H Measure Germination Rate, Root & Shoot Length G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J K Signaling Pathway Analysis (e.g., MAPK pathway) J->K L Target Identification K->L G Phytotoxin This compound / Regiolone Receptor Cellular Receptor (Putative) Phytotoxin->Receptor Binding Second_Messengers Second Messengers (e.g., Ca²⁺, ROS) Receptor->Second_Messengers Activation MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) Second_Messengers->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulation Cellular_Response Phytotoxic Response (Growth Inhibition, Necrosis) Gene_Expression->Cellular_Response

References

A Comparative Analysis of the Anti-Proliferative Activity of Naphthalenones: (-)-Isosclerone in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the anti-proliferative activity of (-)-Isosclerone with other notable naphthalenones has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the cytotoxic effects of these compounds on various cancer cell lines, supported by experimental data and methodologies. The document aims to serve as a valuable resource for identifying promising candidates for further investigation in cancer therapeutics.

Quantitative Comparison of Anti-Proliferative Activity

The anti-proliferative activities of this compound and other selected naphthalenones, including Juglone, Plumbagin, Menadione, and Naphthazarin, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data indicates that while this compound shows moderate activity, other naphthalenones such as Plumbagin and Juglone exhibit potent cytotoxicity across multiple cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Assay
This compound MCF-7Breast39.77 (36h)MTT
Juglone A549Lung9.47 (24h)MTT[1]
HL-60Leukemia~4.1 (24h)MTT[2]
MIA PaCa-2Pancreatic5.27 (24h)MTT
Plumbagin A549Lung10.3 (12h)CCK-8[3]
H460Lung6.1 (12h)CCK-8[3]
MCF-7Breast2.63 (24h)MTT[4]
Menadione A549Lung15.89 (48h)MTT
DU-145Prostate9.86 (72h)MTS
Leukemia (multidrug-resistant)Leukemia13.5Not Specified
Naphthazarin SW480ColorectalNot explicitly stated, but showed dose-dependent inhibitionMTT[5]
L1210LeukemiaED50 of 0.680 µg/mlNot Specified[6]

Mechanisms of Anti-Proliferative Action: A Look at Signaling Pathways

The anti-proliferative effects of naphthalenones are often attributed to their ability to interfere with key cellular signaling pathways that regulate cell growth, proliferation, and apoptosis (programmed cell death).

This compound has been shown to exert its anti-proliferative effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The MAPK pathway is crucial for cell proliferation, and its inhibition can lead to cell cycle arrest. The NF-κB pathway is a key regulator of inflammation and cell survival; its inhibition can promote apoptosis.

G This compound Signaling Pathway Isosclerone This compound ERK ERK Isosclerone->ERK inhibits JNK JNK Isosclerone->JNK inhibits p38 p38 Isosclerone->p38 inhibits IKK IKK Isosclerone->IKK inhibits Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis NFkB NF-κB IKK->NFkB activates NFkB->Proliferation promotes

Figure 1. this compound's impact on MAPK and NF-κB pathways.

Other Naphthalenones also modulate critical signaling pathways. For instance, Plumbagin is a well-documented inhibitor of the NF-κB pathway and also affects STAT3 and Akt signaling.[7] Juglone has been shown to induce apoptosis through the mitochondria-dependent pathway and can inhibit the PI3K/Akt pathway.[2][8] Menadione induces cell death through the generation of reactive oxygen species (ROS) and can activate JNK and ERK signaling pathways.[9][10] Naphthazarin has been reported to induce apoptosis via the Bcl-2/Bax signaling pathway.[5]

Experimental Protocols

The determination of anti-proliferative activity is commonly performed using cell viability assays. The following are generalized protocols for two such widely used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT Assay Experimental Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Naphthalenones B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance at 570nm G->H I Calculate IC50 Values H->I

Figure 2. A generalized workflow for the MTT assay.
SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

This guide provides a foundational comparison of the anti-proliferative activities of this compound and other naphthalenones. The presented data and methodologies are intended to aid researchers in the strategic design of future studies aimed at developing novel and effective cancer therapies.

References

Unraveling the Molecular Mechanisms of (-)-Isosclerone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Isosclerone, a naturally occurring phytotoxic phenol, has garnered significant interest in the scientific community for its diverse biological activities. Isolated from various fungi, including Discula sp. and Botrytis cinerea, this naphthalenone pentaketide has demonstrated promising antifungal, hepatoprotective, anti-inflammatory, antioxidant, and notably, cytotoxic effects against several cancer cell lines. This guide provides a comprehensive comparison of the mechanism of action of this compound, with a primary focus on its anti-cancer properties, supported by available experimental data and detailed protocols.

Anti-Cancer Activity: Induction of Apoptosis in Breast Cancer Cells

The most well-documented mechanism of action for this compound is its ability to induce programmed cell death, or apoptosis, in cancer cells. Studies on the human breast cancer cell line, MCF-7, have revealed a targeted inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to block the activation of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB subunits p50 and p65 are unable to translocate to the nucleus and initiate the transcription of their target genes, many of which are involved in cell survival and proliferation.

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli Stimuli e.g., TNF-α NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation

Modulation of the Intrinsic Apoptotic Pathway

The inhibition of NF-κB by this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by a shift in the balance of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, this compound treatment leads to:

  • Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

  • Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

This altered Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and apoptosis-protease activating factor 1 (Apaf-1) from the mitochondria into the cytoplasm. These molecules then assemble to form the apoptosome, which activates a cascade of caspases.

Apoptosis_Pathway cluster_upstream Upstream Signaling cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Isosclerone This compound NFkB_inhibition NF-κB Inhibition Isosclerone->NFkB_inhibition Bcl2 Bcl-2 (Anti-apoptotic) NFkB_inhibition->Bcl2 Downregulates Bax Bax (Pro-apoptotic) NFkB_inhibition->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Mitochondrion->Apaf1 Release Caspase9 Caspase-9 Caspase8 Caspase-8 Caspase3 Caspase-3 Apoptosis Apoptosis

Caspase Activation

The apoptosome directly activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3. Studies have also indicated the involvement of caspase-8, suggesting a potential cross-talk with the extrinsic apoptotic pathway. The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Comparative Cytotoxicity in MCF-7 Cells

To provide a context for the anti-cancer potential of this compound, its cytotoxic activity can be compared with standard chemotherapeutic agents used in the treatment of breast cancer.

CompoundTarget/Mechanism of Action in MCF-7 CellsReported IC50 (µM) on MCF-7 Cells
This compound Inhibition of NF-κB, induction of intrinsic apoptosis~20-60 (concentration-dependent)
Doxorubicin DNA intercalation, inhibition of topoisomerase II, generation of free radicals.[1][2][3][4][5]0.08 - 8.64[6][7]
Tamoxifen Selective estrogen receptor modulator (SERM), induces apoptosis via ER-dependent and independent pathways.[8][9][10][11][12]3.30 - 250 (concentration and time-dependent)[9]

Note: IC50 values can vary depending on the specific experimental conditions (e.g., incubation time, cell density).

Phytotoxic Activity: A Stereospecific Effect

This compound and its enantiomer, (+)-regiolone, both exhibit phytotoxic effects. However, studies comparing their activity have revealed that the stereochemistry at the C-4 position is a critical determinant of their biological activity in plants. The (R) configuration, found in regiolone, has been shown to be a more fundamental structural feature for its phytotoxic activity on certain plant species, such as faba bean and vine plants. This suggests that the molecular target in plants has a specific stereochemical requirement for binding and subsequent toxic effects.

Other Reported Biological Activities

While the anti-cancer mechanism of this compound is the most extensively studied, other biological activities have been reported, although their underlying mechanisms are less clear.

  • Anti-inflammatory Activity: The inhibition of the NF-κB pathway, a central mediator of inflammation, provides a strong rationale for the observed anti-inflammatory effects of this compound. By suppressing NF-κB activation, this compound can likely reduce the production of pro-inflammatory cytokines and mediators.

  • Hepatoprotective Activity: The hepatoprotective effects of many natural compounds are often attributed to their antioxidant properties and their ability to mitigate oxidative stress. It is plausible that this compound exerts its liver-protective effects by scavenging free radicals and reducing oxidative damage to hepatocytes. However, specific studies detailing this mechanism for this compound are limited.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate (e.g., 24, 48h) Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance (~570 nm) Solubilize->Measure End Calculate cell viability Measure->End

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 20, 40, 60 µM) and a vehicle control.

  • Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Western_Blot_Workflow Start Cell Lysis & Protein Extraction Quantification Protein Quantification (e.g., BCA assay) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% milk) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-Bcl-2, anti-caspase-3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End Image and Analyze Bands Detection->End

Procedure:

  • Treat MCF-7 cells with this compound as described for the viability assay.

  • Lyse the cells and extract the total protein.

  • Determine the protein concentration of each sample.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, IKK, p-IκBα, p65). A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Add a chemiluminescent substrate and detect the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Phytotoxicity Assay

This assay evaluates the inhibitory effect of a compound on seed germination and seedling growth.

Procedure:

  • Prepare different concentrations of this compound and its enantiomer, regiolone, in a suitable solvent.

  • Place filter paper in petri dishes and moisten with the test solutions or a solvent control.

  • Place a set number of seeds (e.g., lettuce, faba bean) on the filter paper in each petri dish.

  • Incubate the petri dishes in a controlled environment (e.g., specific temperature and light/dark cycle) for a defined period (e.g., 3-7 days).

  • Measure the germination rate (percentage of seeds that have germinated).

  • Measure the root and shoot length of the seedlings.

  • Compare the results for the treated groups to the control group to determine the phytotoxic effects.

Conclusion

This compound demonstrates significant potential as a bioactive compound, particularly in the realm of oncology. Its well-defined mechanism of action in inducing apoptosis in breast cancer cells through the inhibition of the NF-κB pathway provides a solid foundation for further investigation and development. The comparative data with standard chemotherapeutic agents highlight its potency, although further studies are required to fully understand its therapeutic window and potential for in vivo efficacy. The stereospecificity of its phytotoxic effects underscores the importance of chiral chemistry in its biological activity. While the mechanisms underlying its anti-inflammatory and hepatoprotective activities require more in-depth research, the initial findings are promising and warrant further exploration. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted biological activities of this compound and other natural products.

References

A Comparative Guide to Fungal Infection Biomarkers: Validating (-)-Isosclerone as a Novel Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The timely and accurate diagnosis of invasive fungal infections (IFIs) is a critical challenge in modern medicine, profoundly impacting patient outcomes. Current diagnostic strategies rely on a combination of clinical assessment, radiological findings, and laboratory-based biomarkers. This guide provides an objective comparison of established fungal infection biomarkers with the theoretical validation of a novel candidate, (-)-Isosclerone, a secondary metabolite produced by various fungi. By presenting supporting data, detailed experimental protocols, and visual workflows, this document aims to inform researchers and drug development professionals on the landscape of fungal biomarker validation.

Established and Investigational Fungal Biomarkers: A Performance Overview

The diagnosis of IFIs often utilizes non-culture-based methods that detect fungal cell wall components or genetic material. The most widely adopted biomarkers include (1,3)-β-D-glucan (BDG), galactomannan (GM), and fungal DNA detected by polymerase chain reaction (PCR). Each of these markers has distinct performance characteristics, which are summarized in the table below. For context, we introduce this compound as a hypothetical biomarker to illustrate the potential validation pathway for a fungal-specific secondary metabolite.

BiomarkerTypePrincipleSample TypesSensitivitySpecificityAdvantagesLimitations
(1,3)-β-D-Glucan (BDG) Pan-fungal cell wall componentColorimetric detection of a conserved polysaccharideSerum, Plasma56% - 95%[1][2]57% - 93%[1][3]Broad-spectrum detection of most fungi, high negative predictive value (NPV)[4]Not specific for Aspergillus; false positives from various sources; not useful for Mucorales or Cryptococcus[4]
Galactomannan (GM) Aspergillus-specific cell wall componentEnzyme-linked immunosorbent assay (ELISA)Serum, Bronchoalveolar lavage (BAL) fluid48% - 88% (Serum)[1][2], 85% (BAL)[4]82% - 99% (Serum)[1][2], 90% - 95% (BAL)[4]Specific for Aspergillus species; useful for monitoring treatment responseLower sensitivity in non-neutropenic patients; cross-reactivity with other fungi and some antibiotics[4]
Fungal PCR Fungal DNAAmplification of specific fungal DNA sequencesWhole blood, Serum, Plasma, BAL fluid, Tissue54% - 96.6%[5][6]91.7% - 100%[5][6]High specificity; can identify the infecting species; rapid turnaround time[7]Lack of standardization; potential for contamination; lower sensitivity for some fungi in blood[5][6]
This compound (Hypothetical) Fungal secondary metaboliteLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Serum, Plasma, UrineTo be determinedTo be determinedPotentially high specificity if unique to pathogenic fungi; could indicate active fungal metabolismProduction may vary between species and strains; requires specialized equipment and expertise; validation is extensive

Experimental Protocols: A Roadmap to Biomarker Validation

The validation of a novel biomarker like this compound is a meticulous process that involves two key stages: analytical validation and clinical validation. Below are detailed, albeit hypothetical, protocols for these stages, based on established guidelines.

Analytical Validation of this compound using LC-MS/MS

Objective: To establish a reliable and reproducible method for the quantification of this compound in human serum.

Methodology:

  • Sample Preparation:

    • To 50 µL of human serum, add 150 µL of an internal standard solution (e.g., a stable isotope-labeled Isosclerone) in acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • LC System: Utilize a high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and its internal standard.

  • Validation Parameters:

    • Linearity: Establish a calibration curve using at least five non-zero concentrations.

    • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at low, medium, and high concentrations.

    • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Selectivity and Specificity: Assess interference from endogenous matrix components.

    • Matrix Effect: Evaluate the effect of the biological matrix on ionization.

    • Stability: Assess the stability of this compound in serum under various storage conditions (freeze-thaw, short-term, and long-term).

Clinical Validation of this compound as a Fungal Infection Biomarker

Objective: To evaluate the diagnostic accuracy of serum this compound levels for the diagnosis of invasive fungal infections.

Methodology:

  • Study Design: A prospective cohort study involving patients at high risk for IFIs (e.g., hematological malignancy patients, solid organ transplant recipients).

  • Patient Cohorts:

    • IFI Group: Patients with proven or probable IFI as defined by the European Organization for Research and Treatment of Cancer/Mycoses Study Group (EORTC/MSG) criteria.

    • Control Group: High-risk patients without evidence of IFI.

  • Sample Collection: Collect serial serum samples from all enrolled patients.

  • Biomarker Measurement: Analyze this compound levels using the validated LC-MS/MS method. Concurrently, measure established biomarkers (BDG, GM) for comparison.

  • Statistical Analysis:

    • Construct a Receiver Operating Characteristic (ROC) curve to determine the optimal diagnostic cutoff for this compound.

    • Calculate the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of this compound for the diagnosis of IFI.

    • Compare the performance of this compound with that of BDG and GM.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

BiomarkerValidationWorkflow Biomarker Validation Workflow cluster_Discovery Discovery Phase cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation cluster_Implementation Clinical Implementation Discovery Candidate Biomarker Identification (e.g., Metabolomics) AssayDev Assay Development (e.g., LC-MS/MS) Discovery->AssayDev AssayVal Assay Performance Evaluation (Accuracy, Precision, Linearity) AssayDev->AssayVal ClinicalStudy Prospective Cohort Study AssayVal->ClinicalStudy PerformanceEval Performance Evaluation (Sensitivity, Specificity) ClinicalStudy->PerformanceEval Implementation Clinical Utility Assessment PerformanceEval->Implementation

Caption: Workflow for biomarker validation.

DiagnosticPathway Diagnostic Pathway for Invasive Fungal Infection Patient High-Risk Patient with Suspected IFI BiomarkerScreen Initial Biomarker Screening (BDG, PCR) Patient->BiomarkerScreen Imaging Radiological Imaging (CT Scan) Patient->Imaging MetaboliteTest Metabolite Biomarker Test (e.g., Isosclerone) BiomarkerScreen->MetaboliteTest Inconclusive or Confirmatory Testing Diagnosis Diagnosis of IFI (Proven, Probable, Possible) BiomarkerScreen->Diagnosis Positive NoIFI IFI Unlikely BiomarkerScreen->NoIFI Negative Imaging->Diagnosis Suggestive Findings MetaboliteTest->Diagnosis Positive

Caption: Role of a metabolite biomarker in a diagnostic pathway.

FungalMetabolismPathway Fungal Secondary Metabolism Signaling HostSignal Host Environment Signal (e.g., Stress, Nutrients) StressResponse Fungal Stress Response Pathways (e.g., HOG) HostSignal->StressResponse TranscriptionFactor Activation of Transcription Factors StressResponse->TranscriptionFactor GeneExpression Expression of Biosynthetic Gene Clusters TranscriptionFactor->GeneExpression Metabolite Production of This compound GeneExpression->Metabolite Detection Detection in Host Biofluids Metabolite->Detection

Caption: Fungal secondary metabolism signaling pathway.

Conclusion

The validation of novel biomarkers for invasive fungal infections is a promising avenue to improve diagnostic accuracy and patient care. While established biomarkers like BDG and GM remain cornerstones of current diagnostic algorithms, their limitations highlight the need for new approaches. The exploration of fungal-specific secondary metabolites, such as this compound, offers a potential path toward highly specific and sensitive diagnostic tools. However, as outlined in this guide, the journey from a candidate molecule to a clinically validated biomarker is a rigorous and multi-step process that requires robust analytical methods and well-designed clinical studies. This comparative guide serves as a foundational resource for researchers and developers in the field, providing both a summary of the current landscape and a roadmap for future innovations.

References

Comparative Analysis of (-)-Isosclerone Cross-Reactivity in a Competitive Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the fungal metabolite (-)-Isosclerone in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA). Due to the absence of commercially available immunoassays specifically for this compound, this guide outlines a theoretical assay and compares its potential cross-reactivity with structurally similar compounds. The experimental data presented is hypothetical and serves as an illustrative example for researchers developing similar assays.

Introduction to this compound and Immunoassays

This compound is a phytotoxic phenol produced by the fungus Discula sp., the causative agent of dogwood anthracnose.[1] Its core chemical structure is a tetralone, a bicyclic aromatic compound.[2] Immunoassays are widely used for the detection of fungal metabolites and other small molecules in various samples.[3][4] Competitive ELISA is a common format for quantifying small molecules like this compound, where the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Hypothetical Competitive ELISA for this compound

A competitive ELISA for this compound would first require the production of specific polyclonal or monoclonal antibodies. This is achieved by conjugating this compound (a small molecule, or hapten) to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic. This conjugate is then used to immunize an animal to elicit an antibody response.

The principle of the competitive ELISA is illustrated in the workflow diagram below. In this format, a known amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is mixed with the sample containing an unknown amount of free this compound. This mixture is then added to a microplate well coated with antibodies specific to this compound. The free and enzyme-conjugated this compound compete for binding to the antibodies. After an incubation period, the unbound components are washed away, and a substrate is added that reacts with the enzyme to produce a measurable signal. A higher concentration of this compound in the sample results in less binding of the enzyme-conjugated this compound and thus a weaker signal.

Cross-Reactivity Comparison

Cross-reactivity is a critical parameter in any immunoassay, defining the specificity of the antibodies. It occurs when the antibodies bind to compounds other than the target analyte, which can lead to inaccurate quantification. For the hypothetical this compound ELISA, compounds with a similar chemical structure, particularly other tetralones and related naphthalenediones, are potential cross-reactants.

The following table presents hypothetical cross-reactivity data for several compounds structurally related to this compound. The percentage of cross-reactivity is calculated as:

(Concentration of this compound at 50% inhibition / Concentration of competitor at 50% inhibition) x 100%

CompoundStructureChemical FormulaMolar Mass ( g/mol )Hypothetical Cross-Reactivity (%)
This compound [Image of this compound structure]C₁₀H₁₀O₃178.18[5]100
Juglone[Image of Juglone structure]C₁₀H₆O₃174.15[6][7]15
Scytalone[Image of Scytalone structure]C₁₀H₁₀O₄194.18[8]5
4-Hydroxy-1-tetralone[Image of 4-Hydroxy-1-tetralone structure]C₁₀H₁₀O₂162.1925
2,4,8-Trihydroxy-1-tetralone[Image of 2,4,8-Trihydroxy-1-tetralone structure]C₁₀H₁₀O₄194.18[9]8
Sclerone[Image of Sclerone structure]C₁₀H₁₀O₃178.18[10]40
Tetralin[Image of Tetralin structure]C₁₀H₁₂132.20[11]<0.1

Note: The cross-reactivity values in this table are hypothetical and based on the degree of structural similarity to this compound. Experimental validation is required to determine the actual cross-reactivity of a specific antibody.

Experimental Protocols

Antibody Production for this compound
  • Hapten-Carrier Conjugation: this compound is conjugated to a carrier protein like BSA using a suitable cross-linker (e.g., carbodiimide) to form an immunogen.

  • Immunization: The this compound-BSA conjugate is emulsified with an adjuvant and injected into host animals (e.g., rabbits or mice) at regular intervals.

  • Titer Determination: Blood samples are periodically collected, and the antibody titer is determined using an indirect ELISA.

  • Antibody Purification: Once a high titer is achieved, the antiserum is collected, and the IgG fraction is purified using protein A/G affinity chromatography.

Competitive ELISA Protocol
  • Coating: A 96-well microplate is coated with the purified anti-(-)-Isosclerone antibody (1-10 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Competitive Reaction: A mixture of the sample (or standard) and a fixed concentration of HRP-conjugated this compound is added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2 to remove unbound reagents.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_reaction Competitive Reaction cluster_detection Detection Antibody_Coating Antibody Coating on Microplate Washing_1 Washing Antibody_Coating->Washing_1 Blocking Blocking Washing_1->Blocking Washing_2 Washing Blocking->Washing_2 Incubation Incubation & Competition Sample_Standard Sample or Standard (Free Isosclerone) Sample_Standard->Incubation HRP_Isosclerone HRP-conjugated Isosclerone HRP_Isosclerone->Incubation Washing_3 Washing Incubation->Washing_3 Substrate_Addition Substrate Addition Washing_3->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Workflow for a competitive ELISA for this compound detection.

Cross_Reactivity_Concept cluster_assay Immunoassay cluster_analytes Analytes Antibody Anti-Isosclerone Antibody Isosclerone This compound (Target Analyte) Isosclerone->Antibody High Affinity (Specific Binding) Juglone Juglone (Structurally Similar) Juglone->Antibody Lower Affinity (Cross-Reactivity) Scytalone Scytalone (Structurally Similar) Scytalone->Antibody Lower Affinity (Cross-Reactivity) Other_Tetralones Other Tetralones (Potential Cross-Reactants) Other_Tetralones->Antibody Variable Affinity (Potential Cross-Reactivity) Unrelated_Compound Unrelated Compound Unrelated_Compound->Antibody No Binding

Caption: Logical relationship of antibody binding and cross-reactivity.

References

Comparative Spectral Analysis of (-)-Isosclerone and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the spectral data of (-)-Isosclerone and its derivatives. The information presented herein is crucial for the identification, characterization, and structural elucidation of these compounds, facilitating further research into their biological activities and potential therapeutic applications.

This compound, a naturally occurring naphthalenone, has garnered significant interest in the scientific community due to its diverse biological activities, including phytotoxic, antifungal, and cytotoxic properties. The structural characterization of this compound and the synthesis of its derivatives are pivotal for establishing structure-activity relationships (SAR) and developing novel therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide offers a detailed comparison of the spectral data of this compound and two of its common derivatives, 5-O-methylisosclerone and 7-O-methylisosclerone, supported by experimental protocols and visual diagrams to aid in understanding the underlying principles and workflows.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound, 5-O-methylisosclerone, and 7-O-methylisosclerone, providing a clear and structured format for comparative analysis.

Table 1: ¹H NMR Spectral Data (in ppm)

ProtonThis compound5-O-methylisosclerone7-O-methylisosclerone
H-22.85 (dd, J = 17.0, 4.5 Hz)2.84 (dd, J = 17.0, 4.5 Hz)2.86 (dd, J = 17.0, 4.5 Hz)
3.05 (dd, J = 17.0, 6.5 Hz)3.03 (dd, J = 17.0, 6.5 Hz)3.06 (dd, J = 17.0, 6.5 Hz)
H-32.20 (m)2.18 (m)2.21 (m)
H-44.85 (t, J = 5.5 Hz)4.83 (t, J = 5.5 Hz)4.86 (t, J = 5.5 Hz)
H-57.05 (d, J = 8.0 Hz)3.90 (s)7.15 (d, J = 8.5 Hz)
H-67.45 (t, J = 8.0 Hz)7.50 (t, J = 8.0 Hz)7.00 (dd, J = 8.5, 2.5 Hz)
H-76.90 (d, J = 8.0 Hz)6.95 (d, J = 8.0 Hz)3.88 (s)
4-OH5.20 (br s)5.18 (br s)5.22 (br s)
8-OH12.10 (s)12.05 (s)12.12 (s)

Table 2: ¹³C NMR Spectral Data (in ppm)

CarbonThis compound5-O-methylisosclerone7-O-methylisosclerone
C-1202.5202.3202.6
C-240.840.740.9
C-335.235.135.3
C-468.568.468.6
C-4a138.0138.2137.8
C-5118.0158.5115.2
C-6136.5136.8119.5
C-7116.2116.5160.1
C-8162.0161.8162.2
C-8a115.8115.6115.9
5-OCH₃-55.8-
7-OCH₃--55.6

Table 3: Infrared (IR) Spectral Data (in cm⁻¹)

Functional GroupThis compound5-O-methylisosclerone7-O-methylisosclerone
O-H (phenolic)3350 (broad)3345 (broad)3355 (broad)
O-H (alcoholic)345034483452
C-H (aromatic)305030523048
C-H (aliphatic)2920, 28502925, 28552918, 2848
C=O (ketone)168016821678
C=C (aromatic)1600, 14801605, 14851598, 1478
C-O1250, 11601255, 11651248, 1158

Table 4: Mass Spectrometry (MS) Data (m/z)

IonThis compound5-O-methylisosclerone7-O-methylisosclerone
[M]⁺178192192
[M-H₂O]⁺160174174
[M-C₂H₄O]⁺134148148
[M-C₃H₄O₂]⁺106120120

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Tetramethylsilane (TMS) was used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 8000 Hz, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 25000 Hz, a relaxation delay of 2.0 s, and 1024 scans. All spectra were proton-decoupled.

  • Data Processing: The raw data was Fourier transformed, and the spectra were baseline corrected and phase corrected using the instrument's software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the compound was prepared on a potassium bromide (KBr) disk.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged for each spectrum.

  • Data Processing: The spectra were baseline corrected, and the frequencies of the major absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The compound was dissolved in methanol to a concentration of 1 mg/mL.

  • Instrumentation: Electron Ionization Mass Spectrometry (EI-MS) was performed on a Thermo Fisher Scientific GC-MS system.

  • Acquisition: The sample was introduced via direct injection. The ionization energy was set to 70 eV.

  • Data Processing: The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were determined from the resulting mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound and its derivatives.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis start Fungal Culture / Plant Material extraction Solvent Extraction start->extraction chromatography Column Chromatography / HPLC extraction->chromatography pure_compound Purified Compound chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

General workflow for isolation and analysis.

Signaling Pathway of this compound's Cytotoxic Activity

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the modulation of key signaling pathways. The following diagram illustrates a simplified representation of this process.

signaling_pathway cluster_cell Cancer Cell isosclerone This compound ros ↑ Reactive Oxygen Species (ROS) isosclerone->ros induces mito_dys Mitochondrial Dysfunction ros->mito_dys leads to caspase_act Caspase Activation (Caspase-3, -9) mito_dys->caspase_act triggers apoptosis Apoptosis caspase_act->apoptosis executes

Proposed apoptotic pathway of this compound.

Bioassay Validation of (-)-Isosclerone: A Comparative Guide to its Herbicidal Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Isosclerone, a naturally occurring naphthalenone pentaketide, has demonstrated phytotoxic properties, positioning it as a potential candidate for development as a novel herbicide. This guide provides a comprehensive overview of the bioassay validation for assessing its herbicidal potential, comparing its characteristics with other herbicidal alternatives, and presenting supporting experimental data and protocols.

Comparative Herbicidal Efficacy

While research has confirmed the phytotoxic nature of this compound, quantitative data from dose-response bioassays against a wide range of common weed species are currently limited in publicly available scientific literature. The phytotoxic activity of this compound has been confirmed on faba bean (Vicia faba) and vine plants (Vitis vinifera), with studies indicating that the (R) configuration at the C-4 position is crucial for its biological activity.

To provide a framework for comparison, the following table summarizes the efficacy of various natural and synthetic herbicides against common weeds. It is important to note that direct comparative data for this compound is not yet available and further research is required to populate such a table definitively.

Herbicide/CompoundTarget Weed(s)Efficacy Metric (e.g., IC50, ED50, % control)Reference
This compound Faba Bean, VineQualitative phytotoxicity observed[1]
Glyphosate Broad spectrumVaries by species (e.g., 0.5-2.0 kg a.i./ha for >90% control)[2][3]
Glufosinate Broad spectrumVaries by species (e.g., 0.4-1.0 kg a.i./ha for effective control)[4]
Pelargonic Acid Broadleaf and grass weedsContact herbicide, requires high volume, efficacy varies[5]
Acetic Acid Broadleaf and grass weedsContact herbicide, requires high concentration[5]

Note: The efficacy of herbicides is dependent on various factors including weed species, growth stage, application rate, and environmental conditions. The data presented are for comparative purposes and should be interpreted within the context of the specific studies.

Experimental Protocols for Bioassay Validation

A standardized bioassay protocol is crucial for the consistent and reproducible evaluation of the herbicidal potential of this compound. The following is a generalized protocol for a petri dish-based seed germination and seedling growth bioassay, which can be adapted for specific weed species.

Protocol: In Vitro Seed Germination and Seedling Growth Inhibition Assay

1. Materials and Reagents:

  • This compound of known purity

  • Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))

  • Sterile petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Solvent for this compound (e.g., acetone, ethanol, DMSO) - pre-tested for non-phytotoxicity at the final concentration

  • Sterile distilled water

  • Growth chamber with controlled temperature, light, and humidity

  • Micropipettes

  • Forceps

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 1, 10, 100, 1000 µM).

  • Prepare a solvent control (containing the same concentration of solvent as the highest test concentration) and a negative control (sterile distilled water).

3. Experimental Procedure:

  • Place two layers of sterile filter paper in each petri dish.

  • Aseptically place a defined number of seeds (e.g., 20) of the target weed species evenly on the filter paper.

  • Add a specific volume (e.g., 5 mL) of the respective test solution, solvent control, or negative control to each petri dish, ensuring the filter paper is saturated.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark photoperiod).

4. Data Collection and Analysis:

  • After a defined incubation period (e.g., 7 days), record the following parameters:

    • Germination percentage: (Number of germinated seeds / Total number of seeds) x 100

    • Root length: Measure the length of the primary root of each germinated seedling.

    • Shoot length: Measure the length of the shoot of each germinated seedling.

  • Calculate the percentage of inhibition for each parameter compared to the negative control.

  • Perform a dose-response analysis using appropriate statistical software to determine the IC50 (concentration causing 50% inhibition) or ED50 (effective dose for 50% reduction) values.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To visually represent the experimental process and a hypothetical signaling pathway, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_solution Prepare this compound Test Solutions plating Plate Seeds and Add Test Solutions prep_solution->plating prep_seeds Surface Sterilize Weed Seeds prep_seeds->plating prep_plates Prepare Sterile Petri Dishes prep_plates->plating incubation Incubate in Growth Chamber plating->incubation measurement Measure Germination, Root & Shoot Length incubation->measurement calculation Calculate % Inhibition measurement->calculation dose_response Dose-Response Analysis (IC50/ED50) calculation->dose_response

Caption: Experimental workflow for the in vitro bioassay of this compound.

The precise molecular mechanism of action for this compound as a herbicide is yet to be elucidated. Naphthalenones are known to possess a range of biological activities, and their phytotoxicity may stem from various cellular disruptions. A hypothetical signaling pathway is presented below, illustrating a potential mode of action involving the induction of oxidative stress, a common mechanism for many natural and synthetic herbicides.

hypothetical_pathway cluster_cellular_effects Cellular Effects cluster_physiological_response Physiological Response isosclerone This compound ros_production Increased Reactive Oxygen Species (ROS) Production isosclerone->ros_production Induces membrane_damage Membrane Damage (Lipid Peroxidation) ros_production->membrane_damage enzyme_inhibition Enzyme Inactivation ros_production->enzyme_inhibition photosynthesis_inhibition Inhibition of Photosynthesis membrane_damage->photosynthesis_inhibition growth_inhibition Inhibition of Cell Division & Elongation membrane_damage->growth_inhibition enzyme_inhibition->photosynthesis_inhibition enzyme_inhibition->growth_inhibition cell_death Programmed Cell Death (Apoptosis/Necrosis) photosynthesis_inhibition->cell_death growth_inhibition->cell_death

Caption: Hypothetical signaling pathway of this compound's herbicidal action.

Conclusion and Future Directions

This compound presents a promising avenue for the development of a natural product-based herbicide. However, a significant knowledge gap exists regarding its herbicidal efficacy and mechanism of action. Future research should focus on:

  • Broad-spectrum bioassays: Conducting dose-response studies on a wide range of economically important weed species to determine its herbicidal spectrum and potency (IC50/ED50 values).

  • Comparative studies: Performing head-to-head comparisons with commercial herbicides under controlled greenhouse and field conditions.

  • Mechanism of action studies: Investigating the specific molecular target and signaling pathway of this compound in plants to understand how it exerts its phytotoxic effects.

Addressing these research questions will be critical in validating the potential of this compound as a viable and effective herbicidal agent for sustainable agriculture.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationship (SAR) of (-)-Isosclerone and its related naphthalenone compounds reveals critical structural determinants for their phytotoxic activity. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these compounds, supported by experimental data and detailed methodologies, to inform the rational design of novel herbicides and other agrochemical agents.

This compound, a naturally occurring naphthalenone pentaketide produced by various fungi, has garnered interest for its phytotoxic properties. Understanding how modifications to its chemical structure influence its biological activity is paramount for developing potent and selective herbicidal compounds. This guide synthesizes available data to elucidate the key molecular features governing the phytotoxicity of this class of molecules.

Key Determinants of Phytotoxic Activity

The most critical factor influencing the phytotoxicity of isosclerone and its analogs is the stereochemistry at the C-4 position of the naphthalenone core. Extensive studies comparing this compound with its enantiomer, (+)-Regiolone, have unequivocally demonstrated that the (R) configuration at C-4 is a fundamental structural feature for bioactivity . Compounds possessing the (4R) stereochemistry exhibit significantly higher phytotoxic effects compared to their (4S) counterparts.

Furthermore, the degree of hydroxylation on the naphthalenone skeleton has been shown to modulate phytotoxic potency. An increase in the number of hydroxyl groups tends to enhance the phytotoxic activity of these compounds. This suggests that hydrogen bonding interactions and the overall polarity of the molecule play a significant role in its interaction with the biological target in plants.

Comparative Phytotoxicity Data

To facilitate a clear comparison of the phytotoxic effects of this compound and related compounds, the following table summarizes the available quantitative data. The data is primarily derived from leaf puncture assays and seed germination inhibition assays, which are standard methods for evaluating the phytotoxicity of chemical compounds.

CompoundStructureBioassayTest OrganismActivity Metric (e.g., Necrotic Zone Diameter, % Inhibition)Reference
This compound (4S)-4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-oneLeaf Puncture AssayVicia fabaLow Activity[1]
(+)-Regiolone (4R)-4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-oneLeaf Puncture AssayVicia fabaHigh Activity[1]
Hypothetical Analog 1(4R)-4,5,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-oneSeed Germination AssayLactuca sativaPotentially Higher Inhibition-
Hypothetical Analog 2(4R)-8-hydroxy-4-methoxy-3,4-dihydronaphthalen-1(2H)-oneLeaf Puncture AssayVicia fabaPotentially Lower Activity-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments used to assess the phytotoxicity of this compound and its analogs.

Leaf Puncture Assay

This assay provides a direct measure of the necrotic effects of a compound on plant tissue.

Materials:

  • Fully expanded leaves from the target plant species (e.g., faba bean, tomato).

  • Test compound solutions at various concentrations in a suitable solvent (e.g., methanol, acetone).

  • Micropipette.

  • Sterile needle.

  • Petri dishes lined with moist filter paper.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Excise healthy, mature leaves from the test plant.

  • Gently wash the leaves with sterile distilled water and pat them dry.

  • On the abaxial (lower) side of the leaf, create a small puncture wound using a sterile needle, being careful not to pass through the entire leaf.

  • Apply a small droplet (e.g., 10 µL) of the test compound solution directly onto the puncture wound.

  • As a negative control, apply the solvent alone to a separate puncture wound.

  • Place the treated leaves in Petri dishes containing moistened filter paper to maintain humidity.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for 48-72 hours.

  • After the incubation period, measure the diameter of the necrotic lesion that develops around the puncture site.

Seed Germination Inhibition Assay

This assay assesses the impact of a compound on the initial stages of plant development.

Materials:

  • Seeds of a sensitive plant species (e.g., lettuce - Lactuca sativa, cress - Lepidium sativum).

  • Test compound solutions at various concentrations.

  • Sterile filter paper (e.g., Whatman No. 1).

  • Sterile Petri dishes.

  • Growth chamber with controlled temperature and light.

Procedure:

  • Prepare a series of dilutions of the test compound in sterile distilled water or a suitable buffer.

  • Place a sterile filter paper disc in each Petri dish.

  • Evenly moisten each filter paper with a specific volume (e.g., 5 mL) of the corresponding test solution or sterile water (as a negative control).

  • Place a predetermined number of seeds (e.g., 20) on the moistened filter paper in each Petri dish, ensuring they are evenly spaced.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

  • After incubation, count the number of germinated seeds (radicle emergence > 2 mm) in each dish.

  • Calculate the percentage of germination inhibition for each concentration relative to the negative control.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways in plants affected by this compound and its phytotoxic analogs are not yet fully elucidated. However, based on the observed necrotic effects, it is hypothesized that these compounds may interfere with fundamental cellular processes.

The following diagram illustrates a hypothetical signaling pathway that could be initiated by a phytotoxic naphthalenone, leading to cell death.

G Hypothetical Signaling Pathway of Naphthalenone Phytotoxicity Naphthalenone Phytotoxic Naphthalenone ((+)-Regiolone) Receptor Putative Plant Receptor (e.g., Membrane-bound protein) Naphthalenone->Receptor Binding ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Signal Transduction MAPK MAP Kinase Cascade Activation ROS->MAPK TranscriptionFactors Activation of Transcription Factors MAPK->TranscriptionFactors GeneExpression Altered Gene Expression (e.g., defense, cell death genes) TranscriptionFactors->GeneExpression CellDeath Programmed Cell Death (Necrosis) GeneExpression->CellDeath

Caption: Hypothetical signaling cascade initiated by a phytotoxic naphthalenone.

This proposed pathway suggests that the binding of the phytotoxin to a receptor triggers a cascade of intracellular events, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways. These events ultimately lead to changes in gene expression and culminate in programmed cell death, manifesting as the observed necrosis. Further research is required to identify the specific molecular targets and validate this proposed mechanism.

Conclusion

The structure-activity relationship of this compound and its analogs is centered on the critical importance of the (R)-configuration at the C-4 position for phytotoxic activity. The degree of hydroxylation also plays a key role in modulating this activity. The experimental protocols provided herein offer standardized methods for evaluating the phytotoxicity of this promising class of natural products. While the precise mechanism of action is still under investigation, the proposed signaling pathway provides a framework for future research aimed at elucidating the molecular basis of their phytotoxicity. This knowledge will be instrumental in the development of new and effective agrochemicals.

References

(-)-Isosclerone: A Comparative Analysis of In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the currently available efficacy data for the natural compound (-)-Isosclerone. The information presented herein is based on published experimental findings.

Executive Summary:

Current research on this compound has exclusively focused on its in vitro activities, particularly its anti-proliferative and apoptotic effects on human breast cancer cell lines. To date, no in vivo efficacy data from animal models or clinical trials have been published in the scientific literature. Therefore, this guide is focused on a detailed presentation of the in vitro findings.

In Vitro Efficacy of this compound

This compound has demonstrated significant cytotoxic and anti-proliferative effects against the human breast cancer cell line MCF-7. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on MCF-7 cells.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Concentration (µM)Treatment Time (hours)Cell Viability (%)
2024Data not specified
4024Data not specified
6024Significant cytotoxicity observed[1]
2036Data not specified
4036Data not specified
6036Data not specified

Table 2: Effect of this compound on Cell Migration and Invasion of MCF-7 Cells

Concentration (µM)Treatment Time (hours)Relative Inhibition of Migration (%)Relative Inhibition of Invasion (%)
2024Statistically significant inhibitionStatistically significant inhibition
4024Statistically significant inhibitionStatistically significant inhibition
6024Statistically significant inhibitionStatistically significant inhibition

Note: Specific percentage values for inhibition were not provided in the source material, but were described as statistically significant in a dose-dependent manner.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment: MCF-7 human breast cancer cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experimental purposes, cells were treated with various concentrations of this compound (20, 40, and 60 µM) for 24 or 36 hours.[2]

Cell Viability Assay: The cytotoxic effects of this compound on MCF-7 cells were determined using a standard cell viability assay, likely MTT or a similar colorimetric method, though the specific assay was not named in the provided search results.

Cell Migration and Invasion Assays: The effect of this compound on cell migration and invasion was assessed using a Transwell chamber assay.[1] MCF-7 cells were placed in the upper compartment of the migration or invasion chamber and incubated with different concentrations of this compound for 24 hours.[1] The number of migrated or invaded cells was then quantified microscopically.[1]

Apoptosis Analysis: Apoptosis was confirmed through multiple methods:

  • DNA Fragmentation: Characteristic DNA laddering was observed in cancer cells treated with this compound.[3]

  • Flow Cytometry: Cell cycle analysis was performed using flow cytometry after staining with propidium iodide (PI) to quantify the sub-G1 apoptotic cell population.[1]

Western Blot Analysis: Protein expression levels of key apoptosis-related molecules were determined by Western blotting.[3] Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against Bcl-2, Bax, caspase-3, caspase-8, caspase-9, NF-κB p50, NF-κB p65, and IKK.[3]

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Gene expression levels of the aforementioned apoptosis-related proteins were analyzed by RT-PCR to confirm the findings from the Western blot analysis at the transcriptional level.[3]

Signaling Pathways and Mechanism of Action

This compound induces apoptosis in MCF-7 cells by modulating the NF-κB and Bcl-2 signaling pathways.[2][3] It has been shown to inhibit the activation of IKK, which in turn prevents the transcription of NF-κB subunits p50 and p65.[2] This leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptosis.[2]

Visualizations

G cluster_0 This compound Treatment cluster_1 Signaling Cascade cluster_2 Cellular Outcome Isosclerone This compound IKK IKK Isosclerone->IKK Inhibition Bcl2 Bcl-2 Isosclerone->Bcl2 Downregulation Bax Bax Isosclerone->Bax Upregulation NFkB NF-κB (p50/p65) IKK->NFkB Activation NFkB->Bcl2 Transcription Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition of Cytochrome c release Bax->Mitochondrion Promotion of Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound induced apoptosis pathway in MCF-7 cells.

G cluster_0 Experimental Workflow A MCF-7 Cell Culture B Treatment with This compound A->B C Cell Viability, Migration & Invasion Assays B->C D Apoptosis Assays (DNA Fragmentation, Flow Cytometry) B->D E Western Blot & RT-PCR (Bcl-2, Bax, Caspases, NF-κB) B->E F Data Analysis C->F D->F E->F

Caption: In vitro experimental workflow for this compound evaluation.

Conclusion

The available scientific literature provides evidence for the in vitro anti-cancer effects of this compound on human breast cancer cells. The compound induces apoptosis through the inhibition of the NF-κB pathway and modulation of the Bcl-2 family of proteins. However, the lack of in vivo data represents a significant gap in our understanding of its potential as a therapeutic agent. Further research, including animal studies to evaluate efficacy, pharmacokinetics, and toxicology, is essential to determine if the promising in vitro results can be translated into a clinically relevant anti-cancer therapy.

References

Safety Operating Guide

Personal protective equipment for handling (-)-Isosclerone

Author: BenchChem Technical Support Team. Date: November 2025

Researchers must always consult the supplier-provided SDS for specific handling and safety information before commencing any work.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (-)-Isosclerone, categorized by the level of protection. For routine laboratory operations involving small quantities, Level C or D protection is typically sufficient. However, a site-specific risk assessment should be conducted to determine the appropriate level of protection.

Protection LevelRecommended PPE
Eye and Face Protection Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical safety goggles should be worn.[2] A face shield, in addition to goggles, is recommended when handling larger quantities or when there is a significant splash hazard.[2]
Skin and Body Protection A standard laboratory coat should be worn and fully buttoned.[3] For handling larger quantities or when there is a risk of significant skin contact, a chemically resistant apron or coveralls should be used.[2] Full-length pants and closed-toe shoes are mandatory.[3]
Hand Protection Chemically resistant gloves are required. Given that this compound is a phenol, it is important to select gloves made of a material known to be resistant to phenols. Nitrile gloves are a common choice for laboratory use, but the specific glove type and thickness should be chosen based on the solvent used and the duration of handling. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[3]
Respiratory Protection Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] If a fume hood is not available or if there is a risk of generating aerosols or dusts, appropriate respiratory protection, such as a NIOSH-approved respirator, should be used after a proper risk assessment and fit testing.[2]

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting : Whenever possible, weigh and prepare solutions of this compound in a chemical fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust.

  • In Case of a Spill : In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the area and follow the institution's emergency procedures.

  • Personal Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[4]

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Collection : Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent material) in a designated, labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[5]

  • Container Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

  • Storage : Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup and Disposal : Arrange for the pickup and disposal of hazardous waste through the institution's environmental health and safety office.

Experimental Workflow and Safety Precautions

The following diagram illustrates the general workflow for handling this compound, incorporating key safety checkpoints.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS and Conduct Risk Assessment B Assemble and Inspect PPE A->B C Prepare Clean Work Area (Fume Hood) B->C D Weigh/Aliquot this compound C->D Proceed with caution E Perform Experiment D->E F Monitor for Spills/Exposure E->F G Segregate and Collect Waste F->G After experiment completion H Label Hazardous Waste Container G->H I Store Waste in Designated Area H->I J Arrange for Waste Pickup I->J

Caption: This diagram outlines the key steps and safety considerations for the handling and disposal of this compound in a laboratory setting.

By adhering to these guidelines and fostering a strong safety culture, researchers can minimize risks and ensure a safe working environment when handling this compound and other chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.